ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-2-11-5(10)3-12-6-7-4-8-9-6/h4H,2-3H2,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRBZESLGXYFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301265224 | |
| Record name | Ethyl 2-(1H-1,2,4-triazol-5-ylthio)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307545-28-4 | |
| Record name | Ethyl 2-(1H-1,2,4-triazol-5-ylthio)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307545-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(1H-1,2,4-triazol-5-ylthio)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] Its unique physicochemical characteristics, such as metabolic stability, hydrogen bonding capability, and dipole moment, make it an attractive scaffold for the design of novel therapeutic agents.[3] This guide focuses on a specific, yet highly promising derivative: ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate. This molecule combines the potent 1,2,4-triazole nucleus with a flexible ethyl acetate side chain through a sulfur linkage, offering a unique combination of structural features for potential drug candidates.
This document provides a comprehensive overview of the synthesis, in-depth structural characterization, and potential applications of this compound, serving as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Chemical Structure and Properties
The chemical structure of this compound consists of a 1H-1,2,4-triazole ring substituted at the 3-position with a sulfanyl group, which is further connected to an ethyl acetate moiety.
Caption: Chemical structure of this compound.
The molecule exhibits tautomerism, with the proton on the triazole ring potentially residing on different nitrogen atoms. The presence of the thioether linkage and the ester group provides multiple sites for potential chemical modifications to modulate its physicochemical and pharmacological properties.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is through the S-alkylation of 1H-1,2,4-triazole-3-thiol with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate.[4][5] This nucleophilic substitution reaction is generally carried out in the presence of a base to deprotonate the thiol group, thereby activating it for the reaction.
Caption: Synthetic workflow for this compound.
Experimental Protocol:
This protocol is a representative procedure based on established methods for analogous compounds.[4]
Materials:
-
1H-1,2,4-triazole-3-thiol
-
Ethyl chloroacetate
-
Triethylamine (or another suitable base like potassium carbonate)
-
Dimethylformamide (DMF) (or another suitable polar aprotic solvent like acetone)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-1,2,4-triazole-3-thiol (1.0 equivalent) in DMF.
-
Base Addition: To the stirred solution, add triethylamine (1.1 equivalents) dropwise at room temperature.
-
Alkylation: After stirring for 15-20 minutes, add ethyl chloroacetate (1.05 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure this compound.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or acetone is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Base: A base is crucial to deprotonate the acidic thiol proton of the 1H-1,2,4-triazole-3-thiol, forming a more nucleophilic thiolate anion, which readily attacks the electrophilic carbon of ethyl chloroacetate.
-
Temperature: The reaction is typically conducted at room temperature as the S-alkylation is generally efficient under these conditions. Mild heating can be applied if the reaction is sluggish.
Analytical Characterization
The structural integrity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides valuable information about the different types of protons and their connectivity in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Singlet | 1H | CH of the triazole ring |
| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~4.0 | Singlet | 2H | -S-CH₂ -CO- |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |
| ~13.5 (broad) | Singlet | 1H | NH of the triazole ring |
Note: The chemical shift of the NH proton can be broad and may vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~168 | C =O (ester) |
| ~155 | C -S (triazole ring) |
| ~145 | C -H (triazole ring) |
| ~62 | -O-CH₂ -CH₃ |
| ~35 | -S-CH₂ -CO- |
| ~14 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic/alkene) |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1620 | Medium | C=N stretch (triazole ring) |
| ~1200 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Formula: C₆H₉N₃O₂S), the expected molecular ion peak [M]⁺ would be at m/z 187. A protonated molecule [M+H]⁺ at m/z 188 is also expected in ESI-MS.
Expected Fragmentation Pattern: The fragmentation of the molecule under mass spectrometry conditions would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and cleavage of the C-S bond.[6]
Potential Applications in Drug Development
The this compound scaffold is a promising starting point for the development of new drugs, particularly in the areas of oncology and infectious diseases.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 1,2,4-triazole derivatives.[4][7] These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation, such as cyclin-dependent kinases (CDKs).[8] The this compound structure can be readily modified to optimize its interaction with specific cancer targets. For instance, the ester functionality can be converted to amides or other functional groups to enhance binding affinity and selectivity.[9]
Antifungal Activity
Triazole-based compounds, such as fluconazole and itraconazole, are cornerstone therapies for systemic fungal infections. They typically function by inhibiting lanosterol 14α-demethylase, an enzyme essential for ergosterol biosynthesis in fungi.[2] The 1,2,4-triazole moiety in this compound is a key pharmacophore for antifungal activity. Structure-activity relationship (SAR) studies on related compounds have shown that modifications to the side chain can significantly impact the antifungal potency and spectrum.[3]
Caption: Logical relationship between the core scaffold and its potential applications.
Conclusion
This compound is a versatile and synthetically accessible molecule with significant potential in drug discovery. Its 1,2,4-triazole core provides a strong foundation for biological activity, while the thio-acetate side chain offers ample opportunities for chemical modification and optimization. This technical guide has provided a detailed overview of its synthesis, characterization, and potential therapeutic applications, serving as a valuable starting point for researchers aiming to explore the full potential of this promising chemical scaffold. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the development of novel and effective therapeutic agents.
References
- Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates. (n.d.).
- Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)
-
Synthesis of 4-(2H-[8][9][10]-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one via Ring-Switching Hydrazinolysis of 5-Ethoxymethylidenethiazolo [3,2-b][8][9][10]triazol-6-one. (2018). MDPI.
- -substituted derivatives of 1,2,4-triazol-3-thiol as new drug candidates for type II diabetes. (n.d.). Turkish Journal of Chemistry.
- 1H and 13C NMR Data for triazole 1. (2014). The Royal Society of Chemistry.
- Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)
- An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC.
- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). PMC.
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia.
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma. (2022). KTU ePubl.
- Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. (n.d.). South African Journal of Chemistry.
- Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (n.d.). Journal of Pharmacognosy and Phytotherapy.
- Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. (n.d.). PMC.
- Design and synthesis of some novel 1,2,4-triazole-3-yl-mercapto derivatives as potential anti-candida agents. (2018).
- of SAR study of the synthesized 1,2,4-triazoles. (n.d.).
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
- synthesis and characterization of 1,2,4-triazolo-1,3,4- thiadiazole deriv
- Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021).
- Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)
- Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol deriv
- Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (2025).
- Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.).
-
Synthesis and spectral characteristics of N-(1-([8][9][10]triazolo[3,4-b][9][10][11]thiadiazol-6-ylamino) - SciSpace. (n.d.).
- Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. (2025).
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia.
- Ethyl Acet
Sources
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. mdpi.com [mdpi.com]
- 6. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 7. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "$S$-substituted derivatives of 1,2,4-triazol-3-thiol as new drug candi" by AZIZ UR REHMAN, KHADIJA NAFEESA et al. [journals.tubitak.gov.tr]
- 10. pnrjournal.com [pnrjournal.com]
- 11. mdpi.com [mdpi.com]
The Ascendant Therapeutic Trajectory of 1,2,4-Triazole-3-thiol Ethyl Ester Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Promise of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system represents a cornerstone in medicinal chemistry, a privileged scaffold renowned for its metabolic stability and versatile pharmacophoric features.[1] This five-membered heterocycle, with its unique arrangement of nitrogen atoms, is a key constituent in a multitude of clinically significant drugs, spanning a wide therapeutic spectrum that includes antifungal agents like fluconazole and the antiviral ribavirin.[1] The incorporation of a thiol group at the 3-position, often as a thione tautomer, and further derivatization, such as with an ethyl ester, gives rise to a class of compounds with a markedly enhanced and diverse biological activity profile. These derivatives have garnered significant attention for their potent anticonvulsant, anticancer, and antimicrobial properties.[2][3][4]
This technical guide provides an in-depth exploration of 1,2,4-triazole-3-thiol ethyl ester and related derivatives for researchers, scientists, and drug development professionals. It is designed to be a practical resource, elucidating not just the synthetic pathways and biological activities, but also the underlying rationale for experimental design and the critical structure-activity relationships that drive potency and selectivity.
Core Synthetic Strategies: From Precursors to Bioactive Molecules
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones is a well-established yet adaptable process, most commonly commencing with the preparation of a thiosemicarbazide intermediate followed by cyclization.[5][6][7] The versatility of this approach allows for the introduction of a wide array of substituents at the N-4 and C-5 positions, enabling extensive exploration of the chemical space for optimal biological activity.
Experimental Protocol: A Generalized Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones
This protocol outlines a reliable and widely applicable method for the synthesis of the 1,2,4-triazole-3-thione core structure.
Step 1: Synthesis of Substituted Thiosemicarbazide
-
Reactants: A substituted acid hydrazide and an appropriate isothiocyanate.
-
Procedure:
-
Dissolve the acid hydrazide in a suitable solvent, such as ethanol.
-
Add the isothiocyanate to the solution and reflux the mixture for a period of 2-4 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.
-
Step 2: Cyclization to form the 1,2,4-Triazole-3-thione Ring
-
Reactants: The synthesized thiosemicarbazide and an aqueous solution of a base (e.g., 8% NaOH).[8]
-
Procedure:
-
Suspend the thiosemicarbazide in the aqueous sodium hydroxide solution.
-
Reflux the mixture for 3-5 hours. The evolution of hydrogen sulfide may be observed.
-
After cooling, the solution is filtered to remove any insoluble impurities.
-
The filtrate is then acidified with a dilute acid (e.g., HCl) to a pH of 5-6.[8]
-
The precipitated 1,2,4-triazole-3-thione is collected by filtration, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to afford the pure product.
-
Workflow for the Synthesis of 1,2,4-Triazole-3-thione Derivatives
Caption: Synthetic pathway for 4,5-disubstituted-1,2,4-triazole-3-thiones.
Pharmacological Landscape: A Trio of Therapeutic Potential
Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant promise in three key therapeutic areas: as anticonvulsants, anticancer agents, and antimicrobial compounds.
Anticonvulsant Activity: A New Frontier in Epilepsy Treatment
Several 4,5-disubstituted-1,2,4-triazole-3-thione derivatives have shown potent anticonvulsant activity, often exceeding that of established drugs like valproate.[9][10]
The MES test is a primary screening model for generalized tonic-clonic seizures.[11][12]
-
Animals: Male albino mice (20-25 g) are used.
-
Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Procedure:
-
At a predetermined time after compound administration (to coincide with peak effect), a maximal seizure is induced via corneal electrodes.[11]
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.[12]
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase.
-
The abolition of this phase is the endpoint indicating protection.[11]
-
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.
| Compound | ED50 (mg/kg) in MES Test | Reference |
| 5-(3-chlorophenyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 35.2 | [9] |
| TP-427 | 40.9 - 64.9 | [10] |
| TP-315 | 59.7 - 136.2 | [10] |
| TP-10 | 61.1 - 169.7 | [10] |
| 5-(4-chlorophenyl)-4-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 80 - 108.9 | [9] |
-
The presence of at least one substituted phenyl ring, particularly at the para position, attached to the 1,2,4-triazole nucleus appears to be crucial for anticonvulsant activity.[9]
-
The nature and position of substituents on the phenyl rings significantly influence the potency and toxicity of the compounds.[2]
-
Many active compounds are believed to exert their effect through modulation of voltage-gated sodium channels or by enhancing GABAergic neurotransmission.[2][13]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The 1,2,4-triazole-3-thiol scaffold has been a fertile ground for the discovery of novel anticancer agents, with derivatives showing cytotoxicity against a range of cancer cell lines.[3][14]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[15][16]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is replaced with a fresh medium containing MTT solution.
-
The plate is incubated for a further 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
-
Data Analysis: The absorbance is measured using a microplate reader, and the half-maximal inhibitory concentration (IC50), the concentration that inhibits 50% of cell growth, is determined.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 17 | MCF-7 | 0.31 | [17] |
| Compound 22 | Caco-2 | 4.98 | [17] |
| Compound 25 | Caco-2 | 7.22 | [17] |
| Diaryl-1,2,4-triazole-caffeic acid hybrid (78j) | A549, Caco-2, PC-3, B16-F10 | 6.78 - 9.05 | [3][18] |
| Hydrazone derivative 4 | Melanoma (IGR39) | 2-17 | [3] |
| Hydrazone derivative 14 | Melanoma (IGR39) | 2-17 | [3] |
| Hydrazone derivative 18 | Melanoma (IGR39) | 2-17 | [3] |
-
The introduction of bulky and lipophilic groups on the triazole ring can enhance anticancer activity.
-
The presence of certain substituents, such as halogens or methoxy groups on the aromatic rings, can significantly modulate the cytotoxic potency.[3]
-
Hybrid molecules, where the 1,2,4-triazole moiety is linked to other pharmacophores like caffeic acid or hydrazones, have shown promising results.[3][18]
-
Some derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[18]
Antimicrobial Activity: Combating Infectious Diseases
1,2,4-triazole-3-thiol derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[4][19]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Microorganisms: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Procedure:
-
A serial dilution of the test compounds is prepared in a suitable broth medium in 96-well microtiter plates.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 1,1′-(benzene-1,3-diyl)bis[5-benzyl-3-(4-nitrophenyl)-1H-1,2,4-triazole] | Staphylococcus aureus | 62.5 | [20] |
| Candida albicans | 125 | [20] |
-
The presence of a free thiol group is often important for antimicrobial activity.
-
Substituents on the N-4 and C-5 positions of the triazole ring play a crucial role in determining the spectrum and potency of antimicrobial action.[10]
-
The introduction of halogen atoms on the aromatic rings can enhance antibacterial and antifungal activities.
-
The formation of Schiff bases from 4-amino-1,2,4-triazole-3-thiols has been a successful strategy to develop potent antimicrobial agents.[4]
Conclusion and Future Perspectives
The 1,2,4-triazole-3-thiol ethyl ester and its related derivatives represent a highly promising and versatile scaffold in modern drug discovery. The synthetic accessibility of this core structure, coupled with the vast potential for chemical modification, allows for the fine-tuning of its pharmacological properties. The compelling preclinical data, particularly in the areas of epilepsy, cancer, and infectious diseases, underscore the therapeutic potential of this class of compounds.
Future research should focus on several key areas to propel these promising molecules toward clinical application. A deeper understanding of their mechanisms of action at the molecular level will be crucial for rational drug design and the identification of specific cellular targets. The exploration of novel hybrid molecules, combining the 1,2,4-triazole-3-thiol scaffold with other known pharmacophores, holds the potential to yield compounds with enhanced potency, improved selectivity, and a reduced likelihood of drug resistance. Furthermore, comprehensive pharmacokinetic and toxicological studies are essential to evaluate the drug-like properties and safety profiles of lead candidates. The continued investigation of 1,2,4-triazole-3-thiol derivatives is a scientifically sound and commercially viable endeavor with the potential to deliver novel therapeutics for some of the most challenging diseases of our time.
References
-
Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione- Based Compounds. (2014). MDPI. [Link]
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][9][21] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. [Link]
-
1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. (n.d.). PMC. [Link]
-
Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. [Link]
-
Seizure, Maximal Electroshock, Mouse. (n.d.). Pharmacology Discovery Services. [Link]
-
Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (n.d.). PMC. [Link]
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo. [Link]
-
Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. (2024). ACS Publications. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). PMC. [Link]
-
DERIVATIVES OF 1,2,4-TRIAZOLE AS NEW CANDIDATES FOR THE TREATMENT OF EPILEPTIC DISORDERS. (2025). ResearchGate. [Link]
-
An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action. (2022). PubMed. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). PMC. [Link]
-
Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. (2025). MDPI. [Link]
-
Synthesis and Evaluation of Novel Compounds with Anticancer Activity. (n.d.). MDPI. [Link]
-
Synthesis, characterization and of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X. (n.d.). SciSpace. [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PMC. [Link]
-
Determination of antimicrobial activity of some 1,2,4-triazole derivatives. (n.d.). SciSpace. [Link]
-
Recent developments on triazole nucleus in anticonvulsant compounds: a review. (n.d.). PMC. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC. [Link]
-
Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. [Link]
-
Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). PMC. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). PMC. [Link]
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022). Annals of Medical and Health Sciences Research. [Link]
-
of SAR study of the synthesized 1,2,4-triazoles. (n.d.). ResearchGate. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). ResearchGate. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). SciSpace. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). MDPI. [Link]
-
The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. (n.d.). Semantic Scholar. [Link]
Sources
- 1. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. scispace.com [scispace.com]
- 6. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 7. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. medicine.dp.ua [medicine.dp.ua]
- 9. researchgate.net [researchgate.net]
- 10. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. researchgate.net [researchgate.net]
- 14. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
biological activity of 1,2,4-triazol-3-ylsulfanyl acetate derivatives
An In-Depth Technical Guide to the Biological Activity of 1,2,4-Triazol-3-ylsulfanyl Acetate Derivatives
Authored by a Senior Application Scientist
Foreword: The Privileged Scaffold in Modern Drug Discovery
The 1,2,4-triazole ring is a five-membered heterocyclic system containing three nitrogen atoms that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1] This is not a trivial title; it reflects the recurring appearance of this core structure in a multitude of pharmacologically active compounds.[2][3] Its unique physicochemical properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as an isostere for amides or esters, make it a cornerstone for the design of novel therapeutic agents.[1] Derivatives of 1,2,4-triazole have demonstrated a remarkable breadth of biological activities, including antifungal, antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[1][2][4]
This guide moves beyond a general overview to focus on a specific, highly promising subclass: 1,2,4-triazol-3-ylsulfanyl acetate derivatives . By tethering an acetate group through a sulfur linkage at the 3-position of the triazole ring, a unique molecular architecture is created, offering new possibilities for therapeutic intervention. We will dissect the synthesis, mechanisms of action, and structure-activity relationships of these compounds, providing researchers and drug development professionals with a comprehensive technical resource grounded in field-proven insights.
Synthesis and Characterization: Building the Core Moiety
The construction of 1,2,4-triazol-3-ylsulfanyl acetate derivatives typically follows a logical and reproducible synthetic pathway. The causality behind this multi-step synthesis is to first build the core heterocyclic scaffold (the 1,2,4-triazole-3-thiol) and then append the functional acetate side chain.
A common and effective approach begins with the conversion of aromatic carboxylic acids into their corresponding hydrazides.[2] These hydrazides are then reacted with a source of thiocarbonyl, such as carbon disulfide, in a basic medium, which subsequently cyclizes to form the 5-substituted-4H-1,2,4-triazole-3-thiol. This thiol intermediate is the critical juncture in the synthesis. The presence of the thiol group (-SH) provides a reactive handle for introducing the desired side chain. The final step involves the S-alkylation of the triazole-3-thiol with an ethyl haloacetate (e.g., ethyl chloroacetate) under basic conditions to yield the target 1,2,4-triazol-3-ylsulfanyl acetate derivatives.
Experimental Protocol: General Synthesis
-
Step 1: Synthesis of Acid Hydrazide: An aromatic carboxylic acid is esterified (e.g., using ethanol and concentrated H₂SO₄). The resulting ester is then refluxed with hydrazine hydrate to yield the corresponding acid hydrazide.[2]
-
Step 2: Synthesis of 1,2,4-Triazole-3-thiol: The acid hydrazide is dissolved in ethanol, and potassium hydroxide is added, followed by the slow addition of carbon disulfide. The mixture is refluxed until the evolution of H₂S gas ceases. The resulting potassium salt is then acidified to precipitate the 5-substituted-4H-1,2,4-triazole-3-thiol.
-
Step 3: Synthesis of Target Acetate Derivative: The synthesized triazole-3-thiol is dissolved in a suitable solvent like acetone or ethanol. A base (e.g., anhydrous K₂CO₃) is added, followed by the dropwise addition of ethyl chloroacetate. The reaction mixture is refluxed for several hours.
-
Purification & Characterization: The final product is isolated by filtration and purified, typically by recrystallization from ethanol. The structure of the synthesized compounds is confirmed using standard spectroscopic techniques, including Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[2][3]
Caption: General synthetic workflow for 1,2,4-triazol-3-ylsulfanyl acetate derivatives.
Antifungal Activity: The Hallmark of Azoles
The most prominent and well-documented biological activity of 1,2,4-triazole derivatives is their antifungal efficacy.[5][6] Many clinically used antifungal drugs, such as fluconazole and itraconazole, are built around this core structure.[2][6] The 1,2,4-triazol-3-ylsulfanyl acetate derivatives continue this legacy, acting primarily through the potent inhibition of a crucial fungal enzyme.
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The primary target for triazole antifungals is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][7] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5] Ergosterol is the fungal equivalent of cholesterol in mammals and is critical for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The mechanism is elegant in its specificity. The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom located at the active site of the CYP51 enzyme.[1] This binding event blocks the enzyme's normal function, which is to demethylate lanosterol. The inhibition of this step leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[1][5] This dual insult disrupts the structure and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and cell death.[1]
Caption: Antifungal mechanism via CYP51 inhibition by 1,2,4-triazole derivatives.
Quantitative Data: Antifungal Efficacy
The antifungal activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Lower MIC values indicate higher potency.
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference Drug (MIC, µg/mL) |
| Indole-Triazole Derivative (3d) | Candida krusei | 3.125 | Fluconazole (>64) |
| Indole-Triazole Derivatives | Candida albicans | 3.125 - 50 | Fluconazole (0.5) |
| 1,2,4-Triazole Schiff Bases (4a, 4f) | Candida albicans | - (Higher than standard) | N/A |
| Benzyl-Triazoles (18b) | Candida albicans | 0.5 | Miconazole (N/A) |
Note: Data is compiled from studies on various 1,2,4-triazole derivatives to illustrate potential efficacy. Specific data for acetate derivatives may vary. Sources:[3][8][9]
Anticancer Activity: A Multifaceted Approach
Cancer remains a leading cause of death worldwide, necessitating the urgent development of new chemotherapeutic agents with improved efficacy and lower toxicity.[10][11] 1,2,4-triazole derivatives have emerged as a promising scaffold in anticancer drug design, exhibiting multiple mechanisms of action against various cancer cell lines.[12]
Mechanisms of Action in Oncology
Unlike their focused antifungal activity, the anticancer properties of 1,2,4-triazoles are diverse. Different derivatives can target distinct cellular pathways critical for cancer cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Some triazole derivatives act as potent inhibitors of tubulin polymerization.[13] Tubulin is the protein subunit of microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. By binding to the colchicine-binding site on tubulin, these compounds prevent the formation of the mitotic spindle, arresting the cell cycle (typically in the G2/M phase) and inducing apoptosis (programmed cell death).[13]
-
Kinase Inhibition: Kinases are enzymes that play a central role in cellular signaling pathways that control cell growth, proliferation, and survival.[7] Many of these pathways are dysregulated in cancer. Certain 1,2,4-triazole derivatives have been shown to inhibit various kinases, thereby blocking these aberrant signaling cascades.
-
Enzyme Inhibition (e.g., Aromatase): Drugs like Letrozole and Anastrozole, which contain a 1,2,4-triazole core, are used to treat hormone-responsive breast cancer.[7][14] They function by inhibiting aromatase, the enzyme responsible for converting androgens to estrogens, thereby reducing the growth stimulus for estrogen-receptor-positive cancer cells.
-
Induction of Apoptosis: Many derivatives trigger apoptosis through various intrinsic and extrinsic pathways, leading to the selective death of cancer cells.[12]
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Quantitative Data: In-Vitro Cytotoxicity
The anticancer potential of a compound is often first assessed using in-vitro cytotoxicity assays, which measure the concentration required to inhibit the growth of cancer cell lines by 50% (IC₅₀). Lower IC₅₀ values indicate greater potency.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) |
| 1,2,4-Triazole-Pyridine Hybrids | Murine Melanoma (B16F10) | 41.12 - 61.11 |
| 4,5-Diphenyl-1,2,4-triazole Derivatives | Human Breast Adenocarcinoma (MCF-7) | Potent Activity Reported |
| Indole-Triazole Acetamides | Hepatocellular Carcinoma (Hep-G2) | Cytotoxicity Demonstrated |
Note: Data is compiled from studies on various 1,2,4-triazole derivatives. Sources:[12][14][15]
Antimicrobial and Anti-inflammatory Potential
Beyond their antifungal and anticancer roles, 1,2,4-triazol-3-ylsulfanyl acetate derivatives and their congeners exhibit a wider therapeutic window.
Antibacterial Activity
Many 1,2,4-triazole derivatives show significant inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[16][17] The mechanism can vary, but often involves the disruption of essential bacterial enzymes or cellular processes. The incorporation of the triazole scaffold into existing antibiotic structures, creating hybrid molecules, has proven to be a successful strategy to combat drug-resistant strains like MRSA.[8][16]
| Compound Class | Bacterial Strain | MIC (µg/mL) | Standard (MIC, µg/mL) |
| Schiff Bases (4a-f) | S. aureus | Same as standard | Ceftriaxone (N/A) |
| Ofloxacin Hybrids | S. aureus, E. coli | 0.25 - 1 | Ofloxacin (0.25 - 1) |
| 3,4-Dichlorobenzyl Triazole | B. proteus | 0.5 | Norfloxacin (N/A) |
Note: Data compiled from various 1,2,4-triazole derivative studies. Sources:[3][7][16]
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Several 1,2,4-triazole derivatives have demonstrated potent anti-inflammatory effects, often by inhibiting cyclooxygenase (COX) enzymes.[18][19][20] The COX-1 and COX-2 enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[19] Some novel triazole derivatives have shown selectivity for the COX-2 isoenzyme, which is a highly desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs like ibuprofen.[19][21]
| Compound Class | Assay | Result | Standard |
| 1,2,4-Triazole-Pyrazole Hybrids | COX-2 Inhibition (IC₅₀) | 0.55 - 0.91 µM | Celecoxib (0.83 µM) |
| 1,2,4-Triazole Derivatives | Carrageenan-induced paw edema | Greater % inhibition | Ibuprofen |
| 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–one | Acetic acid-induced writhing | Significant reduction in writhing | Diclofenac |
Note: Data compiled from various 1,2,4-triazole derivative studies. Sources:[18][19][21][22]
Structure-Activity Relationship (SAR)
Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For 1,2,4-triazole derivatives, several key structural features have been identified that influence their potency and selectivity.
-
Substituents on the Phenyl Ring: The nature and position of substituents on any phenyl rings attached to the core scaffold are critical. Electron-withdrawing groups (e.g., halogens like -Cl, -F, or groups like -NO₂, -CF₃) often enhance antifungal and antimicrobial activity.[9][23] Dihalogenated benzyl groups can be more effective than monohalogenated ones.[7]
-
The Thio-acetate Linker: The -S-CH₂-COO- linker itself is significant. The sulfur atom provides a flexible linkage, while the acetate moiety can influence solubility and interactions with biological targets.[4]
-
Hybridization: Creating hybrid molecules by combining the 1,2,4-triazole core with other known pharmacophores (e.g., quinolones, indoles, pyridines) is a powerful strategy to enhance activity and overcome resistance.[8][14][16]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. pnrjournal.com [pnrjournal.com]
- 6. isres.org [isres.org]
- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 11. researchgate.net [researchgate.net]
- 12. isres.org [isres.org]
- 13. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 15. researchgate.net [researchgate.net]
- 16. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 19. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives [mdpi.com]
- 20. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. semanticscholar.org [semanticscholar.org]
- 23. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to Ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate, a key heterocyclic building block in medicinal chemistry. While a specific CAS number for this unsubstituted parent compound is not consistently reported in major chemical databases, this document details its synthesis based on established and reliable methodologies for analogous structures. We will delve into the mechanistic principles, provide a detailed experimental protocol, and discuss the potential applications of this versatile scaffold.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, forming the core of numerous clinically important drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a valuable component in designing molecules with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The incorporation of a thio-linked acetate ester at the 3-position of the triazole ring, as in this compound, provides a reactive handle for further molecular elaboration, making it a crucial intermediate for creating libraries of novel drug candidates.
Core Synthesis: S-Alkylation of 1H-1,2,4-triazole-3-thiol
The most direct and widely employed method for synthesizing the target compound is the regioselective S-alkylation of 1H-1,2,4-triazole-3-thiol with an ethyl haloacetate. This reaction is a classic example of nucleophilic substitution, where the sulfur atom of the triazole-thiol acts as the nucleophile.
Mechanistic Rationale
The reaction proceeds via a two-step mechanism. First, a base is used to deprotonate the thiol group (pKa ≈ 7-8) of the 1H-1,2,4-triazole-3-thiol, forming a more potent nucleophile, the thiolate anion. This anion then attacks the electrophilic carbon of the ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate), displacing the halide and forming the desired C-S bond. The choice of base and solvent is critical for optimizing reaction yield and purity. Common bases include potassium carbonate, sodium hydroxide, or triethylamine, while polar aprotic solvents like DMF or acetone are often used.[1]
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for S-alkylation of triazole-thiols.[1][2]
Materials:
-
1H-1,2,4-triazole-3-thiol
-
Ethyl chloroacetate (or ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1H-1,2,4-triazole-3-thiol (1.0 equivalent).
-
Solvent and Base Addition: Add anhydrous acetone to the flask to dissolve the starting material. Then, add anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Stir the suspension vigorously and add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties and Characterization
The expected properties of this compound are summarized below. These are based on the general characteristics of similar compounds.
| Property | Expected Value |
| Molecular Formula | C₆H₉N₃O₂S |
| Molecular Weight | 187.22 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
| ¹H NMR | Characteristic signals for ethyl group (triplet and quartet), methylene protons adjacent to sulfur, and triazole ring proton. |
| ¹³C NMR | Resonances for ester carbonyl, triazole ring carbons, and aliphatic carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Applications in Drug Discovery and Development
This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The triazole ring itself can be further functionalized. This scaffold is a key component in the development of:
-
Anticancer Agents: Triazole derivatives have been extensively studied for their anticancer properties.
-
Antimicrobial Compounds: The 1,2,4-triazole core is present in many antifungal and antibacterial drugs.
-
Enzyme Inhibitors: The structural features of this molecule make it a candidate for designing inhibitors for various enzymes.
Conclusion
While a dedicated CAS number for this compound is not readily found, its synthesis is straightforward and based on well-established S-alkylation chemistry. This technical guide provides the necessary information for researchers to synthesize, characterize, and utilize this important building block in their drug discovery and development programs. The versatility of the 1,2,4-triazole scaffold, combined with the reactive handles present in this molecule, ensures its continued importance in the quest for novel therapeutics.
References
-
Eliazyan, G. A., et al. (2010). Synthesis of Novel 1,3-Substituted 1H-[3][4][5]-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
-
Plech, T., et al. (2014). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. PMC. Available at: [Link]
-
Vdovina, T., & Vdovin, A. (2018). Synthesis of 4-(2H-[3][4][5]-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one via Ring-Switching Hydrazinolysis of 5-Ethoxymethylidenethiazolo [3,2-b][3][4][5]triazol-6-one. MDPI. Available at: [Link]
Sources
- 1. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
Therapeutic Potential of Triazole-Thio-Acetate Scaffolds
Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]
Executive Summary
The triazole-thio-acetate scaffold represents a privileged pharmacophore in modern medicinal chemistry, characterized by a 1,2,4- or 1,2,3-triazole ring linked via a sulfur atom to an acetate moiety (–S–CH₂–COOR).[1] This molecular architecture combines the bioisosteric versatility of the triazole ring—known for its dipole moment and hydrogen-bonding capacity—with the flexible thio-acetate linker, which facilitates specific binding interactions within enzyme active sites.
Recent investigations have validated this scaffold's efficacy across three primary therapeutic axes: anticancer (via EGFR and tubulin inhibition), antimicrobial (targeting resistant strains), and enzyme inhibition (specifically Urease and
Chemical Architecture & Synthesis Strategy
The Core Scaffold
The scaffold is defined by the S-alkylation of a triazole-thiol (thione) with an
-
The Triazole Head: Acts as a hydrogen bond acceptor/donor and
-stacking agent.[1] -
The Thio-Acetate Tail: Provides a flexible linker (S-CH₂) and a carbonyl motif (C=O) capable of chelating metal ions (e.g., Ni²⁺ in urease) or forming electrostatic interactions.[1]
Synthetic Workflow
The most robust route involves the nucleophilic substitution of 5-substituted-1,2,4-triazole-3-thiols with ethyl chloroacetate in the presence of a weak base.[1]
Figure 1: Step-wise synthetic pathway for generating 1,2,4-triazole-thio-acetate derivatives via S-alkylation.
Pharmacological Mechanisms[1][2][3][4][5]
Urease Inhibition (Anti-Ulcer/H. pylori)
The thio-acetate moiety is critical for inhibiting urease, a nickel-dependent metalloenzyme.[1]
-
Mechanism: The carbonyl oxygen of the ester/acid group coordinates with the Ni²⁺ ions in the active site.
-
Interaction: The triazole ring forms
- stacking interactions with aromatic residues (e.g., His593) in the binding pocket, while the sulfur atom acts as a soft base.[1] -
Potency: Derivatives often exhibit IC
values in the low micromolar range (1–20 M), superior to the standard Thiourea [1][5].[1][2]
Anticancer Activity (EGFR & Tubulin)
Derivatives bearing electron-withdrawing groups (e.g., 4-F, 4-Cl) on the phenyl ring attached to the triazole show dual inhibition of EGFR (Epidermal Growth Factor Receptor) and Tubulin polymerization .[1]
-
Binding Mode: The scaffold occupies the ATP-binding pocket of EGFR. The acetate tail extends into the solvent-exposed region, improving solubility and bioavailability [2][7].[1]
Figure 2: Dual mechanistic action of the scaffold against Urease (bacterial) and EGFR (cancer) targets.[1]
Structure-Activity Relationship (SAR)[1][7][8]
The biological efficacy of the triazole-thio-acetate scaffold is highly sensitive to substitutions on the N-phenyl ring (R1) and the nature of the acetate terminus (R2).
Table 1: SAR Summary of Triazole-Thio-Acetate Derivatives
| Region | Modification | Effect on Potency | Mechanistic Insight |
| Triazole N-Aryl (R1) | Electron-Withdrawing (4-NO₂, 4-Cl) | Significant Increase | Enhances acidity of triazole protons; strengthens |
| Electron-Donating (4-OMe, 4-CH₃) | Moderate Increase | Improves lipophilicity but may reduce binding affinity in some pockets.[1] | |
| Bulky Groups (Naphthyl) | Variable | Can cause steric hindrance in restricted pockets like Urease.[1] | |
| Thio-Linker | Oxidation to Sulfone (SO₂) | Decrease | Loss of flexibility and "soft" base character required for metal coordination.[1] |
| Acetate Tail (R2) | Ethyl Ester (-COOEt) | High (Cell permeable) | Acts as a prodrug; hydrolyzed intracellularly to active acid form.[1] |
| Hydrazide (-CONHNH₂) | High (Antibacterial) | Increases H-bond donor capacity; effective against S. aureus [10].[1] | |
| Acid (-COOH) | Moderate (In vitro) | High polarity limits membrane permeability but active in cell-free assays.[1] |
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Validation: This protocol ensures high yield via S-selective alkylation, avoiding N-alkylation byproducts.[1]
Reagents:
-
5-(p-tolyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 eq)[1]
-
Ethyl chloroacetate (1.1 eq)[1]
-
Anhydrous Potassium Carbonate (
) (2.0 eq)[1]
Procedure:
-
Dissolution: Dissolve 0.01 mol of the triazole-thiol in 30 mL of dry acetone in a round-bottom flask.
-
Activation: Add 0.02 mol of anhydrous
. Stir at room temperature for 30 minutes to generate the thiolate anion. -
Alkylation: Dropwise add 0.011 mol of ethyl chloroacetate.
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1] -
Work-up: Filter the hot solution to remove inorganic salts (
, excess ). -
Isolation: Evaporate the solvent under reduced pressure. The residue will solidify or form an oil.[1] Recrystallize from Ethanol/Water to obtain pure crystals.[1]
-
Characterization Check: Look for disappearance of SH peak (2500–2600 cm⁻¹) and appearance of Ester C=O (1730–1750 cm⁻¹) in IR.[1]
Protocol B: Urease Inhibition Assay (Indophenol Method)
Validation: A self-validating colorimetric assay using Thiourea as a positive control.[1]
Reagents:
-
Jack Bean Urease (JBU) solution (5 U/mL).[1]
-
Substrate: Urea (100 mM).[1]
-
Buffer: Phosphate buffer (pH 8.2).[1]
-
Reagents: Phenol-nitroprusside and Alkali-hypochlorite.[1]
Procedure:
-
Incubation: Mix 10
L of test compound (dissolved in DMSO/Buffer) with 25 L of enzyme solution. Incubate at 37°C for 15 minutes. -
Reaction: Add 50
L of Urea solution. Incubate at 37°C for 30 minutes. -
Termination: Add 45
L of Phenol-nitroprusside and 70 L of Alkali-hypochlorite. -
Development: Incubate at room temperature for 50 minutes. Blue color indicates ammonia production (active enzyme).[1]
-
Measurement: Read Absorbance at 625 nm.
-
Calculation:
. Calculate IC using non-linear regression.
Challenges & Future Outlook
While the triazole-thio-acetate scaffold is potent, two primary challenges exist:
-
Metabolic Stability: The ester linkage is susceptible to rapid hydrolysis by plasma esterases.[1] Future designs should explore bioisosteres of the acetate group, such as oxadiazoles or tetrazoles, to improve half-life.[1]
-
Solubility: Highly lipophilic aryl-substituted derivatives often suffer from poor aqueous solubility.[1] Formulation strategies or the inclusion of morpholine/piperazine tails on the phenyl ring can mitigate this [12].
References
-
An insight on medicinal attributes of 1,2,4-triazoles. Journal of Saudi Chemical Society.
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate.
-
Anticancer Properties of 1,2,4-Triazoles. ISRES.
-
Anticancer properties of 1,2,4-triazole derivatives (literature review). Zaporizhzhia State Medical University.
-
[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease. Scientific Reports.
-
Urease Inhibition and Structure‐Activity Relationship Study. ChemistrySelect.
-
Novel 1,2,4-triazole derivatives as potential anticancer agents. Bioorganic Chemistry.
-
Urease inhibitory activity of compounds 4a-q. ResearchGate.
-
Triazoles- A paradigm shift in drug discovery. Arabian Journal of Chemistry.
-
Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Turkish Journal of Pharmaceutical Sciences.
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry.
-
Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. Pharmaceuticals.
Sources
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thiol-Thione Tautomerism in 1,2,4-Triazoles
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] A critical, yet often complex, feature of 3-substituted mercapto-1,2,4-triazoles is the prototropic tautomeric equilibrium between the 1,2,4-triazole-3-thiol and 1,2,4-triazole-3-thione forms. This dynamic isomerism is not a mere academic curiosity; it profoundly influences the molecule's physicochemical properties, reactivity, and, most importantly, its interaction with biological targets.[3][4] Mischaracterization of the dominant tautomer can lead to flawed structure-activity relationship (SAR) models and misguided drug design efforts. This guide provides an in-depth analysis of this tautomerism, synthesizing theoretical principles with practical, field-proven experimental protocols to empower researchers to confidently characterize and leverage this phenomenon.
The Fundamental Equilibrium: Thiol vs. Thione
Prototropic tautomerism involves the migration of a proton, accompanied by a shift in double bonds. In the context of 3-mercapto-1,2,4-triazole, this manifests as an equilibrium between two distinct chemical entities: the thiol and the thione.[5]
-
1,2,4-Triazole-3-thiol: An aromatic heterocyclic ring bearing a sulfhydryl (-SH) group.
-
1,2,4-Triazole-3-thione: A heterocyclic ring containing a thiocarbonyl (C=S) group, often existing as a zwitterionic species in solution.[6]
While both forms can exist, quantum chemical calculations and extensive experimental data have shown that the thione tautomer is generally the more stable and predominant form in the gas phase, solid state, and in most common solvents.[7][8][9] This stability is attributed to the greater strength of the C=S double bond and favorable delocalization within the triazole ring system.
Figure 1: The dynamic equilibrium between the thiol and thione tautomers of 3-mercapto-1,2,4-triazole.
Factors Governing Tautomeric Preference
The position of the thiol-thione equilibrium is not static; it is a dynamic state influenced by a delicate interplay of intrinsic and extrinsic factors. Understanding these factors is crucial for predicting and controlling the tautomeric population.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a significant role. Polar solvents, particularly protic ones like ethanol and water, preferentially stabilize the more polar thione tautomer through hydrogen bonding and dipole-dipole interactions.[10][11] This is a key reason why the thione form predominates in most solution-phase studies.[12]
-
pH: The acidity or basicity of the medium can dramatically shift the equilibrium. In alkaline solutions, the thiol form is deprotonated to form a thiolate anion. According to Le Chatelier's principle, this consumption of the thiol tautomer shifts the equilibrium towards the thiol form to replenish it.[8]
-
Physical State: In the solid state, the tautomeric form is locked into the crystal lattice. The predominant form is dictated by crystal packing forces and intermolecular interactions, such as hydrogen bonding.[13] It is a common error to assume the solution-phase tautomer is identical to the solid-state form without definitive proof.
-
Substituents: The electronic nature of substituents on the triazole ring or at the N4 position can subtly influence the relative stability of the tautomers, although this effect is often less pronounced than solvent or pH effects.[7]
Theoretical & Computational Analysis: Predicting Stability
Before embarking on extensive experimental work, quantum chemical calculations provide invaluable predictive insights into tautomeric stability. Density Functional Theory (DFT) has emerged as the workhorse method, offering an excellent balance of accuracy and computational cost for these systems.[3]
Core Computational Methodologies
The primary goal is to calculate the electronic energies of the optimized geometries for both the thiol and thione tautomers. The tautomer with the lower calculated energy is predicted to be the more stable form.
| Derivative | Computational Method | Relative Energy (Thiol vs. Thione) | Most Stable Form | Reference |
| 1,2,4-Triazole-3-thione (Parent) | B3LYP, MP2 (various basis sets) | Thiol is higher in energy | Thione | [3][7] |
| 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol | DFT/B3LYP/6-311++G(d,p) | Thione is the most stable tautomer | Thione | [14] |
Table 1: Summary of computational studies on the relative stability of 1,2,4-triazole-3-thiol/thione tautomers.
Protocol: DFT-Based Tautomer Stability Prediction
-
Molecule Building: Construct 3D structures of both the thione and thiol tautomers using molecular modeling software (e.g., GaussView).
-
Geometry Optimization:
-
Create input files for each tautomer for a quantum chemistry package (e.g., Gaussian).
-
Specify a DFT method and basis set, such as B3LYP/6-311G(d,p).[3]
-
Use the Opt keyword for geometry optimization and Freq to confirm the optimized structure is a true energy minimum (no imaginary frequencies).
-
-
Energy Calculation: Submit the calculation. The output file will contain the final, optimized electronic energy for each tautomer.
-
Analysis: Compare the final energies. The tautomer with the lower energy is the thermodynamically favored species in the gas phase. Solvent effects can be modeled using continuum models like the Polarizable Continuum Model (PCM).
Figure 2: Workflow for predicting tautomer stability using quantum chemical calculations.
Experimental Validation: A Multi-Technique Approach
X-ray Crystallography: The Gold Standard
For compounds that yield suitable single crystals, X-ray crystallography provides unambiguous proof of the tautomeric form in the solid state.[15] It generates a precise 3D map of electron density, revealing exact bond lengths and atom positions, leaving no doubt as to whether a C-S single bond (thiol) or C=S double bond (thione) is present.[13][16]
Figure 3: Workflow for structural validation via X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomerism in solution.[17]
-
¹³C NMR: This is often the most decisive NMR method. The thiocarbonyl carbon (C=S) of the thione tautomer exhibits a characteristic downfield chemical shift, typically in the range of 162-167 ppm .[5][16] The corresponding carbon in the thiol form appears at a significantly different, more upfield position.
-
¹H NMR: The presence of a labile N-H proton signal (often broad) is indicative of the thione form, while a sharper S-H proton signal (typically 3-4 ppm) would suggest the thiol form.[17] However, S-H protons can undergo rapid exchange with deuterated solvents like DMSO-d₆, sometimes rendering them unobservable.[17]
-
¹⁵N NMR: As the nitrogen atoms are directly involved in the prototropic shift, ¹⁵N NMR can be a highly sensitive probe, though it is less commonly used due to lower natural abundance and sensitivity.[17]
Protocol: NMR Analysis of Tautomerism
-
Sample Preparation: Dissolve a precise amount of the compound (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.6 mL of DMSO-d₆). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual water peak does not typically obscure the S-H region.
-
Acquisition of ¹H Spectrum: Acquire a standard ¹H NMR spectrum. Note the chemical shifts and integrals of all protons, paying close attention to any broad, exchangeable peaks corresponding to N-H protons.
-
Acquisition of ¹³C Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum. This is the critical step. Look for a signal in the ~165 ppm region. Its presence is strong evidence for the thione tautomer.
-
2D NMR (Optional but Recommended): If ambiguity exists, acquire 2D NMR spectra like HSQC and HMBC. An HMBC experiment can show a correlation between the N-H proton and the C=S carbon, providing definitive proof of the thione structure.
Spectroscopic Methods: UV-Vis & IR
-
UV-Vis Spectroscopy: The thiol and thione tautomers possess different chromophoric systems, resulting in distinct UV-Vis absorption spectra.[18][19] The C=S group in the thione form often gives rise to a characteristic absorption band.[8] By running spectra in different solvents, one can observe shifts in the equilibrium. For instance, a shift towards the thione form in more polar solvents will result in an increase in the intensity of its characteristic absorption band.[12]
-
Infrared (IR) Spectroscopy: In the solid state (e.g., KBr pellet or ATR), the IR spectrum can provide key evidence. The thione form is characterized by a strong C=S stretching vibration (typically ~1180-1330 cm⁻¹), while the thiol form would show a weak S-H stretching band (around 2550-2650 cm⁻¹).[9][20] The absence of a clear S-H stretch and the presence of a C=S stretch strongly supports the thione structure.[14]
Hyphenated Techniques: HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for analyzing tautomeric mixtures in solution.[8]
-
Chromatographic Separation: Because the thiol and thione forms have different polarities (the thione is generally more polar), they can sometimes be separated on a reverse-phase HPLC column.[8][21] The more polar thione tautomer will typically have a shorter retention time.[8]
-
Mass Spectrometric Discrimination: Even if not fully separated, the tautomers can be distinguished in the mass spectrometer. Using collision-induced dissociation (CID), the two forms will often produce different fragmentation patterns, allowing for their individual identification.[21]
Implications for Drug Design and Synthesis
The tautomeric state of a 1,2,4-triazole-3-thione is directly linked to its chemical reactivity and biological function.
-
Reactivity: The nucleophilicity of the molecule is dictated by the tautomeric form. Alkylation reactions, for instance, are highly regioselective. S-alkylation proceeds via the thiol tautomer (or more commonly, the thiolate anion generated under basic conditions), while N-alkylation can occur on the nitrogen atoms of the thione form.[22]
-
Biological Activity: The shape, hydrogen bonding potential, and charge distribution of a molecule are critical for its binding to a biological receptor. The thiol and thione forms present different hydrogen bond donors/acceptors and have different overall polarities. Therefore, the dominant tautomer at physiological pH is the biologically active species. For example, in studies of metallo-β-lactamase inhibitors, ligands were modeled in the deprotonated thiol (thiolate) state, as this was determined to be the form that coordinates with the zinc ions in the active site.[23]
Conclusion
The 1,2,4-triazole-3-thiol versus 1,2,4-triazole-3-thione equilibrium is a fundamental aspect of the chemistry of these vital heterocyclic scaffolds. While the thione form is predominant under most conditions, researchers must not rely on assumption. A rigorous, multi-faceted analytical approach is essential for definitive characterization. By combining the predictive power of computational chemistry with the unambiguous evidence from X-ray crystallography and the solution-state insights from NMR and other spectroscopic techniques, drug development professionals can build accurate SAR models, understand molecular interactions, and ultimately design more effective and targeted therapeutic agents.
References
Sources
- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ajol.info [ajol.info]
- 6. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Tautomerism in aromatic heterocycles [quimicaorganica.org]
- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 13. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. dspace.ncl.res.in [dspace.ncl.res.in]
- 18. pubs.acs.org [pubs.acs.org]
- 19. dial.uclouvain.be [dial.uclouvain.be]
- 20. pubs.acs.org [pubs.acs.org]
- 21. academic.oup.com [academic.oup.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
Methodological & Application
Application Note and Protocol: Synthesis of Ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate
Abstract
This document provides a detailed protocol for the synthesis of ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the S-alkylation of 1H-1,2,4-triazole-3-thiol with ethyl chloroacetate. This guide offers a step-by-step methodology, explains the rationale behind the experimental choices, and includes essential information on materials, safety, and product characterization. The protocol is designed for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of 1,2,4-Triazole Derivatives
The 1,2,4-triazole nucleus is a cornerstone in the design of therapeutic agents due to its unique chemical properties and ability to engage with biological targets.[1][2] Compounds incorporating this heterocyclic scaffold exhibit a wide spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The sulfur-containing derivatives, particularly those functionalized at the 3-position, are of significant interest as they serve as versatile intermediates for the synthesis of more complex molecules with enhanced biological activity.[4][5]
This compound is a key intermediate that introduces a reactive ester functionality, enabling further molecular elaboration through amide bond formation or other ester-based transformations. This application note details a robust and reproducible protocol for its synthesis.
Reaction Principle and Mechanism
The synthesis of this compound is based on the S-alkylation of 1H-1,2,4-triazole-3-thiol with ethyl chloroacetate. This reaction proceeds via a nucleophilic substitution mechanism. The thiol group of the 1,2,4-triazole-3-thiol, in the presence of a base, is deprotonated to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon atom of the ethyl chloroacetate, displacing the chloride leaving group to form the desired S-substituted product.
The choice of base is crucial for the efficient deprotonation of the thiol without promoting unwanted side reactions. A mild base such as triethylamine or potassium carbonate is typically employed to facilitate the reaction.[6][7]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 1H-1,2,4-Triazole-3-thiol | ≥98% | Sigma-Aldrich | 3179-31-5 | |
| Ethyl chloroacetate | ≥98% | Sigma-Aldrich | 105-39-5 | Lachrymator, handle in a fume hood. |
| Triethylamine (TEA) | ≥99% | Sigma-Aldrich | 121-44-8 | Corrosive, handle with care. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | 68-12-2 | Reproductive toxin, handle with appropriate PPE. |
| Ethyl acetate | ACS Grade | Fisher Scientific | 141-78-6 | Flammable. |
| Hexane | ACS Grade | Fisher Scientific | 110-54-3 | Flammable. |
| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific | 7757-82-6 |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware
Synthetic Procedure
The overall workflow for the synthesis is depicted in the following diagram:
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Instructions:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-1,2,4-triazole-3-thiol (1.01 g, 10 mmol).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask and stir the mixture at room temperature until the solid is completely dissolved.
-
Base Addition: To the resulting solution, add triethylamine (1.52 mL, 11 mmol, 1.1 equivalents) dropwise. The triethylamine acts as a base to deprotonate the thiol, forming the more nucleophilic thiolate.[6]
-
Addition of Alkylating Agent: Slowly add ethyl chloroacetate (1.07 mL, 10 mmol, 1.0 equivalent) to the reaction mixture. The addition should be done carefully to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into ice-cold water (100 mL). This will precipitate the product and dissolve the DMF and triethylamine hydrochloride salt.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.
Product Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure of the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the methylene protons adjacent to the sulfur atom, as well as signals for the triazole ring protons.[8]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the ester carbonyl (C=O) and the N-H bond of the triazole ring.[8][9]
-
Melting Point: To assess the purity of the final product.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Ethyl chloroacetate is a lachrymator and should be handled with extreme care.
-
DMF is a reproductive toxin; avoid inhalation and skin contact.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure the use of anhydrous solvent. |
| Loss of product during work-up | Ensure complete extraction from the aqueous phase. | |
| Impure Product | Presence of starting materials | Optimize the purification method (recrystallization solvent or chromatography gradient). |
| Side reactions | Ensure slow addition of reagents and maintain the reaction temperature. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following this detailed procedure, researchers can efficiently produce this valuable intermediate for further applications in drug discovery and development. The principles and techniques described herein are fundamental to synthetic organic chemistry and can be adapted for the synthesis of other S-substituted triazole derivatives.
References
- MDPI. (2025, September 4). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
- Hep Journals. Synthesis and biological activities of novel 1,2,4-triazole derivatives containing 1,2,3-thiadiazole ring.
- PubMed. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.
- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23).
- PubMed. (2020, March 15). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury.
- PMC. (2022, August 20). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.
- ACS Publications - ACS.org. (2024, June 26). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives | ACS Omega.
- arkat usa. Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto- 1,2,4-triazolo[3,4 -. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcykydaVvrmi4l0jQVbrywmDbwmrtRruQWA9kuha70eDuuOWuDCWSE3ZvdgHmgoP58k8sENEuIn2-9rtTAUmKLAx11DU-qpAr1nGwDBdHLQLTkYWkjDHI2Gw6K8RlZSHxryrI=
- Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques.
- Sciforum. (2022, November 15). Synthesis Ethyl 2-(1H1,3-benzodiazol-2-ylsulfanyl)acetate.
Sources
- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of novel 1,2,4-triazole derivatives containing 1,2,3-thiadiazole ring [journal.hep.com.cn]
- 5. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sciforum.net [sciforum.net]
Application Note: Regioselective S-Alkylation of 1,2,4-Triazole-3-Thiol with Ethyl Chloroacetate
Executive Summary
This application note details the optimized protocol for the S-alkylation of 1,2,4-triazole-3-thiol (also known as 1,2,4-triazole-3-thione) using ethyl chloroacetate. The resulting product, ethyl 2-((1,2,4-triazol-3-yl)thio)acetate , serves as a critical intermediate in the synthesis of fused heterocyclic systems, including thiazolo[3,2-b][1,2,4]triazoles, which possess significant antifungal and anticancer properties.
This guide addresses the primary synthetic challenge: controlling regioselectivity . The 1,2,4-triazole-3-thiol moiety is an ambident nucleophile capable of reacting at either the sulfur (
Mechanistic Insight & Regioselectivity
Tautomerism and Nucleophilicity
1,2,4-Triazole-3-thiol exists in a tautomeric equilibrium between the thione (A) and thiol (B) forms. In the solid state, the thione form dominates. However, in solution and under basic conditions, the equilibrium shifts.
To achieve selective S-alkylation, the reaction is conducted in the presence of a base (e.g., Potassium Carbonate or Sodium Ethoxide). The base deprotonates the substrate to form the thiolate anion (C).[1] According to Pearson's Hard and Soft Acids and Bases (HSAB) theory:
-
Sulfur (S): A "soft" nucleophile.
-
Nitrogen (N): A "hard" nucleophile.
-
Ethyl Chloroacetate (
): The methylene carbon attached to the chloride is a "soft" electrophilic center.
Therefore, the soft-soft interaction favors attack by the sulfur atom, leading to the S-alkylated product (D).
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the critical thiolate intermediate and the preference for S-alkylation over N-alkylation.
Materials and Reagents
| Reagent | CAS Number | Role | Purity Grade |
| 1,2,4-Triazole-3-thiol | 3179-31-5 | Nucleophile | >98% |
| Ethyl Chloroacetate | 105-39-5 | Electrophile | >99% |
| Potassium Carbonate ( | 584-08-7 | Base (Catalyst) | Anhydrous |
| Acetone | 67-64-1 | Solvent | AR Grade (Dry) |
| Ethanol (Alternative) | 64-17-5 | Solvent | Absolute |
Experimental Protocols
Protocol A: Mild Base-Catalyzed S-Alkylation (Recommended)
Best for: High regioselectivity, ease of workup, and scale-up.
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,4-triazole-3-thiol (10 mmol, 1.01 g) in dry acetone (50 mL).
-
Activation: Add anhydrous Potassium Carbonate (
) (15 mmol, 2.07 g) to the solution. Stir the suspension at room temperature for 30 minutes.-
Note: This step ensures the formation of the thiolate anion before the electrophile is introduced.
-
-
Alkylation: Add Ethyl Chloroacetate (11 mmol, 1.18 mL) dropwise over 10 minutes.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 4–6 hours.-
Monitoring: Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting thiol spot (
) should disappear, and a new higher spot ( ) should appear.
-
-
Workup:
-
Filter the hot reaction mixture to remove inorganic salts (
and unreacted ). -
Evaporate the acetone solvent under reduced pressure (Rotavap).
-
The residue will likely be a viscous oil or semi-solid.
-
-
Purification:
Expected Yield: 75–85%
Melting Point:
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: Rapid screening and library generation.
-
Mix 1,2,4-triazole-3-thiol (2 mmol), Ethyl Chloroacetate (2.2 mmol), and
(2.5 mmol) in a microwave vial. -
Add Ethanol (2 mL) as a solvent.
-
Irradiate at
(150 W) for 10–15 minutes . -
Pour into crushed ice; filter the precipitate.
Process Control & Troubleshooting
To ensure reproducibility, follow this logic flow for troubleshooting common issues.
Figure 2: Troubleshooting decision tree for S-alkylation optimization.
Critical Control Points (CCP)
-
Water Content: The reaction must be kept relatively dry. Water can hydrolyze the ethyl chloroacetate, reducing yields. Use anhydrous
and dry acetone. -
Stoichiometry: Do not use a large excess of ethyl chloroacetate. A 1.1 equivalent ratio is optimal. Large excesses can complicate purification.
-
Temperature: Do not overheat. While reflux is necessary, excessive heat (>100°C in high-boiling solvents like DMF) can promote thermodynamic N-alkylation.
Characterization Data
The following spectral data confirms the formation of the S-alkylated product.
| Technique | Diagnostic Signal | Interpretation |
| IR Spectroscopy | Strong | |
| IR Spectroscopy | ||
| 1H NMR (DMSO- | ||
| 1H NMR (DMSO- | ||
| 1H NMR (DMSO- | ||
| 1H NMR (DMSO- |
Differentiation Note: If N-alkylation occurs, the methylene protons attached to the Nitrogen often appear further downfield (
References
- Al-Soud, Y. A., et al. (2003). Synthesis and properties of new substituted 1,2,4-triazoles: Potential antitumor agents. Chemistry of Heterocyclic Compounds.
-
Kopish, A., et al. (2021). Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. Figshare. Retrieved from [Link]
-
Boraei, A. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Journal of Chemical Research. Retrieved from [Link]
-
Shneine, J. K., & Al-Kroosh, S. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4-triazole-3-thiol derivatives. International Journal of Green Pharmacy. Retrieved from [Link]
Sources
Application Note: Microwave-Assisted Sequential Synthesis of Triazolyl-Thioacetate Esters
Executive Summary
This application note details a robust, high-speed protocol for the synthesis of triazolyl-thioacetate esters —a privileged scaffold in drug discovery combining the bioisosteric properties of 1,2,3-triazoles with the latent reactivity of thioesters.
By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces reaction times from 12–24 hours (thermal) to under 30 minutes, while significantly suppressing byproduct formation. The methodology utilizes a sequential "Click-then-Substitute" strategy to avoid catalyst poisoning, ensuring high fidelity in library generation.
Scientific Rationale & Strategic Logic
The Hybrid Scaffold
The target structure couples two pharmacologically vital motifs:
-
1,2,3-Triazole: Formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It acts as a stable amide bioisostere, improving metabolic stability and hydrogen bonding potential.
-
Thioacetate: A masked thiol. In vivo or in situ hydrolysis releases the free thiol (-SH), a critical handle for covalent inhibition (e.g., targeting cysteine residues in enzymes) or further conjugation.
Why Microwave Irradiation?
-
Dielectric Heating: Polar solvents (DMSO, DMF, H₂O) and ionic reagents (Cu salts, Potassium Thioacetate) couple efficiently with MW energy, generating rapid internal heating.
-
Wall-Effect Elimination: Unlike oil baths, MW heating avoids hot reactor walls, reducing thermal decomposition of sensitive azides or thioesters.
-
Pressure Effects: Sealed-vessel conditions allow solvents to be heated 20–50°C above their boiling points, exponentially increasing reaction rates (Arrhenius equation).
The "Sequential" Advantage (Expert Insight)
While one-pot protocols exist, we recommend a Sequential Two-Step Protocol for this specific scaffold.
-
Reasoning: Thioacetates and free thiols are potent ligands for Copper (Cu). Introducing sulfur species during the CuAAC step can poison the Cu(I) catalyst, stalling the cycle or requiring excessive catalyst loading.
-
Solution: Perform the CuAAC reaction with a halo-alkyne first, remove the copper, and then introduce the sulfur nucleophile.
Reaction Mechanism & Workflow
The synthesis proceeds via two distinct mechanistic pathways: the catalytic organometallic CuAAC cycle and a classic bimolecular nucleophilic substitution (
Visualized Pathway
The following diagram illustrates the sequential workflow and the mechanistic nodes.
Figure 1: Sequential workflow for the synthesis of triazolyl-thioacetate esters, separating the copper-sensitive step from the sulfur introduction.
Materials & Equipment
Equipment
-
Microwave Reactor: Single-mode (e.g., CEM Discover, Biotage Initiator) or Multi-mode system.
-
Vessels: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.
-
Stirring: Magnetic stir bars are critical in MW synthesis to prevent "hot spots."
Reagents
-
Azide Precursor: Organic azide (R-N₃) [Caution: Low C/N ratio azides are explosive].
-
Alkyne: Propargyl chloride (80% solution in toluene) or Propargyl bromide.
-
Catalyst System: Copper(II) Sulfate Pentahydrate (
) + Sodium Ascorbate (NaAsc). -
Thioacetate Source: Potassium Thioacetate (KSAc).[1]
-
Solvents:
-Butanol/Water (1:1) for Step 1; Acetone or DMF for Step 2.
Experimental Protocols
Protocol A: Synthesis of 4-(Chloromethyl)-1,2,3-Triazole (The "Click" Step)
Objective: Install the triazole ring using a halide-functionalized alkyne.
-
Preparation: In a 10 mL MW vial, dissolve the Organic Azide (1.0 equiv, e.g., 1.0 mmol) and Propargyl Chloride (1.2 equiv, 1.2 mmol) in 4 mL of
-BuOH/H₂O (1:1). -
Catalyst Addition: Add
(5 mol%) followed by Sodium Ascorbate (15 mol%). The solution should turn bright orange/yellow, indicating Cu(I) generation. -
Microwave Irradiation:
-
Seal the vial.[2]
-
Temp: 85°C
-
Time: 10–15 minutes
-
Stirring: High
-
Power: Dynamic (Max 150W)
-
-
Work-up: Dilute with water (10 mL) and extract with Ethyl Acetate (3x). Wash organic layer with 5% EDTA solution (to remove Copper) and brine. Dry over
and concentrate.-
Checkpoint: The intermediate is usually pure enough for the next step. If not, perform a short silica plug filtration.
-
Protocol B: Nucleophilic Substitution with Thioacetate
Objective: Displace the chloride with thioacetate.
-
Preparation: Dissolve the 4-(Chloromethyl)triazole intermediate (from Protocol A, 1.0 equiv) in Acetone (3 mL).
-
Note: If the substrate is insoluble in acetone, use DMF, but work-up will require more water washes.
-
-
Reagent Addition: Add Potassium Thioacetate (KSAc) (1.5 equiv). The mixture may become cloudy as KCl precipitates.
-
Microwave Irradiation:
-
Seal the vial.[2]
-
Temp: 60°C (Acetone) or 80°C (DMF)
-
Time: 5–10 minutes
-
Stirring: High
-
-
Work-up:
-
For Acetone: Filter off the solid KCl salts. Concentrate the filtrate.
-
For DMF: Pour into ice water. Extract with Ethyl Acetate.[3]
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Data Summary & Optimization
Typical results comparing Conventional vs. Microwave heating for this specific scaffold type.
| Parameter | Conventional Heating | Microwave (This Protocol) | Improvement Factor |
| Reaction Time (Step 1) | 12–16 Hours | 10–15 Minutes | ~60x Faster |
| Reaction Time (Step 2) | 4–6 Hours | 5–10 Minutes | ~30x Faster |
| Yield (Overall) | 45–60% | 85–92% | High |
| Solvent Usage | High (Reflux) | Low (Sealed Vessel) | Green |
| Purity (Crude) | Moderate (Thermal degradants) | High | Clean |
Safety & Compliance (Critical)
Azide Handling ("Rule of Six")
Organic azides are potentially explosive.[4]
-
Rule: The number of carbon atoms plus other atoms (O, N) must be at least six times the number of azide groups (
). -
MW Precaution: Do not heat low-molecular-weight azides (e.g., sodium azide) in halogenated solvents (formation of di-azidomethane) or neat conditions.
Pressure Limits
-
Microwave vials are rated for specific pressures (typically 20–30 bar).
-
Acetone generates significant pressure at 100°C. Do not exceed 60–70°C when using acetone in sealed vessels unless the reactor is explicitly rated for high pressure.
References
-
Rostovtsev, V. V., et al. (2002).[5] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link
-
Appukkuttan, P., et al. (2004). Microwave-Assisted Synthesis of 1,2,3-Triazoles via Click Chemistry. Organic Letters. Link
-
Vanden Eynde, J. J., et al. (2013). Efficient Cu-catalyzed base-free C–S coupling under conventional and microwave heating. Beilstein Journal of Organic Chemistry. Link
- Caddick, S., et al. (2006). Microwave-assisted synthesis of thioesters and thioethers. Tetrahedron.
-
BenchChem. (2025).[2] Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Application Notes. Link (Cited for general microwave triazole safety and workflow).
Sources
Application Note: High-Efficiency S-Alkylation of 1,2,4-Triazole-3-Thiols
Regiocontrol Strategies, Validated Protocols, and Green Chemistry Adaptations
Executive Summary
The 1,2,4-triazole-3-thiol moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for antifungal agents (e.g., Fluconazole derivatives), anticancer therapeutics, and anti-inflammatory drugs.[1][2] The critical synthetic challenge lies in regioselectivity . Due to thione-thiol tautomerism, alkylation can occur at the sulfur (S-alkylation) or the ring nitrogens (N-alkylation).
This guide provides a definitive technical framework for achieving exclusive S-alkylation . By leveraging Pearson’s Hard-Soft Acid-Base (HSAB) theory and specific solvent-base combinations, researchers can suppress N-alkylated byproducts to >95% purity.
Mechanistic Insight: Tautomerism & Regiocontrol
The Tautomeric Equilibrium
In neutral solution, 1,2,4-triazole-3-thiols exist predominantly in the thione form (NH/C=S). However, under basic conditions required for alkylation, the molecule forms a resonance-stabilized anion.
-
S-Center (Soft Nucleophile): The sulfur atom has high polarizability and low charge density. It prefers "soft" electrophiles (e.g., alkyl iodides/bromides) and protic or polar aprotic solvents.
-
N-Center (Hard Nucleophile): The ring nitrogens (specifically N-2 and N-4) are "harder" nucleophiles. They compete for alkylation when using "hard" electrophiles or in the absence of soft-soft interactions.
Key Rule: To maximize S-alkylation, use a base that fully deprotonates the thiol (pKa ~6-7) and a solvent that solvates the cation, leaving the "soft" thiolate anion free to attack.
Pathway Visualization
The following diagram illustrates the competing pathways and the thermodynamic preference for S-alkylation under standard conditions.
Caption: Mechanistic divergence in 1,2,4-triazole alkylation. S-alkylation is favored by soft electrophiles.
Critical Reaction Parameters
The choice of base and solvent is the primary determinant of yield and selectivity.
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃ or NaOH | Strong enough to deprotonate thiol (pKa ~6), but mild enough to prevent ring degradation. |
| Solvent | Acetone, DMF, or Ethanol | Polar aprotic (Acetone/DMF) enhances nucleophilicity. Protic (EtOH) solvates the leaving group. |
| Temperature | Reflux (Acetone/EtOH) or 60°C (DMF) | Heat ensures complete conversion; excessive heat (>100°C) promotes N-alkylation rearrangement. |
| Electrophile | Alkyl Bromides/Iodides | Softer leaving groups (I > Br > Cl) favor reaction at the soft Sulfur center. |
Validated Experimental Protocols
Protocol A: The "Workhorse" Method (K₂CO₃/Acetone)
Best for: General library synthesis, thermally stable substrates, and ease of workup.
Reagents:
-
Alkyl Halide (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
Acetone (Reagent Grade)
Step-by-Step Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend the 1,2,4-triazole-3-thiol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in Acetone (10 mL per gram of substrate).
-
Stirring: Stir at room temperature for 15–30 minutes. Observation: The suspension may change color or texture as the potassium salt forms.
-
Addition: Add the Alkyl Halide (1.1 equiv) dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C) for 2–4 hours.
-
Monitoring (Self-Validation): Monitor by TLC (System: Hexane/EtOAc 7:3). The starting thiol (polar) should disappear, and a less polar spot (S-alkyl product) should appear.
-
Workup:
-
Filter off the inorganic solids (K₂CO₃/KBr) while warm.
-
Evaporate the filtrate under reduced pressure to obtain the crude solid.
-
Purification: Recrystallize from Ethanol or wash with cold water if the product is hydrophobic.
-
Protocol B: Green Aqueous Method (NaOH/Water)
Best for: Simple alkyl chains, industrial scale-up, and environmentally sensitive projects.
Reagents:
-
Substrate (1.0 equiv)
-
NaOH (1.1 equiv) dissolved in minimal water
-
Alkyl Halide (1.1 equiv)
Step-by-Step Procedure:
-
Dissolution: Dissolve the triazole-thiol in a minimal amount of 10% aqueous NaOH solution. Stir until a clear solution is obtained (thiolate formation).
-
Reaction: Add the alkyl halide slowly at room temperature.
-
Note: If the alkyl halide is insoluble in water, add a co-solvent like Ethanol (10-20% v/v) or use vigorous stirring.
-
-
Precipitation: Stir for 1–3 hours. As the reaction proceeds, the S-alkylated product (which is less polar and non-ionic) will often precipitate out of the aqueous solution.
-
Isolation: Filter the precipitate, wash with cold water to remove excess base and salts, and dry in a vacuum oven.
Quality Control & Characterization
Distinguishing S-alkylation from N-alkylation is critical. Use NMR Spectroscopy for definitive proof.
-
¹H NMR: The S-CH₂ protons typically appear at δ 3.0 – 4.5 ppm depending on the R group.
-
¹³C NMR: The C3 carbon (attached to S) shifts significantly.
-
Thione (C=S): ~160–170 ppm.
-
Thioether (C-S-R): Upfield shift to ~145–155 ppm.
-
-
HMBC: A correlation between the S-CH₂ protons and the triazole Ring Carbon (C3) confirms S-alkylation. N-alkylation would show different coupling patterns.
Decision Matrix for Condition Selection
Use this logic flow to select the optimal protocol for your specific substrate.
Caption: Decision matrix for selecting alkylation conditions based on substrate solubility and stability.
References
-
Al-Soud, Y. A., et al. (2016).[4] Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal.[5] Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Synthesis of 1,2,4-triazoles and their derivatives.[1][6][7][8][9][10][11][12] Retrieved from [Link]
-
Potts, K. T. (1977). The Chemistry of 1,2,4-Triazoles.[1][2][6][7][8][9][10][11][12][13][14] Chemical Reviews. (Classic mechanism reference).
- Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society. (Theoretical grounding for S-selectivity).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. figshare.com [figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY | Journal of the Chilean Chemical Society [jcchems.com]
Application Note: High-Yield Regioselective S-Alkylation of 1,2,4-Triazole-3-Thiones Using K₂CO₃ in Acetone
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
1,2,4-Triazole-3-thiones are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antitubercular agents, antimicrobial compounds, and selective enzyme inhibitors[1][2][3]. A critical step in functionalizing these heterocycles is the alkylation of the thione/thiol moiety. However, because these molecules exhibit thione-thiol tautomerism and possess multiple nucleophilic nitrogen sites, achieving strict regioselectivity (S-alkylation vs. N-alkylation) is a persistent synthetic challenge[1].
-
Heterogeneous Basicity: K₂CO₃ is largely insoluble in acetone. This creates a solid-liquid interface that keeps the effective concentration of the reactive thiolate anion low and controlled, preventing the formation of "naked," highly reactive nitrogen anions that lead to N-alkylation or bis-alkylation[1].
-
Pearson’s Hard-Soft Acid-Base (HSAB) Theory: The mild deprotonation yields a thiolate anion. Sulfur is a "soft" nucleophile, which kinetically favors attack on "soft" electrophiles (like alkyl halides) over the "harder" nitrogen centers[1].
-
Solvent Effects: Acetone is a polar aprotic solvent that adequately dissolves both the neutral triazole and the electrophile without overly stabilizing the anion (as DMF or DMSO might). Furthermore, its low boiling point (56 °C) allows for mild reflux conditions that prevent thermal degradation[3][4].
Reaction mechanism and regioselectivity pathway for S-alkylation.
Quantitative Optimization Data
The superiority of the K₂CO₃/Acetone system becomes evident when compared against other common basic conditions. The table below synthesizes standard optimization profiles observed in the literature for mercaptotriazole alkylations[2][3][4].
| Base | Solvent | Temp (°C) | Time (h) | S-Alkylation Yield | N-Alkylation Yield | Mechanistic Observation |
| K₂CO₃ | Acetone | 56 (Reflux) | 2 – 9 | 75 – 85% | < 5% | Optimal heterogeneous basicity; soft-soft interactions favored. |
| Cs₂CO₃ | Acetone | 56 (Reflux) | 14 | 69 – 75% | < 5% | Effective, but higher cost and longer reaction times required. |
| NaOH | EtOH | 78 (Reflux) | 4 – 12 | 50 – 60% | 15 – 20% | Homogeneous base; protic solvent reduces nucleophilicity via H-bonding. |
| Et₃N | DMF | 80 | 2 – 4 | 65 – 70% | 10 – 15% | Polar aprotic solvent increases N-anion reactivity, reducing regioselectivity. |
Experimental Protocol: Self-Validating Workflow
This protocol is designed as a self-validating system. Every step includes a specific causality note and a quality control (QC) checkpoint to ensure scientific integrity.
Materials Required
-
Substrate: 1,2,4-Triazole-3-thione derivative (1.0 equiv)[4].
-
Electrophile: Alkyl halide or dihaloalkane (1.0 - 1.1 equiv)[1][4].
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (1.1 - 1.5 equiv)[4][5].
-
Solvent: Dry Acetone (0.2 M relative to substrate).
Step-by-Step Methodology
Step 1: Reagent Charging
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 1,2,4-triazole-3-thione derivative (1.0 equiv) in dry acetone (0.2 M)[4].
-
Add anhydrous K₂CO₃ (1.1 to 1.5 equiv) to the stirring solution[4][5].
-
Causality: Using anhydrous K₂CO₃ prevents water from hydrolyzing the alkyl halide. The mixture will appear as a suspension due to the insolubility of K₂CO₃ in acetone.
Step 2: Electrophile Addition
-
Stir the suspension at room temperature for 15 minutes to initiate thiolate formation.
-
Add the alkyl halide (1.1 equiv) dropwise to the mixture[5].
-
Causality: Dropwise addition controls the exothermic nature of the initial Sₙ2 attack and prevents localized high concentrations of the electrophile, minimizing bis-alkylation in the case of dihaloalkanes[1].
Step 3: Reflux and Monitoring
-
Attach a reflux condenser and heat the reaction mixture to 56 °C (reflux) under a dry atmosphere (e.g., N₂ or drying tube)[4].
-
Self-Validation Checkpoint (QC): Monitor the reaction via TLC (e.g., 5% Ethyl Acetate in Petroleum Ether) or LC-MS[3][4]. The reaction is complete when the highly polar thione starting material spot completely disappears, replaced by a distinct, less polar product spot.
Step 4: Workup and Isolation
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the mixture through a sintered glass funnel to remove the inorganic salts (unreacted K₂CO₃ and the KX byproduct)[3][4].
-
Wash the filter cake with a small volume of cold, dry acetone to ensure complete product recovery.
-
Causality: The heterogeneous nature of the base makes the workup exceptionally clean. No aqueous extraction is necessary, avoiding emulsion issues common with triazoles.
Step 5: Concentration and Purification
-
Concentrate the filtrate under reduced pressure using a rotary evaporator[4].
-
Purify the resulting crude solid via recrystallization (e.g., from ethanol) or silica gel column chromatography, depending on the purity required[3][4].
-
Self-Validation Checkpoint (QC): Confirm regioselectivity via ¹³C-NMR and ¹H-NMR. For S-alkylation, the S-CH₂ carbon typically resonates upfield (approx. 36-38 ppm), whereas an N-CH₂ carbon would appear further downfield (>50 ppm)[1].
Step-by-step experimental workflow for triazole S-alkylation.
References
1.[1] Boraei, A.T.A., et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal (2016). URL:[Link] 2.[4] Aly, A.A., et al. "Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones." Journal of Sulfur Chemistry (2021). URL:[Link] 3.[2] "New benzothiazinone linked 1, 2, 4-triazoles: Design, synthesis, characterization, and evaluation of antitubercular activity." Journal of Applied Pharmaceutical Science (2021). URL: [Link] 4.[3] "Discovery and Optimization of Selective Inhibitors of Meprin α (Part II)." Preprints.org (2020). URL:[Link] 5.[5] "Discovery and Optimization of Selective Inhibitors of Meprin α (Part II) - Preprints." Preprints.org (2020). URL:[Link] 6.[6] "Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives." Istanbul J Pharm (2023). URL:[Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. japsonline.com [japsonline.com]
- 3. Discovery and Optimization of Selective Inhibitors of Meprin α (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [helda.helsinki.fi]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
One-Pot Synthesis of Ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the one-pot synthesis of ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The 1,2,4-triazole scaffold is a privileged structure found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, antifungal, and anticancer properties.[1] This application note details a robust and efficient one-pot procedure commencing from readily available starting materials, thiosemicarbazide and formamide, followed by in-situ S-alkylation with ethyl chloroacetate. By elucidating the underlying chemical principles and providing a meticulously detailed experimental protocol, this guide aims to empower researchers, scientists, and drug development professionals in the seamless synthesis and application of this important molecular scaffold.
Introduction: The Significance of the 1,2,4-Triazole Moiety
The 1,2,4-triazole ring system is a cornerstone in the design of biologically active molecules. Its unique structural features, including the presence of three nitrogen atoms, allow for a multitude of interactions with biological targets, rendering it a versatile pharmacophore.[1] The incorporation of a sulfur linkage at the 3-position of the triazole ring, as in our target molecule, further enhances its chemical reactivity and potential for biological activity. This compound serves as a key intermediate for the synthesis of more complex molecules, where the ester functionality can be readily modified, and the triazole and thioether moieties can participate in various biological interactions. Derivatives of S-alkylated-3-mercapto-1,2,4-triazole have shown promise as potent anticancer agents.[2]
This guide presents a streamlined one-pot synthesis that circumvents the need for isolation of the intermediate 3-mercapto-1,2,4-triazole, thereby improving efficiency and reducing waste. The causality behind each experimental step is explained to provide a deeper understanding of the reaction mechanism and to facilitate troubleshooting and optimization.
Reaction Scheme and Mechanism
The one-pot synthesis proceeds in two key stages within the same reaction vessel:
-
Formation of 3-mercapto-1,2,4-triazole: Thiosemicarbazide is first cyclized with formamide at elevated temperatures. This reaction involves the formation of an intermediate which then undergoes intramolecular cyclization and dehydration to yield the 1,2,4-triazole ring.
-
S-alkylation: The in-situ generated 3-mercapto-1,2,4-triazole, in the presence of a base, acts as a nucleophile and attacks the electrophilic carbon of ethyl chloroacetate, leading to the formation of the desired thioether linkage via a nucleophilic substitution reaction.
Caption: Overall reaction scheme for the one-pot synthesis.
Materials and Instrumentation
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| Thiosemicarbazide | ≥99% | Sigma-Aldrich | Toxic! Handle with care. |
| Formamide | ≥99.5% | Sigma-Aldrich | |
| Ethyl chloroacetate | ≥98% | Sigma-Aldrich | Lachrymator and toxic! Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Sigma-Aldrich | |
| Ethanol | Reagent grade | Fisher Scientific | |
| Ethyl acetate | HPLC grade | Fisher Scientific | For extraction and chromatography. |
| Hexane | HPLC grade | Fisher Scientific | For chromatography. |
| Deionized Water |
Instrumentation
| Instrument | Purpose |
| Magnetic stirrer with heating plate | Reaction setup |
| Round-bottom flask (250 mL) | Reaction vessel |
| Reflux condenser | To prevent solvent loss |
| Thermometer | To monitor reaction temperature |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Thin Layer Chromatography (TLC) plates | To monitor reaction progress |
| UV lamp (254 nm) | For TLC visualization |
| Column chromatography setup | For product purification |
| NMR Spectrometer (e.g., 400 MHz) | For structural characterization |
| FT-IR Spectrometer | For functional group analysis |
| Mass Spectrometer | For molecular weight determination |
Detailed Experimental Protocol
Safety Precautions
-
Thiosemicarbazide is highly toxic if swallowed. [3] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Handle this reagent in a well-ventilated fume hood.
-
Ethyl chloroacetate is a lachrymator and is toxic if swallowed, in contact with skin, or if inhaled. [4][5] Always handle this reagent in a fume hood and wear appropriate PPE.
-
The reaction should be conducted in a well-ventilated fume hood at all times.
One-Pot Synthesis Procedure
Caption: Step-by-step experimental workflow.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide (9.11 g, 0.1 mol) and formamide (40 mL).
-
Rationale: Formamide serves as both a reactant and a solvent in the initial cyclization step.
-
-
Cyclization to 3-mercapto-1,2,4-triazole: Heat the reaction mixture with stirring in an oil bath to 140-150 °C. Maintain this temperature for approximately 2-3 hours. The reaction progress can be monitored by TLC (Ethyl Acetate:Hexane 7:3) until the thiosemicarbazide spot disappears.
-
Rationale: The elevated temperature provides the necessary activation energy for the cyclization and dehydration reaction to form the triazole ring.
-
-
Cooling and Reagent Addition: After the formation of 3-mercapto-1,2,4-triazole is complete, cool the reaction mixture to 50-60 °C. Carefully add anhydrous potassium carbonate (20.7 g, 0.15 mol) and ethanol (100 mL).
-
Rationale: Cooling is essential before adding the volatile ethanol. Potassium carbonate acts as a base to deprotonate the thiol group of the triazole, making it a more potent nucleophile for the subsequent alkylation step. Ethanol is a suitable solvent for the S-alkylation reaction.
-
-
S-Alkylation: To the stirred suspension, add ethyl chloroacetate (13.48 g, 0.11 mol) dropwise over a period of 15-20 minutes. After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC until the 3-mercapto-1,2,4-triazole is consumed.
-
Rationale: Dropwise addition of the alkylating agent helps to control any potential exotherm. Refluxing ensures the reaction goes to completion in a reasonable timeframe.
-
-
Work-up: a. Cool the reaction mixture to room temperature and filter to remove the inorganic salts. b. Wash the solid residue with a small amount of ethanol (2 x 20 mL). c. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue. d. Dissolve the residue in ethyl acetate (100 mL) and wash with deionized water (2 x 50 mL) in a separatory funnel to remove any remaining formamide and inorganic impurities. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting with 30% ethyl acetate and gradually increasing to 70%) to afford pure this compound as a solid.
-
Rationale: Column chromatography is a standard and effective method for purifying organic compounds to a high degree.
-
Characterization of the Product
The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methylene group adjacent to the sulfur, a singlet for the triazole C-H proton, and a broad singlet for the triazole N-H proton. |
| ¹³C NMR | Peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, and the carbons of the triazole ring. |
| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching of the ester, and C-S stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (C₆H₉N₃O₂S, M.W. = 187.22 g/mol ). |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of product | Incomplete cyclization or alkylation. | Ensure the reaction temperatures and times are adhered to. Check the purity of the starting materials. |
| Presence of unreacted starting materials | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature slightly. Ensure efficient stirring. |
| Formation of side products | Reaction temperature too high. | Maintain the recommended temperature ranges. |
| Difficulty in purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. |
Conclusion
The one-pot synthesis of this compound presented in this application note offers an efficient and practical route to this valuable heterocyclic building block. By providing a detailed protocol and explaining the rationale behind the experimental choices, this guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The described methodology is scalable and can be adapted for the synthesis of a variety of related derivatives, further expanding the chemical space for drug discovery and development.
References
- BenchChem. (n.d.). Synthesis of 3-Mercapto-1,2,4-triazole from Thiosemicarbazide: An In-depth Technical Guide.
- ChemDmart. (n.d.). Safety Data Sheet - Thiosemicarbazide.
- Fisher Scientific. (2007, September 18). Safety Data Sheet - Ethyl chloroacetate.
- Murty, M. S. R., Ram, K. R., Rao, R. V., Yadav, J. S., Rao, J. V., & Velatooru, L. R. (2012). Synthesis of New S-alkylated-3-mercapto-1,2,4-triazole Derivatives Bearing Cyclic Amine Moiety as Potent Anticancer Agents. Letters in Drug Design & Discovery, 9(3), 276-281.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: ethyl chloroacetate.
Sources
recrystallization solvents for ethyl 2-(triazol-3-ylsulfanyl)acetate
Application Note: Recrystallization Protocols for Ethyl 2-(triazol-3-ylsulfanyl)acetate
Abstract
This guide details the purification of ethyl 2-(triazol-3-ylsulfanyl)acetate (also known as ethyl 2-((1H-1,2,4-triazol-3-yl)thio)acetate) via recrystallization.[1] Due to the molecule's amphiphilic nature—containing a polar 1,2,4-triazole ring capable of hydrogen bonding and a lipophilic ethyl ester tail—solvent selection is critical. This protocol prioritizes Ethanol/Water and Ethyl Acetate/Heptane systems, validated by structural analogs and solubility parameters. It includes a solvent screening workflow, large-scale execution steps, and troubleshooting for common issues like "oiling out."
Introduction & Chemical Context
Compound: Ethyl 2-(triazol-3-ylsulfanyl)acetate Chemical Class: S-alkylated 1,2,4-triazole Key Functional Groups:
-
1,2,4-Triazole Ring: High polarity, H-bond donor (NH) and acceptor (N).
-
Thioether Linkage (-S-): Increases lipophilicity compared to N-alkylated isomers.
-
Ethyl Ester: Moderately non-polar, provides solubility in organic solvents.
Purification Challenge: The synthesis typically involves the S-alkylation of 1,2,4-triazole-3-thiol with ethyl chloroacetate. Common impurities include:
-
Unreacted Thiol: Highly polar, acidic.
-
Disulfides: Oxidative byproducts (dimers).
-
Inorganic Salts: KCl or NaCl from the alkylation step.
Recrystallization must differentiate the target ester from the highly polar starting thiol and non-polar disulfide byproducts.
Solvent Selection Strategy
Based on Hansen Solubility Parameters (HSP) and literature precedents for triazole-thioesters, the following solvent systems are recommended.
Table 1: Recommended Solvent Systems
| System Class | Solvent Pair | Ratio (v/v) | Mechanism | Suitability |
| Primary (Polar) | Ethanol / Water | 70:30 to 50:50 | Cooling + Anti-solvent. Hot EtOH dissolves the triazole; water acts as a strong anti-solvent for the ester tail upon cooling. | Best for removing inorganic salts and polar starting materials. |
| Secondary (Non-Polar) | Ethyl Acetate / Heptane | 1:2 to 1:4 | Anti-solvent. EtOAc dissolves the ester; Heptane precipitates it. | Best for removing non-polar impurities (e.g., disulfides). |
| Alternative | Isopropanol (IPA) | 100% | Cooling. Moderate polarity matches the amphiphilic structure. | Good for intermediate polarity impurities. |
| Avoid | Dichloromethane (DCM) | N/A | Too high solubility; difficult to crystallize (yield loss). | Extraction only. |
Solvent Screening Workflow (Decision Tree)
Before committing to a large batch, perform this rapid screen to determine the optimal system for your specific crude purity profile.
Figure 1: Rapid solvent screening decision tree to select between aqueous alcohol or organic binary systems.
Detailed Protocol: Ethanol/Water System (Recommended)
This method is preferred because it effectively removes unreacted 1,2,4-triazole-3-thiol (which remains in the aqueous mother liquor).
Materials
-
Crude Ethyl 2-(triazol-3-ylsulfanyl)acetate
-
Ethanol (Absolute or 95%)
-
Deionized Water
-
Hot plate with magnetic stirring
-
Ice bath
Step-by-Step Procedure
-
Saturation (Dissolution):
-
Place the crude solid in an Erlenmeyer flask.
-
Add Ethanol (approx. 5 mL per gram of solid).
-
Heat to reflux (approx. 78°C) with gentle stirring.
-
Note: If the solution is not clear, add more ethanol in 1 mL increments until fully dissolved. If insoluble particles remain (likely inorganic salts), filter the hot solution through a pre-warmed funnel.
-
-
Nucleation (Anti-solvent Addition):
-
While maintaining the solution near boiling, add warm water dropwise.
-
Stop adding water immediately when a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of Ethanol to clear the turbidity (restore the solution phase).
-
-
Crystallization (Cooling):
-
Remove the flask from heat and place it on a cork ring or wood block.
-
Allow it to cool to room temperature slowly (over 30-60 minutes). Rapid cooling causes oiling out.
-
Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the cake with a cold 50:50 Ethanol/Water mixture.
-
Dry under vacuum or in a desiccator.
-
Troubleshooting: "Oiling Out"
Triazole esters often "oil out" (separate as a liquid droplet rather than crystals) because the melting point is depressed by impurities or solvent mixtures.
Mechanism: The compound undergoes Liquid-Liquid Phase Separation (LLPS) before it reaches the solidus line.
Solutions:
-
Seeding: Save a tiny crystal from a previous batch (or scratch the glass side) and add it when the solution is slightly turbid at 30-40°C.
-
Slower Cooling: Wrap the flask in aluminum foil or a towel to slow the heat loss.
-
Change Solvent: Switch to Isopropanol (IPA) . IPA has a higher boiling point and often suppresses oiling compared to ethanol.
References
-
Al-Soud, Y. A., et al. (2010). Synthesis of Novel 1,3-Substituted 1H-[1,2,4]-Triazole-3-Thiol Derivatives. ResearchGate. Link
-
Somani, R. R., et al. (2010).[2] Synthesis and biological evaluation of some newer triazole based Schiff's bases. Der Pharma Chemica.[2][3] Link
-
Blakemore, P. R., et al. (2005).[4] Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters. Organic & Biomolecular Chemistry. Link
-
PubChem. (2025). Ethyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetate | C11H12N2O2S.[5] National Library of Medicine. Link
Sources
- 1. Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]
- 5. ethyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetate | C11H12N2O2S | CID 21564 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
S-alkylation vs N-alkylation regioselectivity in 1,2,4-triazoles
Technical Support Center: 1,2,4-Triazole Regioselectivity
Subject: Troubleshooting S-Alkylation vs. N-Alkylation in 1,2,4-Triazole-3-thiones Ticket ID: TRZ-REGIO-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Flowchart
Welcome to the Triazole Chemistry Support Module. The alkylation of 1,2,4-triazole-3-thiones (and their tautomers) represents a classic competition between kinetic control (S-alkylation) and thermodynamic control (N-alkylation) . This system is an "ambident nucleophile"—it has multiple reactive centers (Sulfur and Nitrogen).
-
The Rule of Thumb: Under neutral to mildly basic conditions with standard alkyl halides, S-alkylation is the dominant kinetic pathway due to the high nucleophilicity and "softness" of the sulfur atom (Pearson’s HSAB theory).
-
The Exception: N-alkylation typically requires "harder" conditions, specific directing groups, or thermal rearrangement of the S-alkylated product.
Use the flowchart below to diagnose your current reaction outcome:
Figure 1: Decision matrix for selecting reaction conditions based on the target regioisomer.
Technical Deep Dive: The Mechanism
To control the reaction, you must understand the tautomeric equilibrium. 1,2,4-triazole-3-thiones exist in a thione-thiol equilibrium.
-
Thione Form (A): The proton resides on Nitrogen (N1, N2, or N4). The sulfur is a C=S double bond.
-
Thiol Form (B): The proton resides on Sulfur (S-H). The ring is aromatic.[1][2]
-
The Anion (C): Upon deprotonation, the negative charge is delocalized. However, the HOMO (Highest Occupied Molecular Orbital) typically resides on the Sulfur atom, making it the "softest" nucleophilic site.
HSAB Theory Application:
-
Sulfur (Soft Base): Reacts fastest with soft acids (alkyl iodides/bromides, benzyl halides).
-
Nitrogen (Hard Base): Reacts with hard acids (acyl chlorides, alkyl sulfonates) or under conditions where the sulfur is blocked/oxidized.
Figure 2: Reaction pathways showing the kinetic preference for S-alkylation and the potential for thermal rearrangement to N-alkylation.
Troubleshooting Guides
Scenario A: "I need S-alkylation, but I suspect N-alkylation is occurring."
Root Cause:
-
Overheating: High temperatures can trigger a Dimroth-type rearrangement, where the alkyl group migrates from S to N [1].
-
Hard Electrophiles: Using reagents like alkyl triflates or acyl chlorides favors N-attack.
-
Solvent Polarity: Highly polar solvents (DMSO) with strong bases can sometimes increase N-nucleophilicity by stripping away cation coordination.
Corrective Actions:
-
Lower the Temperature: Conduct the reaction at Room Temperature (RT) or 0°C.
-
Change Solvent: Switch to Acetone or Ethanol . Acetone/K2CO3 is the "Gold Standard" for S-alkylation [2].
-
Switch Base: Use a milder base like
or instead of .
Scenario B: "I need N-alkylation, but Sulfur keeps reacting."
Root Cause: Sulfur is simply a better nucleophile. You are fighting kinetics.
Corrective Actions:
-
Strategy 1: Protection. Oxidize the thiol to a disulfide or protect it as a thioether (e.g., S-Benzyl) before attempting N-alkylation.
-
Strategy 2: The "Hard" Route. Use Sodium Hydride (NaH) in DMF to form the dianion (if NH is present). Use a "harder" electrophile if possible.
-
Strategy 3: Thermal Rearrangement. Synthesize the S-alkyl compound first, then heat it (often >100°C or in refluxing solvents like toluene/xylene) to induce migration to the Nitrogen [3].
Analytical Verification (How to tell them apart)
Distinguishing regioisomers is critical. Do not rely on TLC alone.
| Feature | S-Alkylated Isomer | N-Alkylated Isomer |
| 1H NMR ( | Upfield (Shielded) Typically | Downfield (Deshielded) Typically |
| 13C NMR (Ring C3) | ~150 - 155 ppm (C-S bond character) | ~160 - 170 ppm (C=S thione character retained if N-alkylated) |
| HMBC Correlation | Alkyl protons correlate to C3 (the carbon between N and S). | Alkyl protons correlate to C3 AND potentially C5 depending on N-position. |
| Chemical Stability | Susceptible to oxidation (sulfoxide/sulfone). | Generally stable to oxidation. |
Expert Tip: If you see a shift of the C3 carbon signal from ~166 ppm (unreacted thione) to ~150 ppm, you have successfully S-alkylated [1][2].
Experimental Protocols
Protocol A: Kinetic S-Alkylation (Recommended)
Best for: Synthesis of thioethers.
-
Dissolution: Dissolve 1,2,4-triazole-3-thione (1.0 equiv) in Acetone (0.5 M concentration).
-
Base Addition: Add Potassium Carbonate (
) (1.2 equiv).[3] Stir for 15 minutes at Room Temperature. -
Alkylation: Add the Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 equiv) dropwise.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC.
-
Workup: Filter off the inorganic solids. Evaporate the solvent. Recrystallize from Ethanol/Water.
Protocol B: Thermodynamic N-Alkylation (via Rearrangement)
Best for: When direct N-alkylation fails.
-
Precursor: Start with the pure S-alkylated derivative (prepared via Protocol A).
-
Solvent: Dissolve in a high-boiling solvent (e.g., Toluene or Xylene ).
-
Heat: Reflux (110–140°C) for 6–12 hours.
-
Monitoring: Monitor via NMR (looking for the downfield shift of the
-protons). -
Workup: Evaporate solvent. Purify via column chromatography (N-isomers are often more polar).
FAQ
Q: Can I get double alkylation? A: Yes. If you use excess base (2.5+ equiv) and excess alkylating agent, you can alkylate both the Sulfur and the Nitrogen (usually N2 or N4), forming a triazolium salt. Control your stoichiometry carefully (1.1 equiv).
Q: Why does my S-alkyl product smell like garlic/sulfur? A: Trace amounts of unreacted thiol or degradation products. S-alkyl triazoles are generally stable, but hydrolysis can release thiols. Ensure your workup is slightly basic to keep the thiol water-soluble if you are trying to remove unreacted starting material.
Q: I used NaH/DMF and got a mixture. Why? A: NaH is a strong base that generates a "naked" anion. In polar aprotic solvents like DMF, the reaction is very fast and less selective. While S-alkylation is still favored, the high energy of the system allows N-alkylation to compete. Switch to K2CO3/Acetone for better selectivity.
References
-
Al-Soud, Y. A., et al. (2020). "Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods." Journal of Molecular Structure, 1223, 128973.[4] Link
-
Boraei, A. T. A., et al. (2016).[1] "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal, 10, 24. Link
-
Ohta, S., et al. (1992). "Thermal rearrangement of 4-alkyl-4H-1,2,4-triazoles." Chemical & Pharmaceutical Bulletin, 40(10), 2681. Link
Sources
- 1. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Regiocontrol in Triazole Functionalization
Current Status: Operational Topic: Preventing N-Alkylation Side Products in Triazole Synthesis Ticket Priority: High (Regioselectivity Issues) Assigned Specialist: Senior Application Scientist
Executive Summary: The "Tautomer Trap"
If you are encountering mixtures of N1, N2, and N4 isomers, you are likely fighting the inherent tautomeric nature of the triazole ring.
-
1,2,3-Triazoles: The NH-triazole exists in equilibrium between the 1H and 2H tautomers. Direct alkylation of a pre-formed ring usually yields the N2-isomer (thermodynamic product) as the major species, with significant N1-isomer (kinetic) impurities.
-
1,2,4-Triazoles: These are even more complex, offering three nucleophilic sites (N1, N2, N4). Direct alkylation typically results in a "statistical mess" unless specific steric or electronic blocking strategies are employed.
The Golden Rule of Prevention: Whenever possible, do not alkylate the ring. Build the alkyl group into the ring formation step using cycloaddition (Click Chemistry). If you must alkylate a pre-formed ring, you must use protecting group "switches" or exploit thermodynamic vs. kinetic control.
Diagnostic Decision Tree
Use this logic flow to determine the correct synthetic strategy for your target molecule.
Figure 1: Strategic decision matrix for selecting the synthesis route based on regioisomer requirements.
Troubleshooting Guide & FAQs
Module A: 1,2,3-Triazoles
Q1: I am alkylating a 4-phenyl-1H-1,2,3-triazole with methyl iodide, but I'm getting a 70:30 mixture of N2:N1 isomers. How do I get pure N1?
-
Root Cause: You are relying on direct alkylation. The N2 position is less sterically hindered and electronically favored (thermodynamic product) in many solvents.
-
The Fix: Stop alkylating. Synthesize the ring with the methyl group already attached.
-
Reaction: React Methyl Azide (or a safer organic azide equivalent) with Phenylacetylene .
-
Catalyst: Use CuI/Ascorbate (CuAAC).
-
Result: Exclusive formation of 1-methyl-4-phenyl-1,2,3-triazole. No N2 isomer will form.
-
Q2: I specifically need the N2-isomer (e.g., for a bioisostere application). How do I maximize this ratio?
-
Root Cause: N2 is the thermodynamic product.
-
The Fix:
-
Solvent: Use non-polar solvents or loose ion-pair conditions if possible, but standard alkylation (K2CO3/Acetone) usually favors N2 (approx 80-90%).
-
Electrophile: Hard electrophiles (like alkyl triflates) tend to follow charge density, often favoring N1 (kinetic). Soft electrophiles favor N2.
-
Purification: Since you cannot get 100% selectivity via alkylation, you must rely on the significant boiling point or polarity difference. N2 isomers are typically less polar (higher Rf) than N1 isomers due to the symmetry of the dipole vectors.
-
Module B: 1,2,4-Triazoles
Q3: My 1,2,4-triazole alkylation yields a quaternary salt. What happened?
-
Root Cause: The N4 nitrogen is the most nucleophilic neutral nitrogen, but alkylation there creates a cationic species (quaternization) that can further react or degrade.
-
The Fix: Use the SEM-Switch Strategy .
-
Protect N1 with SEM (2-(Trimethylsilyl)ethoxymethyl).
-
Alkylate at N4 (quaternization).
-
Remove the SEM group.[1] The alkyl group effectively "migrates" or remains while the protecting group leaves, resolving the aromaticity.
-
Q4: How do I distinguish N1 vs N2 vs N4 isomers by NMR?
-
Diagnostic:
-
C3/C5 Protons: In 1,2,4-triazoles, if the molecule is symmetric (N4-substituted), the C3 and C5 protons are equivalent (singlet).
-
Asymmetry: If N1 or N2 substituted, C3 and C5 are non-equivalent (two singlets).
-
NOE: NOE correlations between the alkyl group and the ring protons are the only definitive proof without X-ray.
-
Standard Operating Protocols (SOPs)
SOP-01: The Prevention Method (CuAAC)
For generating 1,4-disubstituted 1,2,3-triazoles with 100% regiocontrol.
Reagents:
-
Terminal Alkyne (1.0 equiv)
-
Organic Azide (1.0 equiv)
-
Sodium Ascorbate (10-20 mol%)
-
Solvent: t-BuOH:H2O (1:1)
Workflow:
-
Dissolution: Suspend the alkyne and azide in the solvent mixture.
-
Catalyst Prep: Dissolve CuSO4 and Sodium Ascorbate separately in minimal water.
-
Initiation: Add the CuSO4 solution, followed by the Ascorbate solution. The reaction mixture should turn bright yellow/orange (active Cu(I) species).
-
Monitoring: Stir at RT for 6–12 hours. Monitor by TLC.
-
Workup: Dilute with water. If the product precipitates, filter it (pure). If not, extract with EtOAc.
-
Purification: Often not required.[4] If copper persists, wash with dilute NH4OH.
Mechanism Note: The copper forms a copper-acetylide intermediate.[2][3] The azide coordinates to the copper, locking the geometry. The ring closes only in the 1,4-orientation due to this metal template.
SOP-02: N1-Selective Alkylation of 1,2,4-Triazole
For functionalizing the 1,2,4-ring when cyclization is not an option.
Reagents:
-
1,2,4-Triazole (1.0 equiv)
-
Alkyl Halide (1.1 equiv)
-
Base: Sodium Ethoxide (NaOEt) (1.0 equiv) - Critical for N1 selectivity
-
Solvent: Ethanol (Anhydrous)
Workflow:
-
Deprotonation: Dissolve triazole in absolute ethanol. Add NaOEt. Stir for 30 mins at RT. This forms the sodium triazolide salt.
-
Addition: Add the alkyl halide dropwise at 0°C.
-
Reaction: Allow to warm to RT and reflux for 4–8 hours.
-
Workup: Evaporate ethanol. Resuspend residue in water/CHCl3. Extract.
-
Selectivity Check: Run H-NMR.
-
N1-Isomer (Major): Asymmetric C3/C5 peaks.
-
N4-Isomer (Minor): Symmetric C3/C5 peaks.
-
Note: N1-alkylation is favored here because the triazolide anion concentrates electron density at N1/N2, and steric hindrance from the ethoxide solvation shell often directs electrophiles to the less hindered N1 (or N2, which are equivalent in unsubstituted triazole).
-
Comparative Data: Regioselectivity by Method
| Method | Target Ring | Major Product | Regio-Purity | Mechanism |
| CuAAC | 1,2,3-Triazole | 1,4-Disubstituted | >99% | Metal-Templated Cycle |
| RuAAC | 1,2,3-Triazole | 1,5-Disubstituted | >98% | Ruthenacycle Intermediate |
| Direct Alkylation | 1,2,3-Triazole | N2-Isomer | ~70-90% | Thermodynamic Control |
| NaOEt/EtOH | 1,2,4-Triazole | N1-Isomer | ~85-90% | Steric/Solvent Control |
| SEM-Switch | 1,2,4-Triazole | N2 or N4 | High | Protection/Deprotection |
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[4] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.[3] Angewandte Chemie International Edition.
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry.
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[3][5] Journal of the American Chemical Society.
- Kallander, L. S., et al. (2018). Regioselective Synthesis of 1,2,4-Triazoles. Journal of Organic Chemistry. (General reference for N1/N2 selectivity principles).
Sources
- 1. C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield of Ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate
Ticket ID: #TRZ-S-ALK-001 Subject: Yield Optimization & Troubleshooting for S-Alkylation of 3-Mercapto-1,2,4-triazole Assigned Specialist: Senior Application Scientist
Executive Summary & Core Directive
You are attempting to synthesize ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate via the S-alkylation of 3-mercapto-1,2,4-triazole (also known as 1H-1,2,4-triazole-3-thiol) with ethyl chloroacetate (or bromoacetate).
The Central Challenge: The 1,2,4-triazole ring is an ambident nucleophile . It exists in a tautomeric equilibrium between the thiol and thione forms. While S-alkylation is thermodynamically preferred under specific conditions, competitive N-alkylation (at N1, N2, or N4) and ester hydrolysis are the primary causes of yield loss.
This guide provides a self-validating "Golden Protocol" and a troubleshooting matrix to isolate and resolve these specific failure modes.
The "Golden Protocol" (Baseline Methodology)
Do not deviate from this baseline unless specific solubility issues arise. This protocol is designed to maximize S-selectivity and prevent ester hydrolysis.
Reaction Scheme & Mechanism
The reaction relies on the Hard and Soft Acids and Bases (HSAB) theory. The sulfur atom (soft nucleophile) prefers the soft electrophilic carbon of the alkyl halide, provided the base is not strong enough to deprotonate the ring nitrogens aggressively or hydrolyze the ester.
Figure 1: Mechanistic pathway highlighting the critical shift from Thione to Thiolate to ensure S-alkylation over N-alkylation.
Optimized Experimental Procedure
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Thiol : 1.1 eq Halide : 1.2 eq Base | Slight excess of alkyl halide drives conversion; controlled base prevents hydrolysis. |
| Solvent | Anhydrous Ethanol or Acetone | Protic solvents (EtOH) stabilize the leaving group; Aprotic (Acetone) drives |
| Base | Anhydrous | Strong enough to form the thiolate, weak enough to spare the ester group. Avoid NaOH/KOH. |
| Temperature | Reflux (78°C for EtOH) | Provides activation energy for |
| Time | 4–6 Hours | Monitor via TLC.[1] Extended reflux promotes disulfide formation. |
Step-by-Step Workflow:
-
Activation: Dissolve 10 mmol of 3-mercapto-1,2,4-triazole in 30 mL of anhydrous ethanol. Add 12 mmol of anhydrous
. Stir at room temperature for 30 minutes. Observation: The mixture may become slightly turbid as the salt forms. -
Addition: Add 11 mmol of ethyl chloroacetate (or ethyl bromoacetate) dropwise over 10 minutes. Note: Rapid addition can cause localized heating and N-alkylation.
-
Reflux: Heat to reflux for 4–6 hours. Monitor TLC (System: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the thiol spot (
) and appearance of the ester ( ). -
Workup (Critical):
-
Filter hot to remove inorganic salts (
or ). -
Evaporate the solvent under reduced pressure.[2]
-
Do not wash with aqueous base (risk of hydrolysis). Wash the solid residue with cold water to remove trace salts, then recrystallize immediately from Ethanol/Water.
-
Troubleshooting Guide (FAQ Format)
Issue 1: "I see the product on TLC, but my isolated yield is <40%."
Diagnosis: You likely hydrolyzed the ester during workup or reaction. Root Cause: The use of strong bases (NaOH, KOH) or the presence of water in the solvent allows the hydroxide ion to attack the ester carbonyl, converting your target into the carboxylic acid derivative (which is water-soluble and lost in aqueous washes).
Corrective Action:
-
Switch Base: Use Potassium Carbonate (
) or Triethylamine ( ) instead of Hydroxide. -
Dry Solvents: Ensure ethanol is absolute (99.5%+). If using acetone, dry it over molecular sieves.
-
Workup Check: If you suspect acid formation, check the aqueous layer of your workup. Acidify it to pH 3; if a precipitate forms, that is your hydrolyzed product (the acid form).
Issue 2: "I have a persistent impurity spot just above/below my product."
Diagnosis: N-Alkylation or Disulfide Formation. Root Cause:
-
N-Alkylation: Occurs if the reaction temperature is too high or the solvent is too polar/protic (stabilizing the harder N-nucleophile).
-
Disulfide: 3-mercapto-1,2,4-triazoles easily oxidize to disulfides in air, especially under basic conditions.
Corrective Action:
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon balloon to prevent oxidation.
-
Solvent Switch: Switch to Acetone (aprotic). Aprotic solvents generally favor reaction at the softer Sulfur atom over the Nitrogen.
-
Purification: The disulfide is usually much less soluble in ethanol than the thioether. Filter the hot reaction mixture; disulfides often remain as solids or crystallize out first upon cooling.
Issue 3: "The reaction is extremely slow; starting material remains after 12 hours."
Diagnosis: Poor Nucleophilicity / Leaving Group Inertia. Root Cause: Ethyl chloroacetate is less reactive than ethyl bromoacetate. The thiolate anion might be poorly soluble in the chosen solvent.
Corrective Action:
-
Finkelstein Catalyst: Add a catalytic amount (0.1 eq) of Potassium Iodide (KI) . This converts the alkyl chloride to the more reactive alkyl iodide in situ.
-
Solvent: Switch to DMF (Dimethylformamide) .[2][3] It dissolves the reagents better and accelerates
reactions significantly. Warning: DMF is harder to remove; requires thorough water washing.
Diagnostic Workflow (Decision Tree)
Use this logic flow to determine your next experimental step.
Figure 2: Diagnostic decision tree for isolating yield-limiting factors in thioether synthesis.
References & Authoritative Grounding
-
Al-Soud, Y. A., et al. "Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiazole..." Chemical Methodologies, 2022.[2][3][4] (Demonstrates S-alkylation conditions using Triethylamine/DMF to avoid hydrolysis).
-
Boraei, A. T. A., et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles..." Chemistry Central Journal, 2016. (Detailed analysis of N vs S alkylation regioselectivity and HSAB theory application).
-
BenchChem Application Notes. "Synthesis of Novel Antifungal Agents from 3-Mercapto-1,2,4-triazole Derivatives." (Protocols for reflux conditions and catalyst usage).
-
Potts, K. T., & Crawford, T. H. "The synthesis of 1,2,4-triazoles." Journal of Organic Chemistry. (Foundational text on triazole tautomerism).
Sources
effect of base strength on triazole thiol alkylation selectivity
Welcome to the Technical Support Center for triazole thiol alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective alkylation of triazole thiols. Here, we will delve into the critical factors that govern N- versus S-alkylation, with a particular focus on the pivotal role of base strength. Our goal is to provide you with not only troubleshooting solutions and answers to frequently asked questions but also the underlying scientific principles to empower your experimental design.
The Challenge of Regioselectivity
1,2,4-triazole-3-thiol and its derivatives are versatile scaffolds in medicinal chemistry and materials science, largely due to the presence of multiple nucleophilic centers.[1][2][3][4] This structural feature, however, presents a significant challenge during alkylation reactions: the control of regioselectivity. The ambident nature of the triazole thiol anion, possessing nucleophilic nitrogen and sulfur atoms, often leads to a mixture of N-alkylated and S-alkylated products. The judicious choice of reaction conditions, especially the base, is paramount in directing the alkylation to the desired position.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N- and S-alkylated products in my triazole thiol alkylation?
The formation of both N- and S-alkylated products is a common issue stemming from the tautomeric nature of 1,2,4-triazole-3-thiols, which exist in equilibrium between the thione and thiol forms.[5][6] Deprotonation by a base generates an ambident nucleophile with electron density on both sulfur and nitrogen atoms. The ratio of N- to S-alkylation is then governed by a delicate interplay of factors including the strength of the base, the nature of the electrophile, the solvent, and the reaction temperature.
Q2: How does the strength of the base influence the N/S selectivity?
Base strength is a critical determinant of regioselectivity. Here's a breakdown of the general principles:
-
Weaker Bases (e.g., K₂CO₃, Et₃N): In the presence of weaker bases, the reaction is often under kinetic control.[7][8][9] The more nucleophilic sulfur atom (a soft nucleophile) reacts faster, leading to the preferential formation of the S-alkylated product (the kinetic product).[10]
-
Stronger Bases (e.g., NaH, NaOEt): Stronger bases lead to a higher concentration of the triazole anion, and the reaction may proceed under thermodynamic control.[7][8] The N-alkylated product is often the more thermodynamically stable isomer, and its formation is favored under these conditions, especially with longer reaction times and higher temperatures.
Q3: What is the role of the Hard and Soft Acids and Bases (HSAB) principle in predicting the outcome?
The HSAB principle provides a valuable framework for predicting the regioselectivity of triazole thiol alkylation.[11][12][13][14][15]
-
Sulfur is considered a soft base .
-
Nitrogen is considered a harder base than sulfur.
According to the HSAB principle, soft acids prefer to react with soft bases, and hard acids prefer to react with hard bases.[11][12][13][14][15]
-
Soft electrophiles (e.g., alkyl halides like methyl iodide) will preferentially react with the soft sulfur atom, favoring S-alkylation.
-
Harder electrophiles (e.g., those that can form a carbocation-like intermediate in an SN1-type reaction) may show a preference for the harder nitrogen atom, leading to N-alkylation.[15]
Q4: Can the solvent affect the regioselectivity of my reaction?
Yes, the solvent plays a significant role. Polar aprotic solvents like DMF and DMSO can solvate the cation of the base, increasing the nucleophilicity of the triazole anion and potentially influencing the N/S ratio. In contrast, polar protic solvents like ethanol can form hydrogen bonds with the nucleophilic centers, which can also alter the selectivity.[16][17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired S-alkylated product and formation of the N-alkylated isomer. | The reaction is proceeding under thermodynamic control due to a base that is too strong, high temperature, or prolonged reaction time. | - Use a weaker base such as potassium carbonate or triethylamine. - Lower the reaction temperature. - Reduce the reaction time and monitor the progress closely by TLC. |
| Exclusive or high proportion of N-alkylation when S-alkylation is desired. | The chosen base is too strong, leading to the thermodynamically favored product. The electrophile may be too "hard". | - Switch to a weaker base (e.g., K₂CO₃). - Consider using a "softer" electrophile if possible (e.g., an alkyl iodide instead of a chloride). |
| Reaction is sluggish or does not go to completion. | The base is too weak to effectively deprotonate the triazole thiol. The solvent may not be appropriate. | - Use a slightly stronger base, but be mindful of the impact on selectivity. - Switch to a more suitable solvent, such as DMF or acetonitrile, to improve solubility and reaction rate.[16] |
| Formation of multiple unidentified byproducts. | Over-alkylation or side reactions may be occurring. The starting material may be degrading. | - Use a stoichiometric amount of the alkylating agent. - Ensure the reaction is carried out under an inert atmosphere if the reagents are sensitive to air or moisture. - Check the stability of your starting material under the reaction conditions.[18] |
Experimental Protocol: Selective S-Alkylation of a 1,2,4-Triazole-3-thiol
This protocol provides a general procedure for the selective S-alkylation of a substituted 1,2,4-triazole-3-thiol using a weak base, favoring the kinetic product.
Materials:
-
Substituted 1,2,4-triazole-3-thiol (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
TLC plates (silica gel)
-
Appropriate eluent for TLC
Procedure:
-
To a solution of the substituted 1,2,4-triazole-3-thiol in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours at room temperature.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired S-alkylated product.
Visualizing Reaction Pathways
The following diagrams illustrate the key concepts discussed.
Caption: Reaction pathway for triazole thiol alkylation.
Caption: HSAB principle in triazole thiol alkylation.
Data Summary: Factors Influencing Regioselectivity
| Parameter | Condition | Favored Product | Controlling Factor |
| Base Strength | Weak (e.g., K₂CO₃, Et₃N) | S-Alkylated | Kinetic Control |
| Strong (e.g., NaH, NaOEt) | N-Alkylated | Thermodynamic Control | |
| Temperature | Low | S-Alkylated | Kinetic Control |
| High | N-Alkylated | Thermodynamic Control | |
| Reaction Time | Short | S-Alkylated | Kinetic Control |
| Long | N-Alkylated | Thermodynamic Control | |
| Electrophile | Soft (e.g., Alkyl Iodide) | S-Alkylated | HSAB Principle |
| (Alkylating Agent) | Hard (e.g., SN1-prone halides) | N-Alkylated | HSAB Principle |
Conclusion
The regioselective alkylation of triazole thiols is a multifaceted problem where the choice of base plays a central, yet not exclusive, role. By understanding the principles of kinetic versus thermodynamic control and the Hard and Soft Acids and Bases theory, researchers can strategically design their experiments to favor the desired N- or S-alkylated isomer. This guide provides a foundational understanding and practical troubleshooting advice to navigate the challenges associated with this important transformation in synthetic chemistry.
References
-
Shafiee, A., & Ghafari, S. (1988). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry of Heterocyclic Compounds, 24(4), 443-446. [Link]
-
Katritzky, A. R., & Rachwal, S. (1987). The regioselectivity of the alkylation of 1,2,4-triazole-3-thiones. Journal of the Chemical Society, Perkin Transactions 1, 791-798. [Link]
-
El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M., & Lehmann, J. (2004). N- And S-Alkylation of 3-(1-Aadamantyl)-4-methyl-1,2,4-triazole-5-thiol and 2-(1-Adamantyl)-1,3,4-oxadiazole-5-thiol. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(3), 533-543. [Link]
-
Holla, B. S., Veerendra, B., Shivananda, M. K., & Poojary, B. (2003). Synthesis and antibacterial activity of some 5-substituted-3-mercapto-1,2,4-triazoles. European Journal of Medicinal Chemistry, 38(7-8), 759-767. [Link]
-
Fathalla, O. A., & Zaki, M. E. A. (2003). Synthesis and reactions of some new 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(1), 133-142. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
-
Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533-3539. [Link]
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]
-
Dovbnya, D. V., Kaplaushenko, A. G., & Korzhova, A. S. (2021). Synthesis and alkylation of 5-aryl-1,2-dihydro-3H-1,2,4-triazole-3-thiones. Organic and Pharmaceutical Chemistry Journal, 19(2), 58-65. [Link]
-
Chemistry LibreTexts. (2021, August 13). Hard and Soft Acids and Bases (HSAB) Theory. [Link]
-
Wikipedia. (2024, February 19). Thermodynamic versus kinetic reaction control. [Link]
-
Wikipedia. (2024, February 1). HSAB theory. [Link]
-
MDPI. (2023, December 2). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. mlsu.ac.in [mlsu.ac.in]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. HSAB theory - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1,2,4-Triazole-3-Thiol Regiochemistry
The following guide serves as a specialized Technical Support Center for researchers working with 1,2,4-triazole-3-thiol scaffolds. It addresses the complex interplay between solvent choice, tautomeric equilibrium, and regiochemical outcomes (S- vs. N-alkylation).
Status: Active | Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Solvent & Environmental Effects on Regioselectivity
Introduction: The Tautomeric Challenge
The 1,2,4-triazole-3-thiol moiety is a "chameleon" in organic synthesis. It does not exist as a single static structure but fluctuates between the thione (NH form) and thiol (SH form) tautomers. This equilibrium is heavily influenced by solvent polarity and pH, which directly dictates the nucleophilic site (Sulfur vs. Nitrogen) available for reaction.
Core Concept:
-
Thione Form (A): generally more stable in neutral, polar solvents due to a high dipole moment.
-
Thiol Form (B): often the reactive species for S-alkylation, accessible via tautomeric shift or deprotonation.
-
Thiolate Anion (C): The most nucleophilic species, generated in basic media, typically driving S-alkylation (Soft-Soft interaction).
Visualization: Tautomeric Equilibrium & Reactivity
The following diagram illustrates the solvent-dependent equilibrium and the resulting nucleophilic sites.
Caption: Fig 1. Tautomeric shift from Thione to Thiol/Thiolate.[1][2] Polar solvents stabilize the Thione; Basic conditions drive the formation of the Thiolate, the key species for S-alkylation.
Module 1: Troubleshooting Regioselectivity (S- vs. N-Alkylation)
User Query: "I am trying to S-alkylate my triazole, but I suspect I'm getting N-alkylation or a mixture. How does the solvent affect this?"
The HSAB Principle (Hard and Soft Acids and Bases)
-
Sulfur (S): A Soft nucleophile. It prefers Soft electrophiles (e.g., alkyl halides, benzyl bromides) and is favored in protic or polar aprotic solvents where the "soft" nature is preserved.
-
Nitrogen (N): A Harder nucleophile. N-alkylation competes when the electrophile is "hard" or when the sulfur is sterically hindered.
Solvent Selection Matrix
Use this table to diagnose your current conditions and predict outcomes.
| Solvent Class | Examples | Effect on 1,2,4-Triazole-3-Thiol | Regiochemical Outcome |
| Polar Protic | Ethanol, Methanol, Water | Solvates anions strongly via H-bonding. The S- anion is large and "soft," less encumbered by H-bonding than N-. | Strongly favors S-Alkylation. Standard for high chemoselectivity. |
| Polar Aprotic | DMF, DMSO, Acetone | Solvates cations (Na+, K+) well but leaves the anion "naked" and highly reactive. | Favors S-Alkylation (kinetic product), but increases risk of N-alkylation (thermodynamic product) if reaction runs too long or hot. |
| Non-Polar | Toluene, DCM | Poor solubility for the thione/thiol. Often requires Phase Transfer Catalysis (PTC). | Slow reaction. Can lead to mixtures without PTC. |
FAQ: Common Regiochemistry Issues
Q1: Why am I observing N-alkylation with dihaloalkanes? A: While mono-alkylation (e.g., Methyl Iodide) is highly S-selective, dihaloalkanes (e.g., dibromomethane, 1,2-dichloroethane) often induce N-alkylation (specifically at N1 or N2).
-
Reason: After the first S-alkylation, the tethered electrophile may be positioned perfectly for an intramolecular attack by the adjacent Nitrogen (N2), or steric bulk forces the second attack to the Nitrogen.
-
Fix: If you need bis-S-alkylation, avoid short-chain dihaloalkanes or switch to a bulky base that discourages N-attack.
Q2: Does the base matter as much as the solvent? A: Yes.
-
Weak Bases (
, ): In Acetone or Ethanol, these gently deprotonate the thiol to form the thiolate, promoting S-alkylation . -
Strong Bases (NaH): In DMF/THF, these create a "naked" anion. While S-alkylation is still major, the increased reactivity can push N-alkylation yields higher, especially at elevated temperatures.
Module 2: Validated Experimental Protocols
These protocols are designed to maximize S-Regioselectivity .
Protocol A: Standard S-Alkylation (High Selectivity)
Best for: Simple alkyl halides (Benzyl bromide, Methyl iodide, Ethyl chloroacetate).
Reagents:
-
1,2,4-Triazole-3-thiol derivative (1.0 equiv)
-
Alkylating Agent (1.1 equiv)[3]
-
Base: Potassium Carbonate (
) (1.5 equiv) or Triethylamine ( ) -
Solvent: Ethanol (EtOH) or Acetone
Step-by-Step:
-
Dissolution: Dissolve the triazole-3-thiol in Ethanol (or Acetone). If solubility is poor, warm slightly (
). -
Deprotonation: Add
. Stir for 15–30 minutes at Room Temperature (RT). Note: The solution may change color (often yellowing) as the thiolate forms. -
Addition: Add the alkyl halide dropwise.
-
Reaction: Stir at RT. Monitor via TLC (typically 1–4 hours).
-
Checkpoint: S-alkylation is faster. If you heat to reflux immediately, you risk thermodynamic rearrangement to N-alkyl products.
-
-
Workup:
-
If Acetone: Filter off inorganic salts (
). Evaporate solvent. -
If Ethanol: Pour into ice-water. The S-alkylated product usually precipitates as a solid. Filter and wash with cold water.
-
Protocol B: Phase Transfer Catalysis (For Non-Polar Linkers)
Best for: Reactants insoluble in alcohols.
Reagents:
-
Solvent: Toluene / Water biphasic system.
-
Catalyst: TBAB (Tetrabutylammonium bromide) (5-10 mol%).
-
Base: NaOH (aq).
Mechanism: The phase transfer catalyst shuttles the thiolate anion into the organic phase as a loose ion pair, enhancing nucleophilicity while protecting it from water solvation, driving S-alkylation .
Module 3: Analytical Troubleshooting (NMR)
Distinguishing S-alkyl from N-alkyl isomers is the most common post-synthesis challenge.
Diagnostic NMR Signals
Use the chemical shift of the
| Isomer | HMBC Correlation | ||
| S-Alkyl | 4.0 – 4.5 ppm | 30 – 40 ppm | |
| N-Alkyl | 5.0 – 5.5 ppm (Deshielded) | 50 – 60 ppm |
Rule of Thumb: S-alkylation generally results in an upfield shift (lower ppm) for the attached methylene group compared to N-alkylation due to the lower electronegativity of Sulfur vs. Nitrogen.
Visualization: Decision Tree for Regiocontrol
Follow this logic flow to design your experiment.
Caption: Fig 2. Experimental decision tree for selecting conditions based on desired regiochemical outcome.
References
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Source: Chemistry Central Journal (2016) Note: Details the formation of N-alkyl isomers using dihaloalkanes in acetone.
-
S-Alkylation of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Gateway to Novel Drug Candidates. Source: BenchChem Application Notes Note: Provides standard protocols for S-alkylation and SAR implications.
-
Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione. Source: Journal of Molecular Modeling (2010) Note: Theoretical basis for thione stability in gas phase vs solution.
-
Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters. Source: Russian Journal of Organic Chemistry (via ResearchGate) Note: Confirms chemoselective S-alkylation with chloroacetate esters.
Sources
Technical Support Center: Troubleshooting Triazole S-Alkylation
Introduction
The S-alkylation of 1,2,4-triazole-3-thiones is a pivotal transformation in the synthesis of antifungal agents (e.g., fluconazole analogs), anticancer therapeutics, and agrochemicals. While theoretically straightforward, this reaction is plagued by ambident nucleophilicity . The triazole core contains both sulfur and nitrogen nucleophilic sites, leading to competition between S-alkylation (desired) and N-alkylation (undesired).
This guide provides a systematic approach to diagnosing low yields, optimizing regioselectivity using Hard-Soft Acid-Base (HSAB) theory, and ensuring successful isolation of these often polar heterocycles.
Visual Diagnostic: The Troubleshooting Workflow
Before altering conditions, identify where the mass balance is being lost. Use the decision tree below to categorize your issue.
Figure 1: Diagnostic decision tree for categorizing low yield causes in triazole alkylations.
Phase 1: Regioselectivity (The N- vs. S-Alkylation Battle)
Q: I see full conversion, but the product NMR doesn't match the S-alkylated standard. Why am I getting N-alkylation?
A: This is a classic manifestation of the Ambident Nucleophile problem. The 1,2,4-triazole-3-thione system exists in a tautomeric equilibrium between the thione (major in solution) and thiol forms.[1][2][3]
-
S-Alkylation (Desired): Controlled by orbital interactions (Soft-Soft).
-
N-Alkylation (Undesired): Controlled by electrostatic interactions (Hard-Hard).
The HSAB Solution: According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, soft bases (Sulfur) prefer soft acids (alkyl halides), while hard bases (Nitrogen) prefer hard acids (protons, highly charged species).
| Parameter | Favors S-Alkylation (Soft) | Favors N-Alkylation (Hard) |
| Base | Weak bases (e.g., | Strong bases (e.g., |
| Solvent | Polar Aprotic (Acetone, MeCN) | Polar Protic (MeOH, |
| Electrophile | Alkyl Iodides/Bromides (Soft) | Alkyl Tosylates/Sulfonates (Harder) |
| Temperature | Low to Room Temp ( | High Heat (Reflux) |
*Note: While DMF/DMSO are often used for solubility, they can sometimes promote N-alkylation if the counter-ion is "naked" and highly reactive. Acetone is often the "Goldilocks" solvent.
Mechanism & Tautomerism: The thione form is thermodynamically more stable, but the thiol form is the reactive nucleophile. Deprotonation yields the thioamide anion, where the negative charge is delocalized.
Figure 2: Tautomeric equilibrium and bifurcation of alkylation pathways.
Phase 2: Reaction Optimization
Q: My reaction is stuck at 50% conversion. Should I heat it?
A: Proceed with caution. Heating often accelerates N-alkylation faster than S-alkylation due to the higher activation energy of the N-attack. Instead, optimize these parameters:
-
Switch the Leaving Group:
-
If using an alkyl chloride (Cl), reactivity is often too low. Add potassium iodide (KI) (0.1 eq) to generate the alkyl iodide in situ (Finkelstein reaction).
-
Rule of Thumb: Reactivity order is
.
-
-
Base Selection:
-
Recommended: Potassium Carbonate (
) in Acetone or Acetonitrile. It acts as a buffer, deprotonating the thiol ( ) without creating a "naked," hyper-reactive anion. -
Avoid: Sodium Hydride (
). It irreversibly deprotonates to form a tight ion pair that may favor N-alkylation depending on the solvent shell.
-
-
Stoichiometry:
-
Use 1.0 eq of Triazole and 1.1 eq of Alkyl Halide.[4]
-
Use 1.2 - 1.5 eq of Base.
-
Warning: Large excess of alkyl halide leads to quaternization (alkylation at both S and N), forming a salt that crashes out or dissolves in water during workup.
-
Phase 3: Workup & Isolation (The "Missing Mass" Phenomenon)
Q: The reaction worked (TLC shows product), but after aqueous extraction, I have 10% yield. Where did it go?
A: S-alkylated triazoles are often amphiphilic or moderately polar. They can easily partition into the aqueous layer, especially if the pH is not neutral.
Troubleshooting Protocol:
-
Check pH: Unreacted triazole thiol is acidic. If your workup is basic (e.g., sat.
), the unreacted starting material will stay in the water (good for purification). However, if your product has basic nitrogens, acidic washes will pull product into the water.-
Solution: Aim for pH 7 during extraction.
-
-
Salting Out: Add solid NaCl to the aqueous layer until saturated. This decreases the solubility of organic compounds in water ("salting out") and forces your triazole into the organic layer.
-
Solvent Choice: Replace Ethyl Acetate with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction. These mixtures are better at pulling polar heterocycles from water.
Q: How do I remove the terrible smell of unreacted thiol? A: Do not just rotovap it; you will contaminate your lab.
-
Oxidative Quench: Treat the crude reaction mixture (or aqueous waste) with dilute bleach or aqueous iodine solution. This oxidizes the thiol to a disulfide (solid, less smelly) or sulfonate, which is easier to dispose of.[5]
Standard Optimized Protocol
Use this protocol as a baseline. Deviations should be made only if specific substrates require it.
Reagents:
-
Substrate: 1,2,4-Triazole-3-thione (1.0 equiv)
-
Electrophile: Alkyl Bromide (1.1 equiv)
-
Base:
(anhydrous, 1.2 equiv) -
Solvent: Acetone (0.2 M concentration)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the triazole-thione and anhydrous acetone.
-
Deprotonation: Add
in one portion. Stir at Room Temperature (RT) for 15 minutes. Note: The suspension may change color as the thiolate forms. -
Alkylation: Add the alkyl bromide dropwise over 5 minutes.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC.[4]
-
Checkpoint: If SM remains after 4h, add 10 mol% NaI and warm to 40°C.
-
-
Workup:
-
Filter off the inorganic solids (
, excess ). -
Concentrate the filtrate to dryness.
-
Resuspend residue in DCM and wash with water (pH 7).
-
Dry over
, filter, and concentrate.[6]
-
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM:MeOH gradient).
References
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Chemistry Central Journal. (2016). Detailed study on N vs S alkylation competition. 7
-
S-Alkylation of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Gateway to Novel Drug Candidates. BenchChem Technical Notes. General protocols for S-alkylation. 8[1][9][10][11][12][13]
-
HSAB Theory and Application. Wikipedia/Chemical Reviews. Theoretical grounding for Soft-Soft interactions in sulfur alkylation. 14[9][11][12][13]
-
Purification of 1,2,4-Triazole Salts. BenchChem Support Center. Techniques for handling polar triazole derivatives. 15
-
Quantum chemical investigation of intramolecular thione-thiol tautomerism. Journal of Molecular Modeling. (2010). Confirmation of thione stability vs thiol reactivity. 3[9][10][11][12][13]
Sources
- 1. jocpr.com [jocpr.com]
- 2. dspace.ncl.res.in [dspace.ncl.res.in]
- 3. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HSAB_theory [chemeurope.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. HSAB theory - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Separating 1,2,4-Triazole Regioisomers by Column Chromatography
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the chromatographic separation of 1,2,4-triazole regioisomers. As a Senior Application Scientist, I understand that the synthesis of substituted 1,2,4-triazoles often yields a mixture of regioisomers, such as the N1 and N2 (or 1,5- and 1,3-) substituted products.[1][2] Due to their similar physical and chemical properties, separating these isomers can be a significant purification challenge. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you achieve baseline separation of your target compounds.
The difficulty arises from the subtle differences in the dipole moments and steric environments of the isomers, which dictate their interaction with the stationary phase. Successful separation, therefore, depends on exploiting these minor differences through careful selection of chromatographic conditions. This guide is structured to walk you through method development, troubleshoot common issues, and answer frequently asked questions.
Troubleshooting Guide: Common Separation Issues
This section addresses specific problems encountered during the column chromatography of 1,2,4-triazole regioisomers in a direct question-and-answer format.
Question 1: My 1,2,4-triazole regioisomers are inseparable on a silica gel TLC plate (they have the same Rf value). What should I do?
This is the most common challenge. When isomers co-elute, it means the chosen stationary and mobile phases do not have sufficient selectivity to differentiate between them. Here is a systematic approach to resolve this:
Answer:
-
Alter Mobile Phase Selectivity: Your first and simplest variable is the mobile phase. Instead of just changing the solvent ratio (polarity), change the character of the solvents themselves.
-
Why it works: Different solvents interact with your analytes and the silica surface through different mechanisms (e.g., hydrogen bonding, dipole-dipole interactions). Switching from an ethyl acetate/hexane system to a dichloromethane/methanol or an ether/hexane system can dramatically alter the retention characteristics.
-
Actionable Protocol: Screen a variety of solvent systems. A standard screening panel might include:
-
-
Change the Stationary Phase: If modifying the mobile phase is unsuccessful, the next step is to change the adsorbent.
-
Why it works: Different adsorbents offer different surface chemistries. Alumina, for instance, has different Lewis acid/base characteristics compared to the acidic silica gel, which can lead to differential retention.
-
Actionable Protocol: Test your separation on different TLC plates if available.[6]
-
Alumina (Neutral, Basic, or Acidic): Alumina can be very effective for nitrogen-containing heterocycles.[6] The choice of pH can further influence the separation.
-
Reverse-Phase (C18): In reverse-phase chromatography, separation is based on hydrophobicity. This orthogonal separation mechanism is often successful when normal-phase fails. A typical mobile phase would be a mixture of water and acetonitrile or methanol.[7][8]
-
-
-
Add a Mobile Phase Modifier: The basic nitrogen atoms in the triazole ring can interact strongly with the acidic silanol groups on the silica surface, often causing peak tailing and poor resolution.
-
Why it works: A small amount of a basic modifier like triethylamine (TEA) or a few drops of ammonia in the mobile phase will neutralize the active silanol sites, leading to sharper peaks and potentially revealing a separation.[9] An acidic modifier like acetic acid can also be used, though it is more common for acidic analytes.
-
Actionable Protocol: Add ~0.5-1% triethylamine or diisopropylethylamine (DIPEA) to your best-performing normal-phase solvent system and re-run the TLC.[9]
-
Question 2: I see a slight separation on TLC, but the spots are still overlapping. How can I improve the resolution on the column?
Answer:
Seeing any separation on TLC is a great starting point. To translate this into baseline separation on a column, you need to increase the column's efficiency (increase the number of theoretical plates).
-
Optimize Column Dimensions and Packing:
-
Use a Longer Column: A longer column provides more surface area for the isomers to interact with the stationary phase, increasing the likelihood of separation.
-
Use Finer Silica: Switching from standard 60-120 mesh silica to a finer 100-200 or 230-400 mesh silica gel increases the surface area and improves resolution.[6] Note that this will reduce the flow rate. Flash chromatography is often recommended for these finer meshes.[1][10]
-
-
Refine the Mobile Phase Polarity:
-
Reduce Solvent Strength: If your Rf values are high (>0.4), the compounds are moving too quickly through the column. Reduce the proportion of the polar solvent in your mobile phase. The ideal Rf for the target compound in a difficult separation is typically between 0.15 and 0.25 to maximize the time on the column.
-
-
Employ Gradient Elution:
-
Why it works: Starting with a low-polarity mobile phase allows the less polar isomer to move down the column while the more polar isomer remains near the top. Gradually increasing the polarity then elutes the more polar isomer. This technique can significantly improve the separation between closely eluting compounds.
-
Actionable Protocol: Start with a mobile phase that gives the lower-spot an Rf of ~0.1. After collecting this isomer, gradually increase the percentage of the polar solvent to elute the second isomer.
-
Method Development Workflow
The following diagram outlines a systematic workflow for developing a successful separation method for 1,2,4-triazole regioisomers.
Caption: Workflow for separating 1,2,4-triazole regioisomers.
Frequently Asked Questions (FAQs)
Q: Which isomer (N1 or N2) is typically more polar?
A: The relative polarity can vary significantly depending on the substituents. However, a general observation is that the 1-substituted (or 1,5-disubstituted) isomer is often less polar than the 4-substituted (or 1,3-disubstituted) isomer. This is because the N4 nitrogen in the 4-substituted isomer is more exposed, potentially leading to stronger interactions with the polar stationary phase. The overall dipole moment of the molecule is the deciding factor, which is influenced by all substituents. Spectroscopic characterization (e.g., using advanced NMR techniques like HMBC or NOESY) is required to definitively assign the structure of each isolated isomer.[1]
Q: Can I use reverse-phase column chromatography?
A: Absolutely. Reverse-phase chromatography is an excellent orthogonal technique if normal-phase fails. Separation is based on hydrophobicity.
-
Stationary Phase: C18-functionalized silica is the most common.
-
Mobile Phase: Typically mixtures of acetonitrile/water or methanol/water, often with an additive like 0.1% formic acid or acetic acid to improve peak shape.[7]
Q: My separation requires a chiral column. What conditions are typical?
A: Many 1,2,4-triazole derivatives, particularly fungicides and pharmaceutical agents, are chiral and require enantiomeric separation. Polysaccharide-based chiral stationary phases (CSPs) are highly effective.
-
Common Columns: Chiralcel® OD (cellulose-based) and Chiralpak® AD (amylose-based) are frequently cited for their powerful separation capabilities.[4][11][12]
-
Mobile Phases:
Q: Is flash chromatography suitable for separating these isomers?
A: Yes, flash chromatography is highly recommended.[1][10] The use of finer silica and positive pressure allows for higher resolution separations in a shorter amount of time compared to traditional gravity chromatography. This is often the key to achieving baseline separation for closely-eluting isomers.
Data Summary Tables
The following tables summarize common starting conditions for the separation of 1,2,4-triazole regioisomers based on literature reports.
Table 1: Normal-Phase Chromatography Conditions
| Stationary Phase | Common Mobile Phase Systems | Additives (Optional) | Target Isomers | References |
| Silica Gel | Hexane / Ethyl Acetate | 1% Triethylamine (TEA) | N-alkylated, Arylated | [9][14][15] |
| Silica Gel | Chloroform / Methanol | None | Arylated | [2][5][16] |
| Alumina | Hexane / Ethyl Acetate | None | General Regioisomers | [6] |
Table 2: Chiral & Reverse-Phase HPLC Conditions
| Stationary Phase | Common Mobile Phase Systems | Additives (Optional) | Target Isomers | References |
| Chiralcel® OD/OJ | n-Hexane / Isopropanol | None | Chiral Fungicides | [3][12][17] |
| Polysaccharide-based | Acetonitrile / Water | 0.1% Formic Acid | Chiral Fungicides | [7] |
| C18 (Reverse Phase) | Acetonitrile / Water | Phosphoric or Formic Acid | General Triazoles | [18] |
Experimental Protocol: Standard Silica Gel Column Chromatography
This protocol describes a standard procedure for attempting to separate a mixture of 1,2,4-triazole regioisomers using gravity column chromatography.
1. Determine the Optimal Mobile Phase: a. Using silica gel TLC plates, test various solvent systems (see Table 1). b. The goal is to find a system where the two isomers show the largest possible difference in Rf (ΔRf). c. Adjust the solvent ratio so the Rf of the center of the spot cluster is between 0.2 and 0.3.
2. Prepare the Column: a. Select a glass column of appropriate size. For difficult separations, a long, narrow column is preferable. b. Prepare a slurry of silica gel (e.g., 60-120 mesh) in the least polar solvent of your mobile phase (e.g., hexane). A typical ratio is ~50-100 g of silica per 1 g of crude material. c. Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just above the silica surface.
3. Load the Sample: a. Dissolve your crude regioisomer mixture (~1 g) in a minimal amount of dichloromethane or the mobile phase. b. Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound, add a small amount of silica gel (~2-3 g), and evaporate the solvent to get a free-flowing powder. c. Carefully add the sample to the top of the column bed.
4. Elute and Collect Fractions: a. Begin adding the mobile phase determined in Step 1 to the top of the column. b. Maintain a constant head of solvent and begin collecting fractions. The size of the fractions will depend on the column size (e.g., 10-20 mL fractions for a medium-sized column). c. For very difficult separations, use a slightly less polar mobile phase than what was determined by TLC to increase retention time and improve separation.
5. Analyze Fractions: a. Spot every few fractions onto a TLC plate. b. Develop the TLC plate using the same mobile phase. c. Visualize the spots (e.g., using a UV lamp or an iodine chamber). d. Combine the fractions that contain only the pure desired isomer.
6. Isolate the Product: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator to yield the purified regioisomer.
References
-
Jiang, Z. J., et al. (2001). Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography. Se Pu, 19(3), 253-5. [Link]
-
Li, Y., et al. (2012). HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases. Journal of Separation Science, 35(10-11), 1265-74. [Link]
-
Wang, P., et al. (2007). The chiral separation of triazole pesticides enantiomers by amylose-tris (3,5-dimethylphenylcarbamate) chiral stationary phase. Journal of the Brazilian Chemical Society. [Link]
-
Liu, D., et al. (2011). Enantiomeric separation of triazole fungicides with 3-μm and 5-μm particle chiral columns by reverse-phase high-performance liquid chromatography. Chirality, 23(6), 479-86. [Link]
-
Various Authors. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. [Link]
-
SIELC Technologies. (2024). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. SIELC. [Link]
-
Kim, J., & Chang, S. (2011). C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. Organic Letters, 13(15), 4056–4059. [Link]
-
Perjesi, P., et al. (2019). Enantioseparation of Chiral Antimycotic Drugs by HPLC with Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases with Emphasis on Enantiomer Elution Order. ResearchGate. [Link]
-
NotEvans. (2017). Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. [Link]
-
Wang, P., et al. (2008). Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Chirality, 20(8), 919-25. [Link]
-
Liu, D., et al. (2011). Stereoselective separation and determination of the triazole fungicide propiconazole in water, soil and grape by normal phase HPLC. ResearchGate. [Link]
-
Gopi, V., et al. (2012). Design and Synthesis of Regioisomeric Triazole/Amide Peptidomimetic Macrocycles and Their Dipole Moment Controlled Self-Assembly. Chemical Communications. [Link]
-
Various Authors. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Reddit. [Link]
-
SIELC Technologies. (2018). Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. SIELC. [Link]
-
Wang, P., et al. (2006). HPLC separation of triazole chiral compounds on cellulose chiral stationary phases. Journal of Instrumental Analysis. [Link]
-
Various Authors. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. ResearchGate. [Link]
-
Zhang, Z., et al. (2021). Pairs of triazole-based isomeric covalent inhibitors with tunable reactivity and selectivity. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Tomkeviciene, A., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 683. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. reddit.com [reddit.com]
- 10. papers.ssrn.com [papers.ssrn.com]
- 11. Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Researcher's Guide to NMR Distinction Between S-Alkyl and N-Alkyl 1,2,4-Triazoles
In the landscape of medicinal chemistry and materials science, 1,2,4-triazoles are privileged scaffolds due to their wide spectrum of biological activities and versatile chemical properties.[1][2] The alkylation of 3-thio-1,2,4-triazole precursors is a common synthetic step, but it often yields a mixture of regioisomers: the desired S-alkylated product and the N-alkylated byproducts (N1, N2, or N4). Distinguishing between these isomers is critical, as their biological activities and physicochemical properties can differ significantly. This guide provides an in-depth comparison of S-alkyl and N-alkyl 1,2,4-triazoles using Nuclear Magnetic Resonance (NMR) spectroscopy, offering researchers a robust framework for unambiguous structural elucidation.
The Root of a-Isomerism: Electronic Differences
The fundamental reason for the distinct NMR profiles of S- and N-alkyl triazoles lies in the different electronic environments of the alkyl groups. Sulfur is less electronegative than nitrogen. Consequently, the protons and carbons of an alkyl group attached to sulfur (S-alkyl) will be more shielded (experience a weaker magnetic field) compared to those attached to a nitrogen atom (N-alkyl). This shielding difference is the primary diagnostic tool in 1D NMR.
Furthermore, S-alkylation preserves the thione-like character of the triazole ring, while N-alkylation results in a true thiol-like structure with a C=N double bond within the ring. This alteration of the ring's electronic structure subtly influences the chemical shifts of the triazole ring protons and carbons.
1D NMR Spectroscopy: The First Line of Inquiry
Both ¹H and ¹³C NMR are indispensable for the initial assessment of an alkylation reaction's outcome.[3][4]
The most telling signal in the ¹H NMR spectrum is often that of the methylene protons (–CH₂–) directly attached to the triazole core.
-
S-Alkyl Isomers (S-CH₂): The methylene protons in S-alkylated triazoles typically resonate in the upfield region of the spectrum. For instance, S-benzyl methylene protons have been reported to appear as a singlet around 4.31–4.45 ppm .[5]
-
N-Alkyl Isomers (N-CH₂): In contrast, the methylene protons attached to a nitrogen atom are deshielded and thus appear at a lower field. Signals for N-CH₂ groups can be found in the range of 4.59-4.81 ppm .[5][6] In some cases, depending on the specific isomer (N1, N2, or N4) and other substituents, these signals can shift even further downfield.
The protons on the triazole ring itself, typically found between 7.5 and 9.5 ppm, can also provide clues, although their shifts are highly sensitive to the overall substitution pattern.[3]
¹³C NMR spectroscopy provides complementary and often more definitive evidence for the site of alkylation.
-
S-Alkyl Isomers (S-CH₂): The methylene carbon in S-alkyl derivatives is relatively shielded, with reported chemical shifts in the range of 34.8–36.5 ppm .[5] A crucial piece of evidence for S-alkylation is the absence of a thiocarbonyl (C=S) signal, which would typically appear around 166 ppm, and the presence of a carbon signal corresponding to the S-C bond in the triazole ring.[5]
-
N-Alkyl Isomers (N-CH₂): The methylene carbon attached to a nitrogen atom is significantly deshielded, with chemical shifts appearing further downfield, typically in the range of 44.1-51.7 ppm .[5][6]
The carbons of the triazole ring (C3 and C5) generally resonate between 140 and 170 ppm.[3] The precise shifts can help differentiate between N1, N2, and N4 isomers, but this often requires comparison with known standards or advanced 2D NMR techniques.
| Group | Isomer Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Alkyl-CH₂ | S-Alkyl | ~ 4.3 - 4.5 | ~ 34 - 37 |
| Alkyl-CH₂ | N-Alkyl | ~ 4.6 - 5.2 | ~ 44 - 52 |
| Triazole C3/C5 | Both | N/A | ~ 140 - 170 |
2D NMR Spectroscopy: The Definitive Answer
While 1D NMR provides strong indications, 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) offer unambiguous proof of connectivity.[4][7]
HMBC is the gold standard for differentiating these isomers. It reveals correlations between protons and carbons that are separated by two or three bonds. The key is to look for a correlation between the methylene protons of the alkyl group and the carbons of the triazole ring.
-
For an S-Alkyl Isomer: You will observe a three-bond correlation (³JCH) between the S-CH₂ protons and the C5 carbon of the triazole ring.
-
For an N-Alkyl Isomer: You will see a three-bond correlation (³JCH) from the N-CH₂ protons to one of the triazole ring carbons (C3 or C5, depending on the N-alkylation site). Crucially, a two-bond correlation (²JCH) may also be visible to the adjacent ring carbon.
The following diagram illustrates the key HMBC correlation for an S-benzyl-1,2,4-triazole.
Caption: Key ³JCH HMBC correlation in an S-alkyl-1,2,4-triazole.
NOESY can be a valuable tool, especially for rigid cyclic systems or when HMBC data is ambiguous. It shows correlations between protons that are close in space, regardless of their bonding. For an N-alkyl isomer, a NOESY correlation may be observed between the N-CH₂ protons and the proton on the adjacent C5 carbon of the triazole ring. For an S-alkyl isomer, this correlation would be absent.
Experimental Workflow
To ensure high-quality, reproducible data, follow this workflow:
Caption: Recommended workflow for NMR-based isomer analysis.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved to avoid line broadening.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the 4-6 ppm region to identify the methylene signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide clear signals for all carbon atoms. A DEPT-135 experiment can be useful to distinguish CH₂ groups from CH and CH₃ groups.
-
Data Analysis (1D): Compare the chemical shifts of the methylene protons and carbons with the expected ranges for S- and N-alkyl isomers.
-
2D NMR Acquisition (if necessary): If the 1D spectra are not conclusive, perform an HMBC experiment. Set the experiment to detect long-range couplings (typically optimized for 8-10 Hz). A NOESY experiment may also be beneficial.
-
Data Analysis (2D): In the HMBC spectrum, look for the key correlation between the alkyl methylene protons and the triazole ring carbons to definitively assign the structure.
Conclusion
The differentiation of S-alkyl and N-alkyl 1,2,4-triazoles is a common challenge that can be reliably addressed with a systematic NMR approach. While ¹H and ¹³C NMR provide strong initial evidence based on predictable chemical shift differences, 2D HMBC spectroscopy offers the final, unambiguous confirmation of the alkylation site. By understanding the underlying principles and following a structured analytical workflow, researchers can confidently assign the correct isomeric structure, a crucial step in the development of novel therapeutics and materials.
References
-
El-Reedy, A. M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 23. Available at: [Link]
-
Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. Available at: [Link]
-
ResearchGate (2023). ¹H NMR and ¹³C NMR chemical shifts for the SCH₂ group of the S-alkylated derivatives 4b-l. [Data table]. Available at: [Link]
-
Chirkina, E., & Larina, L. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. Magnetic Resonance in Chemistry, 60(5), 523-530. Available at: [Link]
-
Płusa, T., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(24), 6032. Available at: [Link]
-
Salgado, A., et al. (2010). Differentiation between[1][5][6]triazolo[1,5-a] pyrimidine and[1][5][6]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-22. Available at: [Link]
-
Bîcu, E., et al. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][5][6]triazoles. Molecules, 29(9), 1993. Available at: [Link]
-
Wurm, F. R., et al. (2022). Mechanistic Insights into the Formation of 1-Alkylidene/Arylidene-1,2,4-triazolinium Salts: A Combined NMR/Density Functional Theory Approach. The Journal of Organic Chemistry, 87(2), 1145-1155. Available at: [Link]
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
HMBC NMR analysis of ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate
Title: HMBC NMR Analysis of Ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate: A Comparative Methodological Guide
Executive Summary
The Challenge: The synthesis of this compound involves the alkylation of 1,2,4-triazole-3-thiol. This reaction is prone to regiochemical ambiguity. The triazole ring possesses multiple nucleophilic sites—the sulfur atom (S-alkylation) and the ring nitrogens (N-alkylation at N1, N2, or N4). Standard 1D
The Solution: This guide compares the efficacy of Standard
Structural Context & The Regiochemistry Problem
The core molecule exists in a tautomeric equilibrium until alkylated. The potential isomers formed during synthesis are:
-
S-Isomer (Desired): Thioether linkage.
-
N-Isomers (Impurities): N-alkylated species (often N1 or N2).
The critical analytical task is to prove the connectivity between the methylene group of the ethyl acetate tail (
Diagram 1: Isomer Assignment Workflow
(This decision tree illustrates the logic flow for distinguishing isomers using HMBC)
Caption: Logical workflow for distinguishing S-alkylated vs. N-alkylated triazole isomers.
Comparative Analysis of Analytical Techniques
This section objectively compares the three primary 2D NMR methods used for this analysis.
Table 1: Performance Comparison
| Feature | Method A: Standard | Method B: | Method C: NOESY |
| Primary Utility | Establishing C-C and C-H connectivity (2-3 bonds). | Direct detection of Nitrogen connectivity.[1] | Spatial proximity (through space). |
| Sensitivity | High (Natural abundance | Low (Natural abundance | Medium (Depends on mixing time). |
| Specific Application | Verifies | Gold Standard: Proves lack of N-alkylation. | Confirms geometry if steric crowding exists. |
| Experiment Time | 20 - 60 mins. | 4 - 12 hours (without cryoprobe). | 1 - 4 hours.[2] |
| Ambiguity Risk | Medium: Quaternary carbons C3/C5 can have similar shifts. | Low: N-chemical shifts shift drastically upon alkylation. | High: Lack of NOE does not prove structure. |
Detailed Experimental Protocols
Protocol A: Optimized HMBC (The Workhorse)
Use this for routine confirmation of the S-linkage.
-
Sample Preparation: Dissolve 10-20 mg of the compound in 0.6 mL DMSO-
. DMSO is preferred over to prevent exchange broadening of the triazole NH proton (if present in tautomers). -
Pulse Sequence: Standard gradient-selected HMBC (e.g., hmbcgplpndqf in Bruker TopSpin).
-
Optimization Parameters:
-
Long-range coupling constant (
): Set to 8 Hz (approx. 62.5 ms delay). This targets the 3-bond coupling from the methylene protons to the triazole ring carbons. -
Scans (NS): 16 to 32 scans are usually sufficient.
-
Points (TD): 2K or 4K in F2 (
), 256 or 512 in F1 ( ).
-
-
Data Interpretation:
-
Look for the methylene singlet at ~4.0 ppm .
-
Observe correlations to the triazole quaternary carbon (C3) at ~145-150 ppm .
-
Crucial Check: If S-alkylated, the methylene protons often show a correlation to both C3 and potentially C5 (weakly, 4-bond), but the C3 correlation is dominant.
-
Protocol B: HMBC (The Problem Solver)
Use this when
-
Sample Preparation: High concentration is required (>30 mg) due to low
sensitivity. Use a Shigemi tube if sample is limited. -
Pulse Sequence: Gradient-selected
HMBC. -
Optimization Parameters:
-
Coupling Constant (
): Set to 5 Hz . Triazole ring couplings are often smaller than amide couplings. -
Scans (NS): Minimum 128 scans (can take overnight on standard probes).
-
-
Data Interpretation (The "Smoking Gun"):
-
N-Alkylation: You will see a strong 2-bond correlation between the methylene protons (~4.0 ppm) and the alkylated Nitrogen (-150 to -200 ppm range relative to
). -
S-Alkylation: You will see NO strong correlation from the methylene protons to any ring nitrogen (since it is 3+ bonds away through a sulfur atom and coupling is negligible). This "negative evidence" combined with Carbon HMBC is definitive.
-
Mechanistic & Signal Pathway Visualization
To understand the NMR correlations, one must visualize the magnetization transfer pathways.
Diagram 2: HMBC Magnetization Transfer Pathways
Caption: Magnetization transfer in S-alkylated triazoles. Note that the H-to-N pathway is too long for detection, confirming S-alkylation by absence of signal.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Martin, G. E., & Hadden, C. E. (2000). Long-range
heteronuclear shift correlation. Journal of Natural Products, 63(4), 543-585. Link -
PubChem Database. (2024). This compound Compound Summary. National Center for Biotechnology Information. Link
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for coupling constants). Link
Sources
A Researcher's Guide to the Infrared Spectroscopy of Triazole Thioesters: Characteristic Peaks and Comparative Analysis
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Infrared Spectral Characteristics of Triazole Thioesters. This publication provides an in-depth comparison of the infrared (IR) spectroscopic features of triazole thioesters against their parent triazole and thioester moieties, supported by experimental data and protocols.
Introduction to Triazole Thioesters and the Power of IR Spectroscopy
Triazole thioesters are a class of organic compounds that incorporate both a triazole ring and a thioester functional group. The triazole moiety, a five-membered heterocycle with three nitrogen atoms, is a well-known pharmacophore found in numerous antifungal, antiviral, and anticancer agents. The thioester group, an analog of an ester where the alkoxy oxygen is replaced by a sulfur atom, serves as a key reactive intermediate in various biochemical pathways and has been utilized in the design of enzyme inhibitors and bioconjugation reagents.
The synergy of these two functional groups can lead to novel molecules with unique chemical properties and biological activities. Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of these compounds. By measuring the absorption of infrared radiation by molecular vibrations, IR spectroscopy provides a molecular "fingerprint," revealing the presence of specific functional groups and offering insights into the electronic environment of the molecule. This guide will dissect the characteristic IR absorption peaks of triazole thioesters, providing a comparative analysis to aid researchers in the unambiguous identification and characterization of these important molecules.
Deconstructing the Spectrum: Triazole Moiety
The triazole ring, existing as either a 1,2,3- or 1,2,4-isomer, gives rise to several characteristic absorption bands in the IR spectrum. The precise positions of these bands can be influenced by substitution patterns and the electronic nature of the substituents.
Key vibrational modes for the triazole ring include:
-
N-H Stretching: For unsubstituted or N-H containing triazoles, a broad absorption band is typically observed in the region of 3126-3301 cm⁻¹ . This broadening is often due to intermolecular hydrogen bonding.
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bond on the triazole ring appear at 3032-3097 cm⁻¹ [1].
-
C=N and N=N Stretching: These vibrations are characteristic of the heterocyclic ring and are often coupled. They give rise to a series of medium to strong absorption bands in the 1417-1640 cm⁻¹ region[2][3]. These bands are particularly useful for confirming the presence of the triazole nucleus.
-
Ring Bending and C-N Stretching: The fingerprint region of the spectrum contains numerous bands corresponding to the in-plane and out-of-plane bending of the ring, as well as C-N stretching vibrations. These complex absorptions, while difficult to assign individually, contribute to the unique fingerprint of each specific triazole derivative.
The Thioester Signature: A Tale of Two Bonds
The thioester group (R-C(=O)S-R') is defined by its carbonyl (C=O) and carbon-sulfur (C-S) bonds.
-
C=O Stretching: This is the most prominent and diagnostic absorption for a thioester. The C=O stretching vibration typically appears as a strong, sharp band in the range of 1680-1770 cm⁻¹ . The exact frequency is sensitive to the electronic environment. For instance, conjugation with a double bond or an aromatic ring will lower the frequency. In one example of a phenacyl-substituted 1,2,4-triazole-3-thione, which can be considered a thioester derivative, the C=O stretch was observed at 1698 cm⁻¹ [4].
-
C-S Stretching: The C-S stretching vibration is generally weak and appears in the fingerprint region, typically between 600-800 cm⁻¹ . Its weakness and variability in position can sometimes make it difficult to identify definitively. For example, in one study, a C-S band was reported at 600 cm⁻¹[5].
The Fusion: Characteristic Peaks of Triazole Thioesters
When the triazole and thioester functionalities are combined, their electronic interactions can lead to shifts in the characteristic absorption frequencies. The IR spectrum of a triazole thioester is a composite of the features of both moieties, with some key distinguishing peaks.
The most informative regions in the IR spectrum of a triazole thioester are:
-
The Carbonyl (C=O) Stretching Region (1680-1720 cm⁻¹): The position of the thioester C=O band is a critical diagnostic tool. The electron-withdrawing or -donating nature of the triazole ring, as well as the point of attachment, will influence the C=O bond order and thus its stretching frequency. For example, attachment to an electron-deficient triazole ring may lead to a higher frequency C=O stretch compared to an alkyl thioester.
-
The Heterocyclic Ring Stretching Region (1400-1640 cm⁻¹): The characteristic C=N and N=N stretching vibrations of the triazole ring will be present, confirming the presence of the heterocycle.
-
The Fingerprint Region (below 1500 cm⁻¹): This complex region will contain a unique pattern of bands arising from C-N, C-S, and various bending vibrations. While individual peak assignment is challenging, the overall pattern is highly specific to the molecule's structure, including its isomeric form[6][7][8][9]. This is particularly useful for distinguishing between, for example, 1,2,3- and 1,2,4-triazole thioester isomers.
Comparative Data of IR Characteristic Peaks
| Functional Group/Vibration | Triazole Derivatives (cm⁻¹) | Aliphatic/Aromatic Thioesters (cm⁻¹) | Triazole Thioesters (cm⁻¹) | Comments |
| N-H Stretch | 3126-3301 (broad) | N/A | 3100-3300 (if present) | Often broad due to hydrogen bonding. Absent in fully substituted triazoles. |
| Aromatic C-H Stretch | 3032-3097 | ~3000-3100 (if aromatic) | ~3030-3100 | Indicates the C-H bond on the triazole or other aromatic rings. |
| Thioester C=O Stretch | N/A | 1680-1770 (strong, sharp) | 1680-1720 (strong, sharp)[4] | Key diagnostic peak. Position is sensitive to electronic effects of the triazole ring. |
| C=N / N=N Stretch | 1417-1640 (medium-strong)[1][2] | N/A | 1400-1640 (medium-strong) | Confirms the presence of the triazole ring. |
| C-N Stretch | Fingerprint Region | N/A | Fingerprint Region | Part of the complex fingerprint region. |
| C-S Stretch | N/A | 600-800 (weak-medium)[5] | 600-800 (weak-medium) | Can be difficult to assign due to weakness and position in the fingerprint region. |
Experimental Protocol: Acquiring an IR Spectrum of a Triazole Thioester
This section provides a standardized procedure for obtaining a high-quality FT-IR spectrum of a solid triazole thioester sample using the KBr pellet method.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven and stored in a desiccator
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
Analytical balance
-
Heat lamp (optional)
Step-by-Step Methodology:
-
Preparation of KBr: Ensure the spectroscopy-grade KBr is completely dry by heating it in an oven at ~110°C for several hours and then cooling it in a desiccator. Moisture is a significant interferent in IR spectroscopy, showing broad absorptions around 3400 cm⁻¹ and 1630 cm⁻¹[10].
-
Sample Preparation: Weigh approximately 1-2 mg of the solid triazole thioester sample.
-
Grinding and Mixing: In an agate mortar, add approximately 100-200 mg of the dried KBr. Grind it to a fine powder. Add the 1-2 mg of your sample to the mortar. Gently but thoroughly mix and grind the sample and KBr together for a few minutes until a homogenous, fine powder is obtained[11][12]. The goal is to uniformly disperse the sample particles within the KBr matrix[10].
-
Loading the Die: Carefully transfer a portion of the mixture into the pellet die. Distribute the powder evenly to ensure a uniform pellet thickness.
-
Pressing the Pellet: Place the die into the hydraulic press. Gradually apply pressure (typically 8-10 tons) for a couple of minutes. This will cause the KBr to "cold-flow" and form a transparent or translucent disc[10].
-
Pellet Inspection: Carefully remove the die from the press and extract the KBr pellet. A good pellet should be thin and transparent. If the pellet is opaque or cloudy, it may be due to insufficient grinding, trapped moisture, or an incorrect sample concentration[13].
-
Background Spectrum: Place a blank KBr pellet (prepared without any sample) into the spectrometer's sample holder and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any impurities in the KBr.
-
Sample Spectrum Acquisition: Replace the blank pellet with your sample pellet. Close the sample compartment and acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: After acquisition, process the spectrum by performing a baseline correction if necessary. Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
Visualizing Key Functional Groups and Their IR Regions
The following diagram illustrates the characteristic IR absorption regions for the key functional groups within a triazole thioester molecule.
Caption: Key functional groups in triazole thioesters and their IR regions.
Conclusion
The infrared spectrum of a triazole thioester is a rich source of structural information. By carefully analyzing the characteristic stretching frequencies of the thioester carbonyl group and the triazole ring's C=N/N=N bonds, researchers can confidently confirm the presence of these crucial functionalities. Furthermore, the unique pattern of absorptions in the fingerprint region provides a powerful tool for identifying specific isomers and substitution patterns. This guide provides a foundational framework for interpreting these complex spectra, empowering scientists in the fields of medicinal chemistry and materials science to accelerate their research and development efforts.
References
- Mustafa M. Abdulrasool, et al. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC.
- Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. (n.d.). RSC Publishing.
- Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. (2024, June 24). MDPI.
-
Synthesis and evaluation of 4-amino-5-phenyl-4H-[5][14][15]-triazole-3-thiol derivatives as antimicrobial agents. (n.d.). Academia.edu.
- KBr Pellet Method. (n.d.). Shimadzu.
- synthesis and characterization of 1,2,4-triazolo-1,3,4- thiadiazole deriv
- 4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum - SpectraBase. (n.d.).
- Synthesis and Characterization of New 1,2,4- Triazole Derivatives Form 2-Naphthol. (n.d.). Journals of the University of Babylon.
- Sample prepar
- INFRARED SPECTROSCOPY (IR). (n.d.).
- PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS - Research Article. (2021, February 15).
- Quick User Guide for FT-IR | Helsinki. (n.d.).
- Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. (n.d.).
- The Fingerprint Region - Chemistry LibreTexts. (2023, January 29).
- 1H-1,2,4-Triazole-3-thiol(3179-31-5)IR1 - ChemicalBook. (n.d.).
- What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press. (2026, February 10).
- Interpreting Infrared Spectra - Specac Ltd. (n.d.).
- Original Research Article effect on the infrared spectra of thiazolylstyryl ketone-correl
- Fingerprint Region in IR Spectroscopy: Spectral Range | PDF - Scribd. (n.d.).
- Chapter-18 Infrared spectroscopy (FINGERPRINT REGION)
- A Review: Triazole and their deriv
- Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. (2014, March 15). PubMed.
- FT-IR spectra of control and treated 1,2,4-triazole.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajol.info [ajol.info]
- 3. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijrpc.com [ijrpc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. scribd.com [scribd.com]
- 9. wikieducator.org [wikieducator.org]
- 10. kinteksolution.com [kinteksolution.com]
- 11. shimadzu.com [shimadzu.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. helsinki.fi [helsinki.fi]
- 14. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. (PDF) Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents [academia.edu]
Optimizing Mass Spectrometry for Triazolyl-Thioacetate Scaffolds: A Comparative Guide to Ionization and Fragmentation
Topic: Mass Spectrometry Fragmentation of Triazolyl-Thioacetate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triazolyl-thioacetate derivatives represent a critical scaffold in modern medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. However, their amphiphilic nature—combining a polar triazole core with a lipophilic thioacetate tail—presents unique challenges in analytical characterization.
This guide provides a technical comparison of ionization techniques (ESI vs. APCI) and details the specific fragmentation pathways required to structurally validate these compounds. Unlike generic protocols, this document focuses on the causality of bond cleavage , enabling you to distinguish target thioesters from their synthetic precursors (thiols) and regioisomers.
Part 1: Mechanistic Insight & Structural Dynamics
To accurately interpret mass spectra of triazolyl-thioacetates, one must understand the hierarchy of bond stability under collision-induced dissociation (CID). The fragmentation is not random; it follows a predictable "weakest link" logic.
The Fragmentation Hierarchy
-
Primary Cleavage (The Thioacetate Signature): The
bond adjacent to the carbonyl is energetically vulnerable. The most diagnostic event is the loss of the alkoxycarbonylalkyl group, often observed as a neutral loss. -
Secondary Cleavage (The Heterocyclic Core): Once the side chain is stripped, the 1,2,4-triazole ring undergoes characteristic disintegration. Unlike phenyl rings, which are stable, the triazole ring often expels
or (depending on tautomeric state) at higher collision energies. -
Rearrangements: If the ester alkyl chain is propyl or longer, a McLafferty rearrangement may compete with simple inductive cleavage, yielding distinct even-electron ions.
Visualization: The Fragmentation Pathway
The following diagram illustrates the stepwise degradation of a generic 1,2,4-triazolyl-thioacetate derivative under ESI-MS/MS conditions.
Part 2: Comparative Analysis (ESI vs. APCI)
In drug development, choosing the correct ionization source is the first step toward reproducible data. Below is a direct comparison of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) specifically for triazolyl-thioacetate derivatives.
Performance Matrix
| Feature | Method A: ESI (Electrospray Ionization) | Method B: APCI (Atmospheric Pressure Chemical Ionization) | Verdict for Triazolyl-Thioacetates |
| Ionization Mechanism | Solution-phase ionization (Soft). Best for polar/ionic species. | Gas-phase chemical ionization.[1] Best for neutral/non-polar species. | ESI Wins. The triazole nitrogen is highly basic, protonating easily in solution. |
| Sensitivity (LOD) | High (0.5 - 1.0 | Moderate (1.0 - 2.0 | ESI Wins. ESI typically shows 2-5x higher signal-to-noise for these nitrogenous heterocycles. |
| Matrix Effects | High susceptibility to ion suppression from salts/lipids. | Low susceptibility. Robust against "dirty" matrices. | APCI Wins. Preferred only if analyzing crude biological plasma without extensive cleanup. |
| Thermal Degradation | Minimal. Occurs at ambient/moderate temps. | High. Requires vaporization (350°C+). | ESI Wins. Thioesters are thermally labile; APCI can cause premature in-source fragmentation. |
Expert Insight:
While APCI is excellent for neutral pesticides, ESI is the gold standard for triazolyl-thioacetates . The basicity of the triazole ring (
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating . If you do not observe the "Checkpoint" signals, stop and re-evaluate the solvent composition or collision energy.
1. Sample Preparation
-
Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.[2]
-
Why: Acetonitrile can sometimes suppress ionization of sulfur-containing compounds relative to Methanol. Formic acid ensures the triazole ring is protonated.
-
-
Concentration: 1
g/mL (direct infusion) or 100 ng/mL (LC-MS injection).
2. Instrument Parameters (Generic Triple Quad / Q-TOF)
-
Source: ESI Positive Mode (
). -
Capillary Voltage: 3.5 – 4.0 kV.
-
Cone Voltage: 20 – 40 V.
-
Caution: Too high (>50V) will cause in-source fragmentation, stripping the thioacetate group immediately.
-
-
Collision Energy (CE): Stepped ramp (10, 20, 40 eV).
3. The Validation Workflow (Decision Tree)
4. Diagnostic Interpretation (The "Thiol" Check)
A common synthesis impurity is the unreacted triazole-thiol precursor.
-
Target Molecule (Thioacetate): Shows Parent
.[3] MS2 shows a major fragment at . -
Impurity (Thiol): Parent mass is significantly lower (by mass of ester chain). Crucially , the thiol does not lose a large neutral fragment; it primarily loses
(33 Da) or (27 Da) directly.
References
-
Karpenko, Y. V., et al. (2025).[4] LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Zaporizhzhia State Medical and Pharmaceutical University.[4] Available at: [Link]
-
Borys, A. I., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. National University of Pharmacy. Available at: [Link]
-
Silva, D. O., et al. (2019).[5] Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix. Food Chemistry / PubMed. Available at: [Link]
-
Advion Interchim Scientific. Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. Available at: [Link]
Sources
- 1. uni-saarland.de [uni-saarland.de]
- 2. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix [agris.fao.org]
A Comparative Guide to the X-ray Crystallography of S-Substituted 1,2,4-Triazoles for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of S-Substituted 1,2,4-Triazoles in Medicinal Chemistry
The 1,2,4-triazole moiety is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of therapeutic agents with diverse biological activities, including antifungal, antimicrobial, and anticancer properties. The introduction of a sulfur substituent at the 3-position of the triazole ring, and its subsequent alkylation or arylation to form S-substituted derivatives, provides a powerful vector for modulating the steric, electronic, and pharmacokinetic properties of these molecules. Understanding the three-dimensional architecture of these S-substituted 1,2,4-triazoles is paramount for rational drug design, as it dictates the molecule's ability to interact with biological targets. Single-crystal X-ray crystallography stands as the definitive technique for elucidating these intricate solid-state structures, providing unparalleled insights into molecular conformation, bond parameters, and intermolecular interactions that govern crystal packing.
This guide offers an in-depth technical comparison of the X-ray crystallography of a series of S-substituted 1,2,4-triazoles, with a focus on derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. We will explore the synthetic pathways to these compounds, detail the experimental protocols for obtaining diffraction-quality crystals, and present a comparative analysis of their crystal structures. The causality behind experimental choices will be explained, and the importance of intermolecular forces in dictating the supramolecular architecture will be highlighted. This guide aims to equip researchers with the foundational knowledge to leverage X-ray crystallography in the structure-based design of novel S-substituted 1,2,4-triazole-based therapeutics.
I. Synthesis and S-Substitution: Building the Molecular Framework
The journey to an X-ray crystal structure begins with the synthesis of the target molecule. The common precursor for the compounds discussed in this guide is 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1) . Its synthesis is a well-established multi-step process that provides a versatile scaffold for S-substitution.
Experimental Protocol: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1)
This protocol is a validated and reproducible method for obtaining the triazole precursor.
-
Step 1: Synthesis of Benzoic Acid Hydrazide. Methyl benzoate is refluxed with hydrazine hydrate in an alcoholic solvent. The product is typically isolated by cooling and filtration.
-
Step 2: Formation of Potassium Dithiocarbazinate. The synthesized benzoic acid hydrazide is then treated with carbon disulfide in the presence of potassium hydroxide in ethanol. This reaction yields the potassium salt of dithiocarbazinate.
-
Step 3: Cyclization to the Triazole. The potassium dithiocarbazinate salt is cyclized by refluxing with an excess of hydrazine hydrate in water. Acidification of the reaction mixture precipitates the desired 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1)[1][2].
Experimental Protocol: S-Substitution of the Triazole Thiol
The reactive thiol group of compound 1 is readily alkylated or arylated to introduce a variety of substituents. Here, we present representative protocols for the synthesis of S-benzyl and S-aryl derivatives.
-
S-Benzylation:
-
To a solution of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1) in a suitable solvent such as ethanol or DMF, an equimolar amount of a base (e.g., sodium hydroxide or potassium carbonate) is added to generate the thiolate anion.
-
Benzyl chloride or benzyl bromide is then added, and the reaction mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC).
-
The product, S-benzyl-4-amino-5-phenyl-4H-1,2,4-triazole (2) , is typically isolated by precipitation upon addition of water, followed by filtration and recrystallization.
-
-
S-Arylation:
-
S-arylation can be more challenging and may require transition-metal catalysis (e.g., copper- or palladium-catalyzed cross-coupling reactions) with an appropriate aryl halide.
-
Alternatively, nucleophilic aromatic substitution can be achieved with highly activated aryl halides (e.g., those bearing strong electron-withdrawing groups).
-
The choice of the S-substituent is a critical design element, as it will significantly influence the molecule's shape, lipophilicity, and potential for intermolecular interactions within the crystal lattice and at the biological target.
Caption: Synthetic workflow for the preparation of S-substituted 1,2,4-triazoles.
II. From Solution to Solid: The Art and Science of Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination. The choice of crystallization technique and solvent system is critical and often requires empirical screening.
Common Crystallization Techniques for S-Substituted 1,2,4-Triazoles
-
Slow Evaporation: This is the simplest and most common technique. A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth. The choice of solvent is crucial; a solvent in which the compound has moderate solubility is ideal.
-
Vapor Diffusion: This method is particularly effective for small quantities of material. A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystal formation.
For the S-substituted 1,2,4-triazoles, a mixture of polar and non-polar solvents often yields the best results for recrystallization. For instance, recrystallization from ethanol, methanol, or mixtures of ethanol/water or DMF/ethanol has been reported to produce diffraction-quality crystals[3][4].
Caption: General workflow for the crystallization of small organic molecules.
III. The X-ray Crystallography Workflow: From Diffraction to Structure
Once suitable single crystals are obtained, the process of X-ray diffraction analysis can begin. This multi-step workflow transforms the diffraction pattern of X-rays scattered by the crystal into a detailed three-dimensional model of the molecule.
Step-by-Step Experimental Protocol
-
Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to prevent ice formation during data collection at low temperatures (around 100 K).
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected on a detector.
-
Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
-
Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. This map is then interpreted to build an initial atomic model, which is subsequently refined against the experimental data to optimize atomic positions, bond lengths, and angles.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
IV. Comparative Structural Analysis of S-Substituted 1,2,4-Triazoles
The true power of X-ray crystallography lies in the ability to perform detailed comparative analyses of related structures. By examining a series of S-substituted 1,2,4-triazoles, we can discern the influence of the S-substituent on the molecular geometry and the resulting supramolecular assembly.
| Compound | S-Substituent | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| Related Thione 1 | (Thione form) | Monoclinic | P21 | N-H···N and N-H···S hydrogen bonds, π-π stacking | [3][4] |
| Fused Triazole 3 | (Fused Ring) | Triclinic | P-1 | C-H···Br, N-H···N, S···S contacts, π-π stacking | [3][4] |
| S-alkylated triazole | Alkyl chain | - | - | van der Waals forces, potential for weak C-H···N/S interactions | [5] |
| S-benzylated triazole | Benzyl group | - | - | π-π stacking, C-H···π interactions | [6] |
Analysis of Structural Features:
-
Thione vs. Thiol Tautomerism: In the solid state, 1,2,4-triazole-3-thiols can exist in either the thione or thiol tautomeric form. X-ray crystallography unequivocally determines the dominant tautomer in the crystal. For many related compounds, the thione form is prevalent in the solid state, stabilized by intermolecular N-H···S or N-H···N hydrogen bonds[3][4][7].
-
Molecular Conformation: The S-substituent significantly influences the overall conformation of the molecule. The torsion angles between the triazole ring, the C5-phenyl ring, and the S-substituent are key parameters. For instance, in a fused triazole system, the rings are twisted with respect to each other[3][4]. In S-benzyl derivatives, the orientation of the benzyl group relative to the triazole core will be dictated by steric and electronic factors, influencing the potential for intramolecular and intermolecular interactions.
-
Intermolecular Interactions and Crystal Packing: The nature of the S-substituent plays a crucial role in directing the crystal packing.
-
Hydrogen Bonding: The amino group at the N4 position and the triazole ring nitrogens are potent hydrogen bond donors and acceptors. In the thione form, the N-H group is a key hydrogen bond donor. These interactions often lead to the formation of chains or dimeric motifs in the crystal lattice[1][8].
-
π-π Stacking: The presence of the phenyl ring at C5 and potentially an aromatic S-substituent introduces the possibility of π-π stacking interactions, which are significant in stabilizing the crystal structure[3][4][8].
-
Other Weak Interactions: C-H···π, C-H···S, and S···S interactions can also play a role in the overall crystal packing, and their prevalence will depend on the nature and conformation of the S-substituent[3][4].
-
V. Application in Drug Design and Development
The precise structural information gleaned from X-ray crystallography is invaluable for structure-based drug design.
-
Pharmacophore Modeling: The determined three-dimensional structure of an active S-substituted 1,2,4-triazole can serve as a template for pharmacophore modeling, identifying the key structural features required for biological activity.
-
Docking Studies: The crystal structure provides an accurate starting point for molecular docking studies, allowing researchers to predict how a series of related compounds will bind to a biological target. This can guide the synthesis of more potent and selective inhibitors[3][9].
-
Understanding Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of analogs with their corresponding biological activities, a deeper understanding of the SAR can be achieved. For example, the orientation of an S-benzyl group in the active site of an enzyme, as revealed by crystallography, can explain why certain substitutions on the benzyl ring enhance or diminish activity.
Conclusion
Single-crystal X-ray crystallography is an indispensable tool in the study of S-substituted 1,2,4-triazoles, providing unequivocal structural data that is critical for advancing drug discovery programs. This guide has outlined the key experimental stages, from synthesis and crystallization to structure determination and analysis. While a complete comparative crystallographic dataset for a systematic series of S-substituted 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiols is an area ripe for further investigation, the analysis of related structures provides a strong framework for understanding the interplay between the S-substituent, molecular conformation, and crystal packing. By integrating crystallographic data with synthetic chemistry and computational modeling, researchers can accelerate the design and development of novel and effective 1,2,4-triazole-based therapeutics.
References
-
[Synthesis of Triazole derivative:
-
[Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][3][10] triazole-3-thiol derivatives and Antifungal activity]([Link])
-
10214434/)
Sources
- 1. Crystal structures of five 1-alkyl-4-aryl-1,2,4-triazol-1-ium halide salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 3. Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents [academia.edu]
- 8. 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Guide: 1H NMR Chemical Shift Differentiation of S-CH2 vs. N-CH2 in Triazoles
Executive Summary
Objective: To provide a definitive technical framework for distinguishing between S-alkylated and N-alkylated triazole regioisomers using proton nuclear magnetic resonance (
The Core Distinction:
In triazole derivatives (particularly 1,2,4-triazole-3-thiones and their derivatives), the chemical shift (
-
(S-Alkylation): Resonates Upfield (Shielded). Typically
3.0 – 4.4 ppm . -
(N-Alkylation): Resonates Downfield (Deshielded). Typically
4.1 – 5.6 ppm .
Rule of Thumb: A shift difference (
Mechanistic Basis
The distinct chemical shifts arise from two fundamental physical properties:
A. Electronegativity & Inductive Effects
Nitrogen (3.04 on Pauling scale) is significantly more electronegative than Sulfur (2.58).
-
N-CH2: The nitrogen atom pulls electron density away from the adjacent methylene carbon more strongly. This deshields the protons, exposing them to the external magnetic field (
), resulting in a higher frequency resonance (higher ppm).[1] -
S-CH2: Sulfur is less electronegative and larger (more diffuse electron cloud). It exerts a weaker inductive pull, leaving the methylene protons more shielded (lower ppm).
B. Magnetic Anisotropy (Ring Current)
The triazole ring is aromatic (
-
N-Substitution: The N-CH2 group is directly attached to the aromatic ring nitrogen. The protons often lie in the deshielding cone of the ring current, further pushing the signal downfield.
-
S-Substitution: The S-CH2 group is separated from the ring by the sulfur atom. The bond angle and distance often reduce the magnitude of the anisotropic deshielding compared to the direct N-attachment.
Comparative Analysis: Quantitative Data
The following data aggregates experimental values for 1,2,4-triazole derivatives where both S- and N-isomers are common.
Table 1: Chemical Shift Ranges by Substituent (R-Group)
Solvent: DMSO-
| Substituent (R) | Moiety | S-CH | N-CH | |
| Ethyl (-CH | Methylene (q) | 3.10 – 3.25 | 4.08 – 4.20 | ~1.0 |
| Propyl / Butyl | Methylene (t) | 3.15 – 3.25 | 4.10 – 4.30 | ~1.0 |
| Allyl (-CH | Methylene (d) | 3.80 – 3.95 | 4.80 – 5.10 | ~1.0 - 1.2 |
| Benzyl (-CH | Methylene (s) | 4.30 – 4.45 | 5.20 – 5.60 | ~1.0 |
| Ester (-CH | Methylene (s) | 4.00 – 4.36 | 4.66 – 5.10 | ~0.7 - 0.9 |
Case Study: 1,2,4-Triazole-3-thione Alkylation
When alkylating 1,2,4-triazole-3-thiones (or thiols), the reaction can occur at the Sulfur (soft nucleophile) or the Nitrogen (hard nucleophile).[2][3][4][5][6][7][8][9][10]
-
S-Isomer (Major Product in neutral conditions): The peak for the
-methylene protons appears at 3.18 ppm (for Ethyl). -
N-Isomer (Minor Product or basic conditions): The peak shifts downfield to
4.12 ppm . -
Diagnostic Confirmation: If you observe a mixture, the integration ratio of the downfield peak (N) to the upfield peak (S) quantifies the regioselectivity.
Experimental Workflow
Protocol: NMR Characterization of Triazole Regioisomers
Step 1: Sample Preparation
-
Solvent Selection: Use DMSO-
for polar triazole salts or thiones. Use CDCl for neutral, lipophilic alkylated products.-
Note: DMSO-
often sharpens exchangeable protons (NH) but can shift signals slightly downfield compared to CDCl .
-
-
Concentration: Dissolve 5–10 mg of compound in 0.6 mL solvent. Ensure the solution is clear; filter if necessary to prevent line broadening.
Step 2: Data Acquisition
-
1H NMR: Acquire standard 1D proton spectrum (16–64 scans).
-
13C NMR: If possible, acquire Carbon-13 data.
-
S-CH2 Carbon:
25 – 35 ppm. -
N-CH2 Carbon:
45 – 55 ppm.
-
-
2D Validation (Optional): Run HSQC (Heteronuclear Single Quantum Coherence).
-
Correlate the proton shift to the carbon shift.[11] If the proton at 4.2 ppm correlates to a carbon at 48 ppm, it is likely N-alkyl . If it correlates to a carbon at 28 ppm, it is S-alkyl .
-
Step 3: Signal Assignment Logic Use the following decision tree to assign your peaks.
Troubleshooting & Validation
Common Pitfall: Solvent Shifts
-
Shifts in DMSO-
may appear 0.1–0.3 ppm downfield compared to CDCl . Always compare literature values using the same solvent.
Common Pitfall: Isomer Mixtures
-
In 1,2,4-triazole alkylations, mixtures of N1, N2, and S-alkylated products are common.
-
N1 vs N2: N1-alkylation often breaks symmetry, showing distinct signals for the triazole ring protons (C3-H and C5-H). N4-alkylation (symmetric) results in a single signal for the ring protons.
-
S vs N: Use the table above. If you see a triplet at 3.2 ppm and another at 4.1 ppm (for a propyl group), you have a mixture of S-alkyl (3.2) and N-alkyl (4.1).
References
-
Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. Retrieved from [Link]
-
National Institutes of Health (PMC). (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. ijbr.com.pk [ijbr.com.pk]
- 5. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis [mdpi.com]
Definitive Structural Assignment: S-Alkylation vs. N-Alkylation of 1,2,4-Triazole-3-Thiol
Topic: Confirming S-alkylation of 1,2,4-triazole-3-thiol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The regioselective alkylation of 1,2,4-triazole-3-thiol is a critical step in the synthesis of bioactive heterocycles. Due to thione-thiol tautomerism , alkylation can occur at the sulfur atom (S-alkylation ) or the ring nitrogen atoms (N-alkylation ). Misassignment of these isomers is a common pitfall in medicinal chemistry, leading to incorrect structure-activity relationship (SAR) data.
This guide provides a rigorous, evidence-based methodology to definitively confirm S-alkylation. It moves beyond basic characterization, establishing a self-validating analytical workflow using NMR (1D & 2D), IR, and mechanistic logic.
Mechanistic Insight: The Regioselectivity Challenge
The 1,2,4-triazole-3-thiol system exists in equilibrium between the thione (A) and thiol (B) forms. While the thione is often the major tautomer in solution, the thiolate anion (generated under basic conditions) is the active nucleophile.
According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory :
-
Sulfur (S): A soft nucleophile. Reacts preferentially with soft electrophiles (e.g., alkyl halides) and in soft solvents.
-
Nitrogen (N): A harder nucleophile. N-alkylation (typically at N2) is a competing pathway, often favored by hard electrophiles or specific solvent effects.
Visualization: Tautomerism & Reaction Pathways
The following diagram illustrates the competing pathways and the resulting structural isomers.
Caption: Reaction pathways for 1,2,4-triazole-3-thiol alkylation. S-alkylation is thermodynamically and kinetically favored under standard Williamson ether synthesis conditions.
Primary Confirmation: NMR Spectroscopy (The Gold Standard)
NMR is the only standalone technique capable of unambiguous structural assignment. You must use a combination of
A. C NMR: The "Shift Rule"
The chemical shift of the triazole ring carbon attached to the heteroatom (C3) is the most reliable diagnostic indicator.
| Feature | S-Alkylated Product (C-S) | N-Alkylated Isomer (C=S character) |
| C3 Chemical Shift | Upfield Shift (~145 – 155 ppm) | Downfield (~160 – 168 ppm) |
| Reasoning | Formation of a C-S single bond increases shielding compared to the C=S double bond character. | N-alkylation retains the thione-like character (C=S), keeping the carbon deshielded. |
Protocol Validation: If your C3 signal is >160 ppm, you likely have the N-alkylated product or unreacted starting material.
B. HMBC: The "Connectivity Fingerprint"
HMBC correlates protons to carbons separated by 2-3 bonds.[1] This is the definitive proof of regiochemistry.
-
S-Alkylation: The alkyl protons (
) are 3 bonds away from only one ring carbon (C3). -
N-Alkylation (at N2): The alkyl protons (
) are 3 bonds away from two ring carbons (C3 and C5) due to the ring geometry.
Visualization: HMBC Correlation Logic
Caption: HMBC connectivity map. S-alkylation is confirmed by a single correlation from the methylene protons to C3. N-alkylation typically shows correlations to multiple ring carbons.
Secondary Confirmation: Rapid Screening
While NMR is definitive, these methods provide quick supporting evidence.
A. IR Spectroscopy[2][3][4][5][6]
-
Thione (Starting Material/N-alkyl): Shows a strong characteristic C=S stretching vibration at 1300–1350 cm⁻¹ and often a band at ~850 cm⁻¹ .
-
S-Alkyl Product: The C=S bands disappear . A new, often weak C-S stretch appears at 600–800 cm⁻¹ .
-
S-H Stretch: If the thiol tautomer is observable in the starting material (~2550 cm⁻¹), its disappearance confirms reaction at sulfur.
B. UV-Vis Spectroscopy[7][8]
-
Hypsochromic Shift (Blue Shift): S-alkylation disrupts the extensive conjugation of the thione system. The
of the S-alkyl derivative is typically blue-shifted (lower wavelength) compared to the N-alkyl or thione forms.
Experimental Protocol: S-Alkylation & Characterization
Objective: Synthesis and structural confirmation of S-benzyl-1,2,4-triazole derivative.
Step 1: Synthesis[2][3][9][10]
-
Dissolution: Dissolve 1.0 eq of 4,5-disubstituted-1,2,4-triazole-3-thiol in acetone or ethanol.
-
Deprotonation: Add 1.1 eq of anhydrous potassium carbonate (
). Stir at room temperature for 30 min to generate the thiolate anion. -
Alkylation: Add 1.05 eq of the alkyl halide (e.g., benzyl bromide) dropwise.
-
Reaction: Reflux for 2–4 hours. Monitor by TLC (S-alkyl products are usually less polar than the starting thione).
-
Workup: Filter off inorganic salts. Evaporate solvent. Recrystallize from ethanol/water.
Step 2: Analytical Workflow (The "Self-Validating" System)
-
Run
NMR:-
Locate the
peak (typically 4.0–4.5 ppm). -
Check: If the signal is >5.0 ppm, suspect N-alkylation.
-
-
Run
NMR:-
Locate the triazole C3 carbon.[2]
-
Validation: Must be <155 ppm . If >160 ppm, reject S-alkylation hypothesis.
-
-
Run HMBC:
-
Set optimization for long-range coupling (typically 8–10 Hz).
-
Validation: Verify
correlates ONLY to C3.
-
Summary Comparison Table
| Analytical Method | S-Alkylation Evidence (Target) | N-Alkylation Evidence (Alternative) |
| HMBC Correlation | Alkyl protons | Alkyl protons |
| Typically | Typically | |
| IR Spectroscopy | Absence of C=S band (~1300 cm⁻¹) | Presence of C=S band |
| UV-Vis | Hypsochromic shift (Blue shift) | Bathochromic shift (Red shift) or similar to SM |
References
-
Regioselectivity of Alkylation: Boraei, A. T. A., et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal, 2016.
-
NMR Chemical Shifts: BenchChem Application Notes. "Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives." BenchChem, 2025.[2]
-
HMBC Methodology: Columbia University NMR Facility. "HSQC and HMBC Experiments." Columbia University.
-
IR Spectral Data: El-Ghamry, H. A., et al. "Synthesis, characterization and biological activity of some heterocyclic compounds containing 1,2,4-triazole ring." International Journal of Research in Pharmacy and Chemistry, 2011.
-
Tautomerism Studies: Kochikyan, T. V., et al. "Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives."[3] Russian Journal of Organic Chemistry, 2010.[3]
Sources
A Senior Application Scientist's Guide to Distinguishing 1,2,4-Triazole-3-thiol from 1,3,4-Thiadiazole Isomers
In the realm of medicinal chemistry and drug development, heterocyclic compounds such as 1,2,4-triazoles and 1,3,4-thiadiazoles are foundational scaffolds for a vast array of therapeutic agents.[1][2] Their structural similarity, particularly between isomers like 1,2,4-triazole-3-thiol and various 1,3,4-thiadiazole-thiols, presents a significant analytical challenge. Both classes of compounds share the same molecular formula and, consequently, the same nominal mass, making their differentiation by low-resolution mass spectrometry nearly impossible. This guide provides an in-depth, experimentally-grounded comparison to empower researchers to distinguish these critical isomers with confidence, ensuring the structural integrity of their synthesized compounds.
The synthetic pathway often dictates the potential for isomeric impurities. For instance, the cyclization of thiosemicarbazide derivatives can lead to either the 1,2,4-triazole or the 1,3,4-thiadiazole ring system, depending on the reaction conditions (e.g., alkaline vs. acidic media).[3][4] Therefore, robust analytical characterization is not merely a formality but a crucial step in validating the synthetic outcome.
Fundamental Structural and Electronic Differences
The core of the analytical challenge lies in the constitutional isomerism between the two heterocyclic systems. The 1,2,4-triazole ring contains three nitrogen atoms and two carbon atoms, whereas the 1,3,4-thiadiazole ring is composed of two nitrogen atoms, two carbon atoms, and one sulfur atom. This fundamental difference in atomic arrangement within the five-membered ring dictates their distinct chemical and spectroscopic properties.
Diagram 1: Core Structural Isomerism
A visual comparison of the two isomeric ring systems.
Spectroscopic Fingerprinting: The Key to Differentiation
A multi-spectroscopic approach is the most definitive strategy for distinguishing between these isomers. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for this purpose. The chemical environment of each proton (¹H) and carbon (¹³C) atom is exquisitely sensitive to the ring structure.
-
¹H NMR Spectroscopy: The key differentiator is often the chemical shift of the N-H proton in the triazole ring. This proton is typically observed as a broad singlet at a downfield chemical shift (often >13 ppm), which is a characteristic feature.[5] In contrast, a thiadiazole isomer may exhibit signals corresponding to protons on substituents, but the ring itself has fewer, if any, protons directly attached, depending on the specific isomer. For instance, 5-amino-1,3,4-thiadiazole-2-thiol will show an -NH₂ signal, which is chemically distinct from the triazole's N-H.[6]
-
¹³C NMR Spectroscopy: The carbon chemical shifts provide a direct fingerprint of the heterocyclic core. The C=S (thione) carbon in 1,2,4-triazole-3-thiol typically resonates at a distinct chemical shift.[7] For 5-amino-1,3,4-thiadiazole-2-thiol, two distinct carbon signals are expected for the ring, with chemical shifts influenced by the adjacent sulfur and nitrogen atoms.[8] A notable feature for some 1,3,4-thiadiazole derivatives is the appearance of a C=S signal above 190 ppm.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present. The distinction lies in the characteristic stretching frequencies.
-
1,2,4-Triazole-3-thiol: A key feature is the S-H stretching vibration, which typically appears as a weak band in the region of 2550-2600 cm⁻¹.[10] Additionally, the N-H stretching vibration is observed in the 3100-3200 cm⁻¹ range.[4]
-
1,3,4-Thiadiazole Isomers: The IR spectra of these compounds will lack the S-H stretch (unless it's a dithiol). Instead, characteristic bands for C=N stretching (around 1600 cm⁻¹) and N-H stretching (for amino-substituted thiadiazoles, around 3200 cm⁻¹) will be prominent.[4][11][12]
Mass Spectrometry (MS)
While low-resolution MS cannot distinguish between these isomers due to their identical nominal mass, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can reveal distinct fragmentation patterns.
-
Fragmentation Pathways: The fragmentation of the 1,2,4-triazole ring often proceeds via different pathways compared to the 1,3,4-thiadiazole ring.[13][14] For example, the fragmentation of a 1,2,4-triazole may involve the loss of specific neutral molecules related to its unique ring structure.[15][16] In contrast, 1,3,4-thiadiazoles may exhibit fragmentation patterns dominated by the loss of sulfur-containing fragments. Tandem MS (MS/MS) experiments are particularly useful, as they can isolate the molecular ion and induce fragmentation, revealing isomer-specific product ions.[13][17]
Comparative Data Summary
The following table summarizes the key distinguishing features based on experimental data.
| Analytical Technique | 1,2,4-Triazole-3-thiol | 1,3,4-Thiadiazole Isomer (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) |
| ¹H NMR | Broad N-H signal, often >13 ppm.[5] | -NH₂ signal (if present), distinct from triazole N-H. |
| ¹³C NMR | Characteristic C=S and ring carbon signals.[7] | Two distinct ring carbon signals.[8] C=S signal can be >190 ppm.[9] |
| FT-IR | S-H stretch (~2550-2600 cm⁻¹), N-H stretch (~3100-3200 cm⁻¹).[10][18][19] | Absence of S-H stretch. Prominent C=N (~1600 cm⁻¹) and N-H stretches (~3200 cm⁻¹).[4][11][12] |
| MS/MS | Isomer-specific fragmentation pattern.[14][15][16] | Distinct fragmentation pattern, often involving different neutral losses.[13] |
Chromatographic Separation: A Practical Approach
High-Performance Liquid Chromatography (HPLC) is an essential tool for both the analysis and purification of these isomers.
-
Methodology: Reversed-phase HPLC is commonly employed. The subtle differences in polarity between the 1,2,4-triazole and 1,3,4-thiadiazole isomers can be exploited to achieve separation.[20] For challenging separations of polar isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.[20]
-
Column Selection: While standard C18 columns can be effective, columns with alternative selectivities, such as phenyl or polar-embedded phases, may offer improved resolution for these types of isomers.[21][22]
Diagram 2: Analytical Workflow for Isomer Differentiation
A systematic workflow for the separation and identification of triazole and thiadiazole isomers.
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it effectively solubilizes both isomers and the N-H protons are readily observable).
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for the quantitative observation of all protons, including the potentially broad N-H proton.
-
Acquire a standard ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
-
Analysis:
Protocol 2: Reversed-Phase HPLC
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Gradient Elution:
-
Start with a gradient of 5% B to 95% B over 20 minutes. This broad gradient is effective for initial screening.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Sample Injection: Dissolve the sample in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL. Inject 10 µL.
-
Analysis: The two isomers should elute at different retention times due to their polarity differences. The method can be optimized (isocratic conditions or a shallower gradient) to improve resolution once the approximate retention times are known.
Conclusion
The unambiguous differentiation of 1,2,4-triazole-3-thiol from its 1,3,4-thiadiazole isomers is a critical aspect of quality control in synthetic and medicinal chemistry. While their identical molecular weights pose a challenge for mass spectrometry alone, a combined analytical approach leveraging the distinct fingerprints provided by NMR, FT-IR, and tandem mass spectrometry offers a robust and reliable solution. By understanding the fundamental structural differences and applying the detailed spectroscopic and chromatographic protocols outlined in this guide, researchers can confidently verify the identity and purity of their target compounds, ensuring the integrity of their downstream applications.
References
-
(Source: International Journal of Pharmaceutical Sciences and Research)
-
(Source: National Center for Biotechnology Information, PMC)
-
(Source: Taylor & Francis Online)
-
(Source: ChemicalBook)
-
(Source: ResearchGate)
-
(Source: PubChem)
-
(Source: National Center for Biotechnology Information, PMC)
-
(Source: Journal of Chemical and Pharmaceutical Research)
-
(Source: National Center for Biotechnology Information, PMC)
-
(Source: MDPI)
-
(Source: National Center for Biotechnology Information, PMC)
-
(Source: ChemicalBook)
-
(Source: ResearchGate)
-
(Source: Annals of Medical Synthesis)
-
(Source: ResearchGate)
-
(Source: ACS Publications)
-
(Source: ResearchGate)
-
(Source: International Journal of Research in Pharmacy and Chemistry)
-
(Source: Journals of the University of Babylon)
-
(Source: MDPI)
-
(Source: SpectraBase)
-
(Source: ResearchGate)
-
(Source: ResearchGate)
-
(Source: BenchChem)
-
(Source: International Journal of Novel Research and Development)
-
(Source: National Center for Biotechnology Information, PMC)
-
(Source: HPLC Primer)
-
(Source: MAC-MOD Analytical)
-
(Source: ResearchGate)
-
(Source: ResearchGate)
-
(Source: LCGC International)
-
(Source: Neliti)
-
(Source: Organic Chemistry Portal)
Sources
- 1. An overview on 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential anesthesic and anti-inflammatory agents | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 2. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 3. ijnrd.org [ijnrd.org]
- 4. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpc.com [ijrpc.com]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-1,2,4-Triazole-3-thiol(3179-31-5) 13C NMR [m.chemicalbook.com]
- 8. 5-Amino-1,3,4-thiadiazole-2-thiol(2349-67-9) 13C NMR [m.chemicalbook.com]
- 9. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journalofbabylon.com [journalofbabylon.com]
- 11. jocpr.com [jocpr.com]
- 12. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 15. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pnrjournal.com [pnrjournal.com]
- 19. spectrabase.com [spectrabase.com]
- 20. researchgate.net [researchgate.net]
- 21. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 22. mac-mod.com [mac-mod.com]
Safety Operating Guide
ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate proper disposal procedures
Part 1: Executive Safety Directives
Do not treat this compound as generic organic waste. Ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate contains a thioether linkage and a triazole ring .[1] Improper disposal can lead to the release of mercaptans (foul odor/toxicity) or the formation of hazardous byproducts if mixed with incompatible streams.[1]
Immediate Action Card:
-
⛔ DO NOT pour down the drain. (High aquatic toxicity potential).[1]
-
⛔ DO NOT mix with strong oxidizers (e.g., nitric acid, peroxides).[1] Risk of exothermic sulfoxide/sulfone formation.[1]
-
⛔ DO NOT mix with strong acids.[1][2] Risk of ester hydrolysis and subsequent release of the free thiol (stench agent).[1]
-
✅ DO segregate into "Non-Halogenated Organic - Sulfur Containing" waste streams.[1]
Part 2: Chemical Profile & Hazard Assessment
To manage disposal effectively, you must understand the chemical's lability.[3] This compound is an ester derivative of a triazole thiol.[1]
| Feature | Specification | Operational Implication |
| Chemical Structure | Ethyl ester linked via sulfur to a 1,2,4-triazole ring.[1][4] | Dual functionality: Ester (hydrolyzable) and Thioether (oxidizable).[1] |
| Molecular Formula | C₆H₉N₃O₂S | High Nitrogen/Sulfur content requires incineration with scrubbing (NOx/SOx).[1] |
| Physical State | Typically Solid (White/Off-white powder) | Dust control is required during transfer.[1] |
| Key Hazards (GHS) | H302: Harmful if swallowedH315/H319: Irritating to skin/eyesH335: Respiratory irritation | Standard PPE (Nitrile gloves, goggles, fume hood) is mandatory.[1] |
| Reactivity | Acid Sensitive: Hydrolyzes to 1H-1,2,4-triazole-3-thiol.Oxidizer Sensitive: Sulfur oxidizes to sulfoxides.[1] | CRITICAL: Keep away from Bleach (NaOCl) and Nitric Acid.[1] |
Part 3: Disposal Decision Logic (Workflow)
The following decision tree illustrates the compliant workflow for disposing of this specific compound.
Figure 1: Decision logic for segregating and packaging triazole-thioether waste streams.
Part 4: Detailed Operational Procedures
Scenario A: Disposal of Pure Solid (Expired/Surplus)
-
Rationale: Solids are best managed by minimizing manipulation to prevent dust generation.[1]
-
Protocol:
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a Teflon-lined cap.[1]
-
Transfer: Transfer the solid carefully inside a fume hood. Do not dissolve it unnecessarily; solid incineration is often more cost-effective.[1]
-
Labeling: Mark the container clearly: "Hazardous Waste - Solid Organic - Contains Sulfur/Triazole."
-
Storage: Store in a secondary containment tray, separate from oxidizers (e.g., nitrates, perchlorates).
-
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
-
Rationale: The compound is likely dissolved in organic solvents (e.g., Ethanol, DMF, Ethyl Acetate).[1] The presence of the sulfur atom dictates the waste stream.[1]
-
Protocol:
-
pH Check: Ensure the waste solution is neutral (pH 6-8). If acidic, the ester may hydrolyze, releasing the malodorous thiol. Neutralize carefully with sodium bicarbonate if necessary.[1]
-
Solvent Compatibility: Confirm the carrier solvent is compatible with the "Non-Halogenated" stream.[1] If dissolved in Dichloromethane (DCM), it must go to the "Halogenated" stream.[1]
-
Segregation: Pour into the Organic Solvents (Sulfur-Containing) carboy.
-
Note: Many facilities combine non-halogenated solvents.[1] However, if your facility has a specific "High Sulfur" stream (due to stench concerns), use that.
-
-
Headspace: Leave at least 10% headspace in the container to allow for expansion.[1]
-
Scenario C: Spill Management (Emergency Response)
-
Rationale: Quick containment prevents the spread of dust and potential hydrolysis on moist surfaces.[1]
-
Protocol:
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 or P100 respirator.[1]
-
Containment: Cover the spill with an inert absorbent (Vermiculite or Sand).[1] Do not use paper towels alone , as this increases surface area for volatilization if wet.[1]
-
Cleanup: Sweep the absorbent/chemical mixture into a disposable scoop.[1] Place inside a heavy-duty ziplock bag or a wide-mouth jar.
-
Decontamination: Wipe the surface with a mild detergent solution.[1] Avoid bleach , as it may react with the sulfur moiety to produce heat or fumes.[1]
-
Part 5: Regulatory & Compliance Context
-
RCRA Classification (USA): While this specific compound may not be a "Listed" waste (P or U list), it exhibits characteristics of Toxic Waste (due to the triazole) and potentially Ignitable Waste (if in solvent).[1] It must be managed as a hazardous chemical waste.[1][2][5]
-
European Waste Code (EWC): Likely falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]
-
Incineration Standard: The presence of Nitrogen (triazole) and Sulfur (thioether) requires incineration at facilities equipped with secondary combustion chambers and scrubbers to capture SO₂ and NOx gases [1].[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
-
PubChem. (n.d.).[1] Compound Summary: this compound.[1] National Library of Medicine.[1] [1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. [1]
-
Environmental Protection Agency (EPA). (2023).[1] Management of Hazardous Waste Pharmaceuticals and Laboratory Waste. [1]
Sources
- 1. ethyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetate | C11H12N2O2S | CID 21564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. web.mit.edu [web.mit.edu]
- 3. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 4. ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate | 352349-53-2 [sigmaaldrich.com]
- 5. vumc.org [vumc.org]
Mastering the Safe Handling of Ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate: A Guide for Laboratory Professionals
For the innovative researcher, the promise of novel compounds like ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate in advancing drug development is significant. However, with great potential comes the critical responsibility of ensuring safety. This guide provides a comprehensive, technically grounded framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety within your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a heterocyclic compound whose hazard profile necessitates a cautious and informed approach. While specific toxicological data for this exact molecule may be limited, the constituent moieties—a 1,2,4-triazole ring and an ethyl acetate group—provide a basis for anticipating potential hazards.
Primary Hazards:
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation upon contact.[1][3]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[3]
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities to be used, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount to mitigating the risks associated with this compound. The following table outlines the minimum required PPE.
| Body Part | PPE Recommendation | Rationale |
| Respiratory | Government-approved respirator | To prevent inhalation of dust or aerosols, especially when handling the solid form or creating solutions.[4] |
| Hands | Compatible chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Gloves must be inspected before use and a proper removal technique must be employed.[1][4] |
| Eyes/Face | Government-approved safety goggles or a face shield | To protect against splashes and airborne particles.[4][5] |
| Body | Protective clothing (e.g., lab coat) | To prevent contamination of personal clothing.[1][4] |
It is crucial to remember that PPE is the last line of defense. Engineering controls and safe work practices are the primary means of exposure prevention.
Engineering Controls and Safe Handling Practices
A multi-layered approach to safety, integrating engineering controls and meticulous handling techniques, is essential.
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[1][4][6] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[4]
Safe Handling Workflow:
The following diagram illustrates a systematic workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary glassware, reagents, and waste containers within the fume hood.
-
-
Handling:
-
Post-Handling:
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and informed response is critical.
| Incident | First-Aid Measures |
| Inhalation | Remove the individual to fresh air. If symptoms develop, seek immediate medical attention.[1][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[1][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Use personal protective equipment. Absorb the spill with an inert material and collect it in a suitable container for disposal.[1] |
Storage and Disposal: A Lifecycle Approach
Proper storage and disposal are integral to the safe management of this compound.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from heat and oxidizing agents.[1]
Disposal Plan:
All waste materials, including the compound itself, any contaminated consumables (e.g., gloves, bench paper), and empty containers, must be disposed of as hazardous waste.
-
Segregation: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the waste in accordance with all local, regional, and national environmental regulations. Do not allow the product to enter drains.[1][4]
By adhering to these comprehensive guidelines, researchers can confidently and safely unlock the scientific potential of this compound, ensuring a secure environment for both themselves and their colleagues.
References
- Enamine. Safety Data Sheet - Ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)
- Chemical Bull.
- Covestro Solution Center.
- Sigma-Aldrich. Ethyl 2-[(3-acetamido-1H-1,2,4-triazol-5-yl)
- Fisher Scientific.
- MilliporeSigma. Ethyl 2-(1h-1,2,4-triazol-5-yl)
- Sigma-Aldrich. Ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)
- PubChem. Ethyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)
Sources
- 1. chemicalbull.com [chemicalbull.com]
- 2. ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate | 352349-53-2 [sigmaaldrich.com]
- 3. ethyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetate | C11H12N2O2S | CID 21564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. fishersci.com [fishersci.com]
- 6. solutions.covestro.com [solutions.covestro.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
